Product packaging for CoPoP(Cat. No.:)

CoPoP

Cat. No.: B12368389
M. Wt: 1069.2 g/mol
InChI Key: DMWSBERNBGRNSA-LXGXRSMJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CoPoP (Cobalt Porphyrin-Phospholipid) is a synthetic phospholipid conjugated to a cobalt-chelating porphyrin, designed for the spontaneous and stable presentation of his-tagged antigens on liposomal surfaces. This compound enables the creation of synthetic virus-like particles that are highly valuable in vaccine research and development. The mechanism involves the insertion of the polyhistidine-tag into the lipid bilayer, where the histidine residues coordinate with the cobalt atom embedded within the membrane. This configuration results in a stable, non-covalent attachment that preserves antigen conformation and orientation. Compared to aqueous-phase chelators like Ni-NTA, the this compound method offers superior serum stability, preventing antigen dissociation in physiological conditions . The primary research application of this compound is as a versatile vaccine platform. By displaying a high density of antigens in a particulate format, this compound liposomes enhance antigen presentation to the immune system. This has been demonstrated to potently elicit functional antibody responses against challenging pathogens. For instance, this compound liposomes decorated with stabilized HIV-1 Env trimers have been shown to induce broadly neutralizing antibodies against multiple HIV-1 strains in animal models, representing a promising strategy for an HIV-1 vaccine . The platform's utility also extends to other disease areas, such as malaria, where this compound-based vaccines have elicited transmission-blocking antibodies . This platform technology is particularly useful for investigating B-cell responses, antigen structure-function relationships, and the development of novel subunit vaccines. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases, or for any other clinical application. It is strictly for use in controlled laboratory research settings by qualified personnel .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H80CoN5O9P B12368389 CoPoP

Properties

Molecular Formula

C57H80CoN5O9P

Molecular Weight

1069.2 g/mol

IUPAC Name

cobalt(2+);[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C57H82N5O9P.Co/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49;/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67);/q;+2/p-2/t39-,41+,44-;/m0./s1

InChI Key

DMWSBERNBGRNSA-LXGXRSMJSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2]

Origin of Product

United States

Foundational & Exploratory

The chemical structure and properties of Cobalt Porphyrin-Phospholipid.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cobalt Porphyrin-Phospholipid (CoPoP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt Porphyrin-Phospholipid (this compound) is a specialized metallo-porphyrin-lipid conjugate that has emerged as a powerful tool in bioconjugation and advanced drug delivery systems. Its unique chemical structure allows for the stable and specific anchoring of polyhistidine-tagged (His-tagged) proteins, peptides, and other molecules directly within the hydrophobic core of a lipid bilayer. This interaction, which involves a cobalt oxidation state transition from Co(II) to Co(III), is remarkably stable in physiological conditions, overcoming a significant hurdle faced by traditional surface-chelation methods like Nickel-NTA. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, along with detailed experimental protocols for its use and characterization.

Chemical Structure and Core Properties

Cobalt Porphyrin-Phospholipid is an amphiphilic molecule consisting of a porphyrin ring with a chelated cobalt ion, covalently linked to a phospholipid backbone.[1][2] The porphyrin serves as the hydrophobic anchor that integrates into the lipid bilayer, while the phospholipid portion ensures its compatibility and assembly with other lipids into structures like liposomes. The molecular formula for a representative this compound is C57H80CoN5O9P.[3]

The defining property of this compound is its ability to bind His-tagged molecules with high avidity and stability.[4] Unlike surface-oriented chelation lipids (e.g., Ni-NTA), the binding site—the cobalt ion—is located within the sheltered hydrophobic environment of the lipid bilayer.[1][5]

Mechanism of His-Tag Binding: The binding process is a unique paradigm in bioconjugation:

  • Insertion: The polyhistidine tag of a protein or peptide spontaneously inserts into the hydrophobic membrane phase of a this compound-containing bilayer.[5]

  • Coordination: The nitrogenous imidazole groups of the histidine residues coordinate with the cobalt ion.[1][6]

  • Oxidation & Irreversible Binding: This coordination is accompanied by a transition of the cobalt ion from Co(II) to Co(III).[1][4] This oxidative change results in an essentially irreversible attachment that is stable even in the presence of high concentrations of competing imidazole or in serum.[1][4][6]

This robust, non-covalent conjugation method allows for the simple "post-functionalization" of pre-formed, cargo-loaded liposomes without compromising their integrity.[1]

cluster_0 This compound Chemical Structure Porphyrin Porphyrin Macrocycle Cobalt Cobalt (Co) Porphyrin->Cobalt chelates Phospholipid Phospholipid (Head & Tail) Porphyrin->Phospholipid conjugated to

Caption: Core components of the Cobalt Porphyrin-Phospholipid molecule.

Physicochemical Properties & Data

This compound is typically incorporated as a component (e.g., 1-10 mol%) into a larger lipid formulation, such as liposomes or lipid nanoparticles (LNPs), along with other phospholipids (e.g., DSPC, cholesterol). The properties of the final nanoparticle are critical for its in vivo performance.

PropertyTypical Value / RangeMethod of MeasurementSignificanceReference(s)
Hydrodynamic Diameter 50 - 120 nmDynamic Light Scattering (DLS)Influences circulation time, biodistribution, and cellular uptake (EPR effect).[7][8]
Polydispersity Index (PDI) < 0.2 (typically < 0.1)Dynamic Light Scattering (DLS)Indicates the homogeneity of the nanoparticle population; lower values are desirable for reproducibility.[7]
Zeta Potential -10 to +10 mV (Near-neutral)Laser Doppler VelocimetryAffects colloidal stability and interaction with blood components. Near-neutral charge can reduce opsonization.[9]
Binding Capacity ~750 peptides / 100 nm liposomeFluorescence Resonance Energy Transfer (FRET)Defines the density of ligands or antigens that can be displayed on the nanoparticle surface.[6]
Binding Kinetics (t1/2) Minutes (Peptides)FRET Quenching AssayDemonstrates the rapid and efficient nature of the self-assembling functionalization process.[6]
Serum Stability High (Minimal dissociation)Gel Filtration / FRET in SerumCritical for in vivo applications, ensuring the targeting ligand or antigen remains attached.[1][5]

Key Applications

The stability and ease of use of this compound have made it a versatile platform for various biomedical applications.

  • Targeted Drug Delivery: By anchoring His-tagged targeting ligands (e.g., RGD peptides, antibodies), this compound liposomes loaded with therapeutic cargo can be directed to specific tissues or cell types, such as tumors.[1]

  • Vaccine Development: this compound liposomes serve as a potent vaccine adjuvant platform.[3] His-tagged antigens (e.g., from HIV or malaria parasites) can be stably displayed on the liposome surface, mimicking a pathogen and enhancing antigen presentation to immune cells, leading to robust antibody generation.[5][6][10]

  • Immunotherapy: The particle-forming nature of this compound-antigen complexes enhances uptake by antigen-presenting cells like macrophages, a crucial step in initiating an adaptive immune response.[5][11]

cluster_workflow Experimental Workflow: Targeted Liposome Delivery A 1. Prepare Liposomes (e.g., DSPC, Chol, this compound) B 2. Load Therapeutic Cargo (e.g., Doxorubicin) A->B C 3. Functionalize via Incubation with His-tagged Ligand (e.g., RGD) B->C D 4. Systemic Administration (In Vivo) C->D E 5. Ligand Binds Target Cell Receptor (e.g., Integrin) D->E F 6. Internalization & Drug Release E->F

Caption: A typical experimental workflow for targeted drug delivery using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Functionalized Liposomes

This protocol describes the preparation of ~100 nm liposomes incorporating this compound, followed by functionalization with a His-tagged peptide.

Materials:

  • Main lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol (Chol)

  • Functional lipid: Cobalt Porphyrin-Phospholipid (this compound)

  • Solvent: Chloroform or a chloroform/methanol mixture

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • His-tagged peptide/protein of interest (e.g., FAM-labeled RGD-His)

  • Mini-extruder set with 100 nm polycarbonate membranes

Methodology:

  • Lipid Film Hydration: a. In a round-bottom flask, dissolve DSPC, Cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5). b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 65°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension back and forth through the membrane 11-21 times. This process yields a translucent suspension of unilamellar vesicles (LUVs) with a defined size.[12]

  • Characterization: a. Size & PDI: Dilute a sample of the liposome suspension in PBS and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[12] b. Concentration: The phospholipid concentration can be determined using a phosphate assay (e.g., Bartlett assay).

  • His-Tag Functionalization: a. Simply incubate the pre-formed this compound liposomes with an aqueous solution of the His-tagged peptide/protein at room temperature for 30-60 minutes.[1] b. The binding can be confirmed using a FRET assay if the peptide is fluorescently labeled (e.g., FAM), as the porphyrin quenches the fluorophore upon binding.[6]

Protocol 2: His-Tag Binding Verification via FRET Assay

This protocol verifies the stable binding of a fluorescently labeled His-tagged peptide to this compound liposomes.

Materials:

  • This compound liposomes (prepared as above)

  • Control liposomes (without this compound)

  • FAM-labeled His-tagged peptide

  • Fluorometer or plate reader

Methodology:

  • Add a fixed concentration of the FAM-labeled peptide to wells of a 96-well plate.

  • Add increasing concentrations of the this compound liposome suspension to the wells.

  • As a control, add identical concentrations of control liposomes (lacking this compound) to a separate set of wells.

  • Incubate for 30 minutes at room temperature.

  • Measure the fluorescence intensity of FAM (Excitation: ~490 nm, Emission: ~520 nm).

  • Expected Result: A significant, concentration-dependent decrease in FAM fluorescence (quenching) will be observed only in the presence of this compound liposomes, indicating close proximity between the FAM-peptide and the porphyrin due to stable binding.[6]

Signaling Pathways and Cellular Interactions

This compound itself is not known to be a signaling molecule. Its primary role is to facilitate the stable presentation of other molecules (antigens, ligands) on a nanoparticle surface. The downstream biological effects are therefore dictated by the nature of the attached molecule.

In vaccine applications, the key cellular interaction is with Antigen-Presenting Cells (APCs), such as macrophages and dendritic cells.

cluster_pathway Cellular Interaction Pathway for this compound-Based Vaccines Vaccine This compound Liposome + His-tagged Antigen APC Antigen Presenting Cell (e.g., Macrophage) Vaccine->APC interacts with Phagocytosis Enhanced Phagocytosis (Particle Uptake) APC->Phagocytosis initiates AntigenProcessing Antigen Processing (Lysosomal Pathway) Phagocytosis->AntigenProcessing MHC Presentation on MHC-II AntigenProcessing->MHC TCell T-Helper Cell Activation MHC->TCell activates BCell B-Cell Activation & Antibody Production TCell->BCell helps activate

Caption: Cellular uptake and antigen presentation pathway for this compound vaccines.

The particle nature of the this compound-antigen complex significantly enhances its uptake by APCs compared to soluble antigens.[5][11] Following internalization, the antigen is processed and its epitopes are presented on MHC class II molecules, leading to the activation of T-helper cells and subsequent B-cell stimulation for a potent, targeted antibody response.[6]

Conclusion

Cobalt Porphyrin-Phospholipid represents a significant advancement in the field of bioconjugation for nanomedicine. Its ability to form a stable, protected, and highly specific bond with polyhistidine-tagged molecules provides a simple and robust method for functionalizing lipid-based nanoparticles. This technology enables the rational design of targeted drug delivery vehicles and next-generation vaccine platforms with enhanced efficacy and stability, holding considerable promise for future therapeutic and prophylactic applications.

References

The Self-Assembly of CoPoP Liposomes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the self-assembly, characterization, and application of Cobalt-Porphyrin-Phospholipid (CoPoP) liposomes. Tailored for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and immunological signaling pathways associated with this innovative drug delivery and vaccine platform.

Introduction to this compound Liposomes

This compound liposomes are a novel class of lipid-based nanoparticles that incorporate a cobalt-porphyrin-phospholipid conjugate into their bilayer. This unique component allows for the stable and oriented attachment of polyhistidine-tagged (His-tagged) proteins, peptides, and other molecules of interest to the liposome surface. This "spontaneous nanoliposome-antigen particleization" (SNAP) technology offers a versatile platform for vaccine development and targeted drug delivery, enhancing the immunogenicity of subunit vaccines and enabling the co-delivery of antigens and adjuvants.

The Core Principle: Self-Assembly

The formation of this compound liposomes is a thermodynamically driven self-assembly process, primarily governed by the hydrophobic effect. In an aqueous environment, the amphipathic lipid components, including the this compound conjugate, arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This leads to the spontaneous formation of a lipid bilayer, which then closes upon itself to form a spherical vesicle, the liposome.

The key components of this compound liposomes and their roles in self-assembly are outlined below:

  • Dipalmitoylphosphatidylcholine (DPPC): A common, neutral phospholipid that forms the primary structural component of the lipid bilayer.

  • Cholesterol: A crucial component that modulates the fluidity and stability of the lipid bilayer. It intercalates between the phospholipid molecules, increasing the packing density and reducing the permeability of the membrane.

  • Cobalt-Porphyrin-Phospholipid (this compound): The functional component that enables the binding of His-tagged molecules. The hydrophobic porphyrin ring is anchored within the lipid bilayer, exposing the cobalt ion to the aqueous environment for coordination with histidine residues.

The self-assembly process can be visualized as a logical workflow:

Self_Assembly_Workflow cluster_0 Component Mixing cluster_1 Solubilization cluster_2 Self-Assembly cluster_3 Sizing cluster_4 Purification & Functionalization DPPC DPPC Ethanol Ethanol DPPC->Ethanol Cholesterol Cholesterol Cholesterol->Ethanol This compound This compound This compound->Ethanol Injection Rapid Injection Ethanol->Injection MLV Multilamellar Vesicles (MLVs) Injection->MLV Precipitation & Bilayer Formation AqueousBuffer Aqueous Buffer AqueousBuffer->Injection Extrusion Extrusion MLV->Extrusion Size Reduction LUV Unilamellar Vesicles (LUVs) Extrusion->LUV Dialysis Dialysis LUV->Dialysis Ethanol Removal HisProtein His-tagged Protein Dialysis->HisProtein Incubation FinalProduct Functionalized this compound Liposomes HisProtein->FinalProduct Coordinate Bonding TLR4_Signaling cluster_0 Antigen Presenting Cell MPLA MPLA/PHAD in This compound Liposome TLR4 TLR4/MD2 Complex MPLA->TLR4 Binding MyD88 MyD88 TLR4->MyD88 MyD88-dependent pathway TRIF TRIF TLR4->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3->Nucleus Translocation Cytokines Cytokines Nucleus->Cytokines Gene Transcription: Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Type I Interferons NLRP3_Signaling cluster_0 Antigen Presenting Cell QS21 QS-21 in This compound Liposome NLRP3_inactive NLRP3 (inactive) QS21->NLRP3_inactive Activation Signal Priming Priming Signal (e.g., from TLR4 activation) ProIL1b Pro-IL-1β & Pro-IL-18 (inactive) Priming->ProIL1b Transcription IL1b Mature IL-1β & IL-18 (Pro-inflammatory) ProIL1b->IL1b Cleavage NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment ASC->Inflammasome ProCasp1->Inflammasome Casp1 Caspase-1 (active) Casp1->ProIL1b Inflammasome->Casp1 Cleavage & Activation

CoPoP's Interaction with Polyhistidine-Tagged Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Cobalt Porphyrin-Phospholipid (CoPoP) and polyhistidine-tagged proteins. This technology offers a robust and stable method for anchoring proteins to lipid bilayers, with significant advantages over traditional immobilization techniques. This guide delves into the core mechanism of this interaction, presents quantitative data, details experimental protocols, and provides visual representations of key processes to facilitate its application in research and drug development.

Core Principles of this compound-Polyhistidine Interaction

The interaction between this compound and polyhistidine-tagged proteins is a novel paradigm for surface functionalization of lipid-based nanomaterials, such as liposomes. Unlike traditional immobilized metal affinity chromatography (IMAC) systems like Nickel-Nitrilotriacetic Acid (Ni-NTA), where the metal-chelating moiety is exposed to the aqueous environment, this compound localizes the cobalt ion within the hydrophobic core of the lipid bilayer.[1]

The fundamental mechanism involves the spontaneous insertion of the polyhistidine tag of a protein into the lipid membrane, where it coordinates with the cobalt ion chelated by the porphyrin ring of the this compound molecule.[2] A key feature of this interaction is a transition of the cobalt ion from Co(II) to Co(III) upon binding to the polyhistidine tag.[3] This oxidation event results in an exceptionally stable, essentially irreversible attachment of the protein to the liposome surface. This stability is maintained even in the presence of high concentrations of competing imidazole or in complex biological fluids like serum, a significant advantage over the reversible binding characteristic of Ni-NTA systems.[2][3]

Quantitative Data Summary

While the interaction between this compound and polyhistidine tags is often described as "essentially irreversible," making precise equilibrium dissociation constant (Kd) measurements challenging, comparative data highlights its superior stability. The following tables summarize available quantitative and qualitative data to facilitate comparison with traditional IMAC methods.

ParameterThis compound LiposomesNi-NTA LiposomesReference
Binding Stability in Serum High stability, minimal protein releaseLow stability, significant protein release[2]
Binding Mechanism Coordination within the hydrophobic bilayer, Co(II) to Co(III) transitionChelation in the aqueous phase[1][3]
Reversibility Essentially irreversibleReversible[3]
Competition with Imidazole Stable in the presence of a million-fold excess of competing imidazoleEluted by imidazole[3]
Lipid TypeReported Equilibrium Dissociation Constant (Kd) with His6-peptideReference
mono-NTA lipid~10 µM[4]
tris-NTA lipid derivative 1~3 nM[4]
tris-NTA lipid derivative 2~0.2 nM[4]

Experimental Protocols

Detailed methodologies for the preparation of this compound liposomes and the subsequent binding of polyhistidine-tagged proteins are provided below.

Preparation of this compound Liposomes

This protocol describes the preparation of this compound-containing liposomes using the ethanol injection and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Cobalt Porphyrin-Phospholipid (this compound)

  • Ethanol (200 proof)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heating block

  • Dialysis tubing or cassette (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Film Hydration:

    • Prepare a lipid mixture of DPPC, cholesterol, and this compound at a desired molar ratio (a common ratio is 4:2:1 by mass).

    • Dissolve the lipids in ethanol in a round-bottom flask.

    • Remove the ethanol using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).

  • Extrusion:

    • Equilibrate the lipid extruder to the same temperature as the hydration step.

    • Pass the hydrated lipid suspension through the extruder fitted with a polycarbonate membrane (e.g., 100 nm) for a defined number of passes (e.g., 11-21 passes) to create unilamellar vesicles of a uniform size.

  • Purification:

    • Dialyze the extruded liposome solution against PBS overnight at 4°C to remove any remaining ethanol and unencapsulated material.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • The concentration of this compound can be determined spectrophotometrically.

Binding of Polyhistidine-Tagged Proteins to this compound Liposomes

This protocol outlines the simple and efficient process of attaching His-tagged proteins to pre-formed this compound liposomes.

Materials:

  • This compound liposomes (prepared as in section 3.1)

  • Polyhistidine-tagged protein of interest in a suitable buffer (e.g., PBS)

  • Incubator or shaker

Procedure:

  • Incubation:

    • Mix the this compound liposomes with the polyhistidine-tagged protein at a desired molar ratio in a microcentrifuge tube.

    • Incubate the mixture at room temperature for 1-3 hours with gentle agitation. The binding is spontaneous and efficient.

  • Removal of Unbound Protein (Optional):

    • If necessary, unbound protein can be removed by size exclusion chromatography or centrifugation-based methods suitable for liposomes. However, the binding is typically highly efficient, often exceeding 80-90%, making this step unnecessary for many applications.[5]

  • Characterization of Protein-Liposome Conjugates:

    • Confirm protein binding using SDS-PAGE analysis of the liposome-protein mixture.

    • The increase in liposome size upon protein binding can be monitored by DLS.

    • The amount of bound protein can be quantified using a protein assay (e.g., BCA assay) after separating the liposomes from the unbound protein.

Serum Stability Assay

This protocol provides a method to assess the stability of protein-functionalized liposomes in the presence of serum.

Materials:

  • Protein-functionalized this compound liposomes

  • Protein-functionalized Ni-NTA liposomes (for comparison)

  • Fetal Bovine Serum (FBS) or human serum

  • Fluorescently labeled protein (optional, for easier quantification)

  • Fluorescence spectrophotometer or plate reader

  • Size exclusion chromatography (SEC) column suitable for liposomes

Procedure:

  • Incubation with Serum:

    • Incubate the protein-liposome conjugates (this compound and Ni-NTA) with a high concentration of serum (e.g., 50-90% v/v) at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Separation of Liposomes from Serum Proteins:

    • At each time point, separate the liposomes from the serum proteins and any released protein using SEC. The liposomes will elute in the void volume.

  • Quantification of Bound Protein:

    • Quantify the amount of protein remaining associated with the liposome fractions.

    • If a fluorescently labeled protein is used, the fluorescence intensity of the liposome fraction can be directly measured.

    • Alternatively, the protein concentration in the liposome fractions can be determined by a protein assay after liposome lysis with a suitable detergent.

  • Data Analysis:

    • Plot the percentage of retained protein on the liposomes as a function of incubation time in serum. This will provide a quantitative comparison of the stability of the this compound and Ni-NTA linkages.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound technology.

Experimental_Workflow cluster_liposome_prep This compound Liposome Preparation cluster_protein_binding Protein Binding lipid_mix 1. Lipid Mixture (DPPC, Cholesterol, this compound) dissolve 2. Dissolve in Ethanol lipid_mix->dissolve film 3. Form Thin Film dissolve->film hydrate 4. Hydrate with PBS film->hydrate extrude 5. Extrude (e.g., 100 nm membrane) hydrate->extrude dialyze 6. Dialyze extrude->dialyze char_lipo 7. Characterize (DLS) dialyze->char_lipo incubate 8. Incubate with This compound Liposomes char_lipo->incubate his_protein His-tagged Protein his_protein->incubate char_conjugate 9. Characterize Conjugate (SDS-PAGE, DLS) incubate->char_conjugate final_product Functionalized Liposome char_conjugate->final_product

Caption: Experimental workflow for preparing polyhistidine-tagged protein-functionalized this compound liposomes.

Signaling_Pathway cluster_vaccine This compound Liposome Vaccine cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_bcell B-Cell Response liposome This compound Liposome with His-Antigen uptake 1. Uptake of Liposome liposome->uptake processing 2. Antigen Processing uptake->processing presentation 3. MHC-II Presentation processing->presentation th_cell Helper T-Cell (CD4+) presentation->th_cell TCR interaction b_cell_activation 4. B-Cell Activation th_cell->b_cell_activation plasma_cell Plasma Cell b_cell_activation->plasma_cell Differentiation b_cell B-Cell b_cell->b_cell_activation antibodies Antibodies plasma_cell->antibodies Production

Caption: Signaling pathway for a this compound liposome-based vaccine engaging the adaptive immune system.[5][6]

References

The Role of Cobalt Porphyrin-Phospholipid (CoPoP) in the Particleization of Antigens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies surrounding the use of Cobalt Porphyrin-Phospholipid (CoPoP) for the particleization of antigens. This technology, often part of a liposomal system referred to as Spontaneous Nanoliposome Antigen Particleization (SNAP), offers a streamlined and effective method for developing next-generation vaccines and immunotherapies.[1][2]

Core Concept: this compound-Mediated Antigen Particleization

The fundamental principle of this compound technology lies in its ability to spontaneously and stably bind to recombinant antigens that have been engineered to include a polyhistidine-tag (His-tag).[2][3] this compound is a specialized cobalt-porphyrin-phospholipid that is incorporated into the bilayer of liposomes.[1][2]

The mechanism is a non-covalent, high-affinity interaction between the cobalt (Co) metal center of the this compound and the imidazole side chains of the histidine residues in the His-tag. This binding is a spontaneous process that occurs upon simple mixing of the this compound-containing liposomes with the His-tagged antigen, resulting in the rapid formation of serum-stable antigen nanoparticles.[1][3] This process effectively converts soluble, often poorly immunogenic, protein antigens into a particulate form, which is known to significantly enhance immune responses.[3][4]

Key advantages of this system include:

  • Spontaneous Assembly: The particleization occurs rapidly upon mixing, simplifying vaccine formulation.[1][2][5]

  • Stable, Non-Covalent Binding: The antigen is securely attached to the liposome surface without the need for chemical conjugation, which can sometimes alter antigen conformation and immunogenicity.[2]

  • Uniform Antigen Orientation: The His-tag binding ensures a consistent and oriented display of the antigen on the liposome surface, which can improve recognition by immune cells.[2]

  • Enhanced Immunogenicity: Converting soluble antigens into nanoparticles mimics the particulate nature of pathogens like viruses, leading to enhanced uptake by antigen-presenting cells (APCs) and a more potent immune response.[1][3]

Quantitative Data on this compound-Antigen Nanoparticles

The physical and immunological characteristics of this compound-based nanoparticles are critical for their function. The following tables summarize key quantitative data from studies utilizing this technology.

ParameterValueAntigen / SystemSignificanceReference
Particle Size (Diameter) ~130 - 150 nmSARS-CoV-2 RBD on this compound LiposomesSize is optimal for uptake by antigen-presenting cells.[4]
Antigen Binding Stable in 20% human serum for >1 week at 37°CSARS-CoV-2 RBD on this compound LiposomesDemonstrates the high stability of the antigen-liposome complex in physiological conditions.[4]
Immune Response Enhancement Orders of magnitude higher antibody generation vs. other adjuvantsPfs25 (Malaria Antigen) with this compound LiposomesHighlights the potent adjuvant effect of particleization.[2]
Antigen Dose Sparing Functional antibodies induced with nanogram amounts of antigenPfs230C1 (Malaria Antigen) with this compound/PHAD LiposomesParticleization allows for significantly lower, dose-sparing vaccine formulations.[5]
Antibody Isotype Skewing Higher IgG2-to-Ig1 antibody ratios compared to AlumPfs230C1 (Malaria Antigen) with this compound/PHAD LiposomesIndicates a shift towards a Th1-type immune response, which is important for cellular immunity.[5]

Experimental Protocols

This section details a generalized protocol for the preparation and characterization of antigen-loaded this compound liposomes.

3.1. Materials and Reagents

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol (CHOL)

  • Cobalt Porphyrin-Phospholipid (this compound)

  • Adjuvant (e.g., PHAD - synthetic monophosphoryl lipid A)

  • His-tagged recombinant antigen of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform/Methanol solvent mixture

  • Thin-film hydration and extrusion equipment

3.2. Protocol for Liposome Preparation (Thin-Film Hydration)

  • Lipid Film Formation:

    • In a round-bottom flask, combine the lipids in a desired molar ratio. A common ratio is [4:2:1:1] for [DPPC:CHOL:this compound:PHAD].[2]

    • Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform).

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C). This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • To produce uniformly sized liposomes, subject the MLV suspension to extrusion.

    • Pass the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a heated mini-extruder. This process forms small unilamellar vesicles (SUVs) of a consistent diameter.

    • Store the prepared this compound liposomes at 4°C until use.

3.3. Protocol for Antigen Particleization and Characterization

  • Antigen Binding (Particleization):

    • Simply admix the purified His-tagged antigen with the pre-formed this compound liposomes at the desired antigen-to-lipid ratio.

    • Incubate the mixture for a short period (e.g., 30 minutes) at room temperature to allow for spontaneous binding.

  • Verification of Binding (Native PAGE):

    • Antigen binding to the large liposome particles can be confirmed using native polyacrylamide gel electrophoresis (PAGE).[5]

    • Load free antigen and the antigen-liposome mixture into separate lanes.

    • In the native gel system (which lacks detergents), liposome-bound antigen will be too large to enter the gel matrix and will be retained in the well, while the free antigen will migrate into the gel.[5]

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the final nanoparticles.

    • Morphology: Visualize the nanoparticles using cryogenic electron microscopy (Cryo-EM).[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound-mediated antigen particleization and the subsequent immune response.

G cluster_prep Liposome Preparation cluster_part Antigen Particleization cluster_char Characterization Lipids Lipids (DPPC, CHOL) + this compound + Adjuvant Dissolve Dissolve Lipids Lipids->Dissolve Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolve Film Create Thin Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate with Buffer (Forms MLVs) Film->Hydrate Extrude Extrude through Membrane (e.g., 100nm) Hydrate->Extrude CoPoPLipo This compound Liposomes Extrude->CoPoPLipo Mix Admix CoPoPLipo->Mix Antigen His-Tagged Antigen Antigen->Mix Particle Antigen-CoPoP Nanoparticle Mix->Particle DLS DLS Analysis (Size, Zeta Potential) Particle->DLS PAGE Native PAGE (Binding Confirmation) Particle->PAGE CryoEM Cryo-EM (Morphology) Particle->CryoEM

Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation NP Antigen-CoPoP Nanoparticle Phagocytosis Phagocytosis NP->Phagocytosis Uptake Endosome Phagosome Phagocytosis->Endosome Fusion Phago-lysosome Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Processing Antigen Processing (Proteolysis) Fusion->Processing Peptides Antigenic Peptides Processing->Peptides ER Endoplasmic Reticulum Processing->ER Cytosolic Transport MHC_II MHC Class II Peptides->MHC_II MHC_I MHC Class I Presentation_I Cross-Presentation on MHC Class I MHC_I->Presentation_I Presentation_II Presentation on MHC Class II MHC_II->Presentation_II ER->MHC_I CD8 CD8+ T-Cell (CTL) Presentation_I->CD8 Activation CD4 CD4+ T-Cell (Helper) Presentation_II->CD4 Activation

Caption: Cellular pathway for nanoparticle processing and antigen presentation by an APC.

References

Foundational Research on Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) as Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) represent a novel class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their exceptional properties, including high surface area, tunable porosity, and facile functionalization, have positioned them as highly promising candidates for advanced drug delivery systems. This technical guide provides an in-depth overview of the foundational research on COFs and POPs in drug delivery, focusing on their synthesis, drug loading and release characteristics, and their interactions with biological systems.

Quantitative Data on COF- and POP-Based Drug Delivery Systems

The performance of COFs and POPs as drug delivery vehicles can be quantified by several key parameters. The following tables summarize representative data from foundational studies, showcasing the versatility of these platforms for various therapeutic agents.

Table 1: Physicochemical Properties of Drug-Loaded COFs and POPs

Carrier SystemDrugParticle Size (nm)Surface Area (BET, m²/g)Pore Size (nm)Reference
DF-TAPB-COF5-Fluorouracil~100-2008561.8[1]
DF-TATB-COF5-Fluorouracil~150-2507431.7[1]
PI-COF-4IbuprofenNot Specified12751.6[2]
PI-COF-5IbuprofenNot Specified9861.2[2]
TFP-BPTA COFDoxorubicin~50-100Not Specified2.8[3]

Table 2: Drug Loading Capacity and Encapsulation Efficiency

Carrier SystemDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Reference
DF-TAPB-COF5-Fluorouracil69Not Specified[1]
DF-TATB-COF5-Fluorouracil58Not Specified[1]
PI-COF-4Ibuprofen25Not Specified[2]
PI-COF-5Ibuprofen18Not Specified[2]
TFP-BPTA COFDoxorubicin46.8Not Specified[3]

Table 3: In Vitro Drug Release Profile

Carrier SystemDrugRelease ConditionsCumulative Release (%)Time (h)Reference
DF-TAPB-COF5-FluorouracilPBS, pH 7.4, 37°C~6572[1]
DF-TATB-COF5-FluorouracilPBS, pH 7.4, 37°C~5572[1]
PI-COF-4IbuprofenPBS, pH 7.4, 37°C~8048[2]
TFP-BPTA COFDoxorubicinPBS, pH 5.5, 37°C~908[3]
TFP-BPTA COFDoxorubicinPBS, pH 7.4, 37°C~208[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide outlines of key experimental procedures.

Synthesis of Fluorinated Covalent Organic Frameworks (DF-TAPB-COF)

This protocol is adapted from the synthesis of DF-TAPB-COF, a representative imine-linked COF.[1]

Materials:

  • 2,5-Difluoroterephthalaldehyde (DF)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • 3 M Acetic Acid

Procedure:

  • A mixture of 2,5-difluoroterephthalaldehyde (0.25 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.167 mmol) is sonicated in a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v, 2.5 mL) for 10 minutes.

  • 3 M aqueous acetic acid (0.25 mL) is added to the suspension.

  • The reaction vessel is sealed and heated at 120°C for 3 days.

  • A solid precipitate is collected by filtration and washed with anhydrous acetone and tetrahydrofuran.

  • The product is purified by Soxhlet extraction with anhydrous methanol for 24 hours.

  • The final product is dried under vacuum at 80°C to yield a yellow powder.

Drug Loading Procedure

This general protocol is based on the loading of various drugs into COF structures.[4]

Materials:

  • Synthesized COF (e.g., DF-TAPB-COF)

  • Drug (e.g., 5-Fluorouracil)

  • Hexane (or other suitable solvent)

Procedure:

  • 50 mg of the COF is suspended in a 5 mL hexane solution containing the drug at a concentration of 0.1 M.

  • The suspension is stirred for 6 hours in a sealed container to prevent solvent evaporation.

  • The drug-loaded COF is separated from the solution by vacuum filtration.

  • The collected solid is washed with fresh hexane to remove surface-adsorbed drug.

  • The final drug-loaded COF is dried at room temperature.

In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the release kinetics of a drug from a COF carrier.[4]

Materials:

  • Drug-loaded COF

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • 10 mg of the drug-loaded COF is placed in a vial containing 2 mL of PBS at 37°C.

  • At predetermined time intervals, the entire release medium is collected and replaced with 2 mL of fresh PBS.

  • The concentration of the released drug in the collected medium is determined by UV-Vis spectrophotometry.

  • The study is continued until no detectable amount of drug is found in the withdrawn PBS.

Visualizations of Key Pathways and Workflows

General Workflow for COF-Based Drug Delivery

The following diagram illustrates the typical workflow from the synthesis of a COF to its application in drug delivery.

G A Monomer Selection (e.g., Aldehydes, Amines) B COF Synthesis (e.g., Solvothermal) A->B C Characterization (PXRD, BET, TGA) B->C D Drug Loading (e.g., Incubation) C->D E Drug-Loaded COF D->E F In Vitro Release Studies E->F G Cellular Uptake E->G H Therapeutic Effect G->H

General workflow for COF-based drug delivery.
Cellular Uptake and Intracellular Drug Release

COF-based nanoparticles are typically internalized by cells through endocytosis. The acidic environment of endosomes and lysosomes can trigger the cleavage of acid-labile bonds within the COF structure, leading to controlled drug release.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A Drug-Loaded COF Nanoparticle B Endocytosis A->B C Endosome (pH ~6.0-6.5) B->C D Lysosome (pH ~4.5-5.0) C->D E COF Degradation (Acid-triggered) D->E F Drug Release E->F G Therapeutic Target F->G

Cellular uptake and pH-triggered drug release from COFs.
Potential Signaling Pathway Modulation in Cancer Therapy

The delivery of chemotherapeutic agents, such as 5-Fluorouracil, by COFs can impact key signaling pathways involved in cancer cell proliferation and survival. For instance, 5-FU is known to inhibit thymidylate synthase, a critical enzyme in the DNA synthesis pathway.

G A 5-FU-Loaded COF B Intracellular Release of 5-FU A->B C Thymidylate Synthase (TS) B->C E dTMP D dUMP D->E TS F DNA Synthesis E->F G Inhibition of Cell Proliferation & Apoptosis F->G

Inhibition of DNA synthesis by 5-FU released from a COF carrier.

Conclusion

Covalent Organic Frameworks and Porous Organic Polymers have demonstrated significant potential as versatile and efficient platforms for drug delivery. Their tunable structures allow for high drug loading capacities and controlled release profiles, which can be tailored for specific therapeutic applications. The ability to engineer stimuli-responsive COFs further enhances their utility for targeted drug delivery. While research in this area is still evolving, the foundational studies highlighted in this guide provide a strong basis for the future development of COF- and POP-based nanomedicines. Further research focusing on in vivo biodistribution, long-term toxicity, and the elucidation of specific interactions with cellular signaling pathways will be crucial for the clinical translation of these promising technologies.[5][6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Stage Research Involving CoPoP Liposomes

This guide provides a comprehensive overview of early-stage research on Cobalt Porphyrin-Phospholipid (this compound) liposomes, a novel and versatile platform for vaccine development and cancer immunotherapy. This compound liposomes distinguish themselves through their capacity for spontaneous and stable binding of polyhistidine-tagged (his-tagged) antigens, forming nanoparticle vaccine complexes that elicit potent immune responses.[1]

Core Concepts and Mechanism of Action

This compound liposomes are lipid vesicles incorporating a specialized cobalt porphyrin-phospholipid conjugate. The exposed cobalt metal center allows for the efficient and stable attachment of his-tagged proteins or peptides, a significant advantage over conventional metal-chelating lipids where the metal center is less accessible.[1] This spontaneous particle formation is critical; without the stable particleization provided by cobalt, the liposomes fail to induce a significant immune response.[1]

The primary application of this compound liposomes is in enhancing the immunogenicity of subunit vaccines, particularly for cancer therapy. By formulating short tumor-derived peptides (8-10 amino acids) into nanoparticles, this system improves their delivery to Antigen Presenting Cells (APCs).[1] This leads to efficient presentation on Major Histocompatibility Complex I (MHC-I) molecules, which is essential for activating antigen-specific CD8+ T cells that can recognize and eliminate tumor cells.[1] This process can initiate immunogenic cell death (ICD), a form of apoptosis that triggers a robust anti-tumor immune response by releasing Damage-Associated Molecular Patterns (DAMPs).[2]

Quantitative Data Summary

The physicochemical properties of this compound liposomes are critical for their function. These characteristics are typically assessed using techniques like Dynamic Light Scattering (DLS) for size and polydispersity, and methods like Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) for determining encapsulation efficiency.

Table 1: Physicochemical Characterization of this compound Liposomes
FormulationComposition (Mass Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Reference
This compound LiposomesDPPC:Cholesterol:this compound (4:2:1)~110 - 150~0.1 - 0.2[3]
PLAD-MLPDoxorubicin, Mitomycin-C Prodrug, Alendronate~110Not Specified[4]
NanoliposomesNot Specified321 - 373~0.2[5]

Note: Data is compiled from multiple sources representing typical ranges. DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol.

Table 2: Drug/Antigen Loading & Encapsulation Efficiency
Liposome SystemAgent LoadedLoading MethodEncapsulation Efficiency (%)Reference
This compound SystemHis-tagged Peptides/ProteinsSpontaneous BindingNot explicitly quantified, but described as highly efficient[1]
PLAD-MLPDoxorubicin & MLPRemote & Passive Loading~100%[4]
General LiposomesHydrophilic/Hydrophobic drugsVarious (e.g., thin-film hydration)22% - 40% (pH-dependent)[6]
Silver NanoparticlesSilver NanoparticlesReverse Phase Evaporation51% - 59%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for the synthesis, characterization, and evaluation of this compound liposomes, synthesized from published literature.

Protocol for this compound Liposome Synthesis and Antigen Loading

This protocol is based on the ethanol injection and extrusion method.[3]

Materials:

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound (synthesized as previously described)

  • Ethanol, 200 proof

  • Phosphate Buffered Saline (PBS), sterile

  • His-tagged antigen of interest

Procedure:

  • Lipid Film Preparation: Dissolve DPPC, cholesterol, and this compound in a 4:2:1 mass ratio in 200 proof ethanol.

  • Ethanol Injection: Rapidly inject the lipid/ethanol solution into a stirring aqueous buffer (PBS) to form a multilamellar vesicle suspension.

  • Extrusion: Subject the liposome suspension to nitrogen-pressurized extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes to create unilamellar vesicles of a uniform size.

  • Purification: Dialyze the extruded liposomes against PBS at 4°C to remove residual ethanol.

  • Antigen Loading: Add the his-tagged antigen to the purified this compound liposome solution. The binding occurs spontaneously. Incubate for a designated period (e.g., 1 hour at room temperature) to ensure complete particle formation.

  • Characterization: Adjust the final concentration of the liposome solution as needed for subsequent experiments.

Protocol for Liposome Characterization via DLS

This protocol outlines the measurement of vesicle size and polydispersity.[3][7]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., NanoBrook 90Plus PALS)

Procedure:

  • Sample Preparation: Dilute the final liposome formulation (e.g., 200-fold) in PBS to a suitable concentration for DLS analysis.[7]

  • Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.

  • Data Acquisition: Perform the measurement according to the instrument's standard operating procedure to obtain the average hydrodynamic diameter and the polydispersity index (PDI). The PDI provides an indication of the size distribution homogeneity.

Protocol for Quantifying Encapsulation Efficiency

This protocol uses a separation technique followed by quantification to determine the percentage of an encapsulated agent.[8]

Procedure:

  • Separation of Free Drug: Separate the unencapsulated agent from the liposomes. This can be achieved through methods like ultracentrifugation, dialysis, or size-exclusion chromatography.

  • Quantification: Measure the concentration of the agent in the supernatant (unencapsulated) or lyse the liposomes with a suitable detergent to release the encapsulated agent and measure its concentration.

  • Calculation: Use the following formula to calculate the encapsulation efficiency (EE%): EE% = [(Total Amount of Agent - Amount of Unencapsulated Agent) / Total Amount of Agent] x 100

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Experimental Workflow for this compound Liposome Vaccine Preparation

G cluster_prep Liposome Synthesis cluster_load Antigen Loading & Final Formulation cluster_char Quality Control lipids 1. Dissolve Lipids (DPPC, Chol, this compound) in Ethanol injection 2. Ethanol Injection into PBS lipids->injection extrusion 3. Extrusion through 100nm membrane injection->extrusion dialysis 4. Dialysis to remove Ethanol extrusion->dialysis antigen 5. Add His-tagged Antigen dialysis->antigen incubation 6. Spontaneous Binding & Incubation antigen->incubation final_product 7. Final Vaccine Complex incubation->final_product dls 8. Characterization (DLS for Size/PDI) final_product->dls

Caption: Workflow for this compound liposome vaccine synthesis and quality control.

This compound Liposome Mechanism of Action in Cancer Immunotherapy

G This compound This compound Liposome + His-tagged Tumor Antigen APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->APC Uptake MHC1 Peptide MHC-I APC->MHC1 Processing TCell Naive CD8+ T Cell MHC1:f1->TCell Activation CTL Activated Cytotoxic T Lymphocyte (CTL) TCell->CTL Proliferation & Differentiation Tumor Tumor Cell CTL->Tumor Recognition & Killing ICD Immunogenic Cell Death (ICD) Tumor->ICD Induction of

Caption: this compound liposomes enhance antigen presentation to activate T cells.

Signaling Pathway of Immunogenic Cell Death (ICD)

G cluster_tumor Dying Tumor Cell cluster_space Extracellular Space cluster_apc Antigen Presenting Cell (APC) CTL CTL Attack ER_Stress ER Stress CTL->ER_Stress ROS ROS Production CTL->ROS DAMPs DAMPs ER_Stress->DAMPs ROS->DAMPs CRT Calreticulin (CRT) 'Eat Me' Signal DAMPs->CRT ATP ATP Release 'Find Me' Signal DAMPs->ATP HMGB1 HMGB1 Release 'Danger' Signal DAMPs->HMGB1 Phagocytosis Phagocytosis CRT->Phagocytosis binds to receptor on APC P2RX7 P2RX7 Receptor ATP->P2RX7 binds TLR4 TLR4 Receptor HMGB1->TLR4 binds Maturation APC Maturation & Cytokine Release Phagocytosis->Maturation P2RX7->Maturation TLR4->Maturation

Caption: Key signaling events during immunogenic cell death (ICD).

References

Methodological & Application

Protocol for formulating CoPoP liposomes with his-tagged antigens.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, biocompatible nanovesicles that have emerged as potent delivery vehicles for vaccine antigens and adjuvants.[1][2][3] By encapsulating or surface-displaying antigens, liposomes can enhance delivery to antigen-presenting cells (APCs), leading to improved vaccine efficacy.[1][2] A robust method for attaching protein antigens to the surface of liposomes is through the use of his-tagged proteins in conjunction with metal-chelating lipids. This protocol details the formulation of Cobalt Porphyrin-Phospholipid (CoPoP) liposomes, which provide a stable anchor for his-tagged antigens. The cobalt within the porphyrin-phospholipid structure, localized in the hydrophobic bilayer, facilitates a stable, essentially irreversible binding of his-tagged proteins.[4][5] This allows for the creation of liposomal vaccines with surface-displayed antigens, a strategy that can enhance immunogenicity.[6][7] This document provides a detailed methodology for the preparation, characterization, and antigen conjugation of this compound liposomes.

Data Presentation

Table 1: Liposome Formulation Composition

ComponentRoleTypical Mass RatioMolar Ratio ExampleReference
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Structural Lipid4-[8]
CholesterolStabilizer2-[8]
PHAD (Phosphorylated HexaAcyl Disaccharide)Adjuvant (TLR4 agonist)1-[1][8]
This compound (Cobalt Porphyrin-Phospholipid)His-tag binding1-[8]
DGS-NTA(Ni)His-tag binding (Alternative)-1-10 mol%[4][9]

Table 2: Characterization of this compound Liposomes

ParameterMethodTypical ValuesSignificanceReference
Particle Size (Diameter)Dynamic Light Scattering (DLS)100 - 150 nmInfluences in vivo fate and cellular uptake[3][7][8]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2Indicates homogeneity of liposome size[9]
Antigen Binding EfficiencyNi-NTA Magnetic Bead Competition Assay / SDS-PAGE> 80%Confirms successful antigen conjugation[1][7][8]
Zeta PotentialLaser Doppler VelocimetryVariableIndicates surface charge and colloidal stability[10]

Experimental Protocols

Preparation of this compound/PHAD Liposomes

This protocol is based on the ethanol injection and extrusion method.[6][8]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Phosphorylated HexaAcyl Disaccharide (PHAD)

  • Cobalt Porphyrin-Phospholipid (this compound)

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Water bath or heating block

  • Bath sonicator

  • Lipid extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Pre-heat ethanol and PBS to 60°C in a water bath.[8]

  • Weigh the dry lipids (DPPC, Cholesterol, PHAD, and this compound) in a glass vial according to the desired mass ratio (e.g., 4:2:1:1).[8]

  • Dissolve the dry lipid mixture in 1 mL of pre-heated ethanol.

  • Briefly sonicate the lipid solution in a water bath sonicator (~5 seconds) to ensure complete dissolution and break up any large aggregates.[8]

  • Incubate the lipid solution at 60°C for 10 minutes.[8]

  • Rapidly inject 4 mL of pre-heated PBS into the ethanol-lipid solution while vortexing to form multilamellar vesicles (MLVs).

  • Incubate the resulting liposome suspension at 60°C for another 10 minutes.[8]

  • To create unilamellar vesicles of a defined size, pass the MLV suspension through a lipid extruder equipped with a 100 nm polycarbonate membrane. Perform at least 11 passes to ensure a homogenous size distribution. The extrusion should be performed at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

  • Store the resulting liposome suspension at 4°C.

Conjugation of His-Tagged Antigen to this compound Liposomes

Materials:

  • Prepared this compound/PHAD liposomes

  • His-tagged antigen of interest in a suitable buffer (e.g., PBS)

  • Incubator or shaker

Procedure:

  • Determine the concentration of the prepared liposomes and the his-tagged antigen.

  • Mix the this compound/PHAD liposomes with the his-tagged antigen at a desired mass ratio (e.g., a 4:1 mass ratio of this compound to antigen has been shown to achieve ~80% binding).[8]

  • Incubate the mixture at room temperature for at least 1 hour with gentle agitation.[8] Binding is typically rapid.[8]

  • The formulated liposomes with surface-conjugated antigen are now ready for characterization and use.

Characterization of Antigen-Conjugated this compound Liposomes

3.1 Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome suspension in PBS to a suitable concentration for DLS analysis.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Minimal change in size is expected after antigen binding.[8]

3.2 Confirmation of Antigen Binding by Ni-NTA Bead Competition Assay This assay confirms that the his-tagged antigen is bound to the this compound liposomes and not free in solution.[1][7]

Materials:

  • Antigen-conjugated this compound liposomes

  • His-tagged antigen alone (positive control)

  • Ni-NTA magnetic beads

  • Phosphate-Buffered Saline (PBS)

  • Magnetic rack

  • SDS-PAGE materials

Procedure:

  • Incubate the antigen-conjugated this compound liposomes with Ni-NTA beads.

  • In a separate tube, incubate the his-tagged antigen alone with Ni-NTA beads.

  • After incubation, use a magnetic rack to separate the beads from the supernatant.

  • The supernatant contains the liposome-bound proteins, while the pellet contains proteins bound to the Ni-NTA beads.[7]

  • Analyze both the supernatant and the bead pellet (after elution) by SDS-PAGE to visualize the protein distribution.

  • For successfully conjugated liposomes, the majority of the antigen should remain in the supernatant, indicating it is bound to the liposomes and not captured by the Ni-NTA beads.[7]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Antigen Conjugation cluster_char Characterization prep1 Dissolve Lipids (DPPC, Chol, PHAD, this compound) in Ethanol prep2 Hydration with PBS prep1->prep2 Ethanol Injection prep3 Extrusion (100 nm membrane) prep2->prep3 conj1 Mix Liposomes with His-tagged Antigen prep3->conj1 Formulated Liposomes conj2 Incubate (RT, 1 hr) conj1->conj2 char1 Dynamic Light Scattering (DLS) conj2->char1 Antigen-Conjugated Liposomes char2 Ni-NTA Bead Assay conj2->char2 final_product Final Product: Antigen-Conjugated This compound Liposomes char1->final_product char3 SDS-PAGE char2->char3 char3->final_product

Caption: Experimental workflow for this compound liposome formulation.

signaling_pathway cluster_uptake Cellular Uptake and Antigen Presentation cluster_activation Immune Cell Activation lipo Antigen-Coated This compound Liposome apc Antigen Presenting Cell (APC) lipo->apc Uptake bcell B-Cell Activation lipo->bcell BCR Crosslinking endosome Endosome apc->endosome tlr4 TLR4 Signaling apc->tlr4 mhc MHC Presentation endosome->mhc tcell T-Cell Activation mhc->tcell tcell->bcell Co-stimulation response Immune Response (Antibodies, T-cell memory) tcell->response bcell->response phad PHAD (Adjuvant) phad->apc tlr4->tcell Enhanced Activation

Caption: Simplified immune activation pathway by this compound liposomes.

References

CoPoP-Based Vaccine Preparation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the development of next-generation subunit vaccines utilizing Cobalt Porphyrin-Phospholipid (CoPoP) as a potent adjuvant and delivery system.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation and evaluation of this compound-based vaccines. This compound liposomes serve as a versatile platform for enhancing the immunogenicity of subunit antigens, primarily through the activation of the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.

Principle of this compound-Based Adjuvants

This compound is a synthetic cobalt porphyrin-phospholipid conjugate that can be incorporated into liposomes.[1] This integration allows for the simple and stable attachment of histidine-tagged (His-tagged) recombinant antigens to the surface of the liposomes. The cobalt present in the this compound formulation is believed to play a crucial role in amplifying the activation of the STING signaling pathway, leading to a robust downstream immune response. This includes the production of type I interferons and other pro-inflammatory cytokines, which are essential for the initiation of a potent and durable adaptive immune response.

Experimental Protocols

Preparation of this compound Liposomes

This protocol details the preparation of this compound liposomes using the ethanol injection and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Cobalt Porphyrin-Phospholipid (this compound)

  • Monophosphoryl Lipid A (PHAD) (or other immunostimulatory adjuvants)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Absolute Ethanol

Equipment:

  • Round-bottom flask

  • Rotary evaporator (optional)

  • Water bath or heating block

  • Syringe pump

  • Stir plate and stir bar

  • Liposome extrusion equipment (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Dialysis tubing or cassettes

Procedure:

  • Lipid Film Formation (or Ethanolic Solution Preparation):

    • The standard this compound/PHAD liposome formulation utilizes a mass ratio of [DPPC:Cholesterol:PHAD:this compound] of [4:2:1:1].[1]

    • For a this compound liposome without PHAD, a mass ratio of [DPPC:Cholesterol:this compound] of [4:2:1] can be used.[2]

    • Dissolve the lipids (DPPC, cholesterol, this compound, and PHAD, if applicable) in absolute ethanol in a round-bottom flask. The total lipid concentration in the ethanolic solution should be determined based on the desired final liposome concentration.

  • Ethanol Injection:

    • Pre-heat a vessel containing PBS (pH 7.4) to 60°C in a water bath with stirring.[1]

    • Load the ethanolic lipid solution into a syringe.

    • Using a syringe pump, inject the ethanolic lipid solution into the heated PBS at a controlled rate. The injection rate and stirring speed are critical parameters that influence the initial liposome size and should be optimized for consistency.

  • Liposome Extrusion:

    • Equilibrate the liposome extrusion device to 60°C.[1]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the liposome suspension to the extruder and pass it through the membrane multiple times (e.g., 10-20 passes). This step ensures a uniform size distribution of the liposomes.

  • Purification:

    • To remove the ethanol, dialyze the extruded liposome suspension against PBS at 4°C.[2] The dialysis buffer should be changed several times over 24-48 hours.

  • Sterilization and Storage:

    • Sterilize the final liposome preparation by passing it through a 0.2 µm sterile filter.[1]

    • Store the this compound liposomes at 4°C.[1]

Quality Control of this compound Liposomes

Consistent quality of the this compound liposomes is critical for reproducible vaccine performance. Key quality control parameters are summarized in the table below.

ParameterMethodTypical Specification
Particle Size Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering-20 to -50 mV
Cobalt Content Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To be determined based on formulation
Lipid Concentration HPLC-based lipid quantificationAs per formulation
Sterility USP <71> Sterility TestsSterile
Endotoxin Limulus Amebocyte Lysate (LAL) Assay< 0.25 EU/mL
This compound-Based Vaccine Formulation (Admixture)

This protocol describes the simple admixture process for formulating the vaccine.

Materials:

  • Prepared this compound liposomes

  • His-tagged recombinant antigen

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dilute the His-tagged antigen stock to a working concentration (e.g., 80 µg/mL in PBS).[1]

  • Mix the diluted antigen with an equal volume of the this compound liposome suspension (e.g., 320 µg/mL this compound concentration). This results in a final mass ratio of 1:4 antigen to liposomes.[1]

  • Incubate the mixture for 3 hours at room temperature (approximately 25°C) to allow for the stable association of the His-tagged antigen with the this compound liposomes.[1]

  • The formulated vaccine is now ready for use in immunization studies. It can be further diluted with PBS as required for the specific experimental design.[1]

In Vivo Efficacy Evaluation in a Murine Model

This protocol provides a general framework for assessing the immunogenicity and protective efficacy of a this compound-adjuvanted vaccine in mice.

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

Immunization Schedule:

  • Administer the vaccine (e.g., 50-100 µL) via intramuscular (IM) or subcutaneous (SC) injection.

  • A typical immunization schedule consists of a prime vaccination at Day 0, followed by a booster vaccination at Day 14 or 21.

Readouts:

  • Humoral Immune Response:

    • Collect blood samples at various time points (e.g., pre-immunization, post-prime, post-boost) to assess antigen-specific antibody titers (total IgG, IgG1, IgG2a) using ELISA.

    • Perform neutralization assays to determine the functional capacity of the induced antibodies.

  • Cellular Immune Response:

    • At the study endpoint, isolate splenocytes and restimulate them in vitro with the target antigen.

    • Measure cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining followed by flow cytometry to characterize the T-cell response (Th1 vs. Th2).

  • Protective Efficacy (Challenge Study):

    • Following the immunization schedule, challenge the vaccinated mice and a control group with the target pathogen.

    • Monitor survival rates, clinical scores, and weight loss.

    • At a defined time point post-challenge, harvest relevant tissues (e.g., lungs, spleen) to determine the pathogen load (e.g., via plaque assay, qPCR, or CFU counting).

Data Presentation

The following tables present a summary of expected quantitative data from preclinical studies of this compound-adjuvanted vaccines.

Table 1: Antigen-Specific Antibody Titers (ELISA)

Vaccine GroupAntigen Dose (µg)AdjuvantMean IgG Titer (Post-Boost)IgG1:IgG2a Ratio
Antigen Alone1None1,000~10:1
Antigen + Alum1Alum50,000~5:1
Antigen + this compound1This compound500,000~1:1
Antigen + this compound/PHAD1This compound + PHAD1,000,000~1:2

Table 2: In Vivo Protective Efficacy

Vaccine GroupChallenge DoseSurvival Rate (%)Lung Viral Titer (log10 PFU/g)
PBS Control10^5 PFU07.5
Antigen + Alum10^5 PFU604.2
Antigen + this compound/PHAD10^5 PFU100< 2.0

Signaling Pathways and Experimental Workflows

This compound-Mediated STING Pathway Activation

The diagram below illustrates the proposed mechanism of STING pathway activation by this compound-adjuvanted vaccines.

CoPoP_STING_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome CoPoP_Vaccine This compound-Antigen Liposome Co_ion Cobalt Ions CoPoP_Vaccine->Co_ion Release cGAS cGAS Co_ion->cGAS Amplifies Activation STING STING (ER) cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-α/β) Nucleus->IFN Transcription Adaptive Immune\nResponse Adaptive Immune Response IFN->Adaptive Immune\nResponse

Caption: Proposed mechanism of this compound-mediated STING pathway activation in an APC.

Experimental Workflow for this compound Vaccine Preparation and Evaluation

The following diagram outlines the overall workflow from liposome preparation to in vivo efficacy studies.

CoPoP_Workflow A 1. Lipid Solubilization (DPPC, Cholesterol, this compound, PHAD in Ethanol) B 2. Ethanol Injection (into heated PBS) A->B C 3. Liposome Extrusion (e.g., 100 nm membrane) B->C D 4. Purification (Dialysis) C->D E 5. Quality Control (DLS, Zeta, etc.) D->E F 6. Vaccine Formulation (Admixture with His-tagged Antigen) E->F G 7. In Vivo Immunization (Mouse Model) F->G H 8. Immunological Analysis (ELISA, ELISpot) G->H I 9. Challenge Study (Pathogen Exposure) G->I J 10. Efficacy Assessment (Survival, Pathogen Load) I->J

Caption: Overall workflow for this compound-based vaccine development and evaluation.

References

Application Notes and Protocols: Incorporation of PHAD Adjuvant into CoPoP Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal delivery systems have emerged as a versatile platform for enhancing the immunogenicity of subunit vaccines. The incorporation of adjuvants, such as the synthetic Toll-like receptor 4 (TLR4) agonist PHAD (Phosphorylated HexaAcyl Disaccharide), into these lipid-based nanoparticles can significantly boost the immune response. This document provides a detailed guide on the incorporation of PHAD adjuvant into CoPoP (Cobalt Porphyrin-Phospholipid) liposomes. This compound liposomes are uniquely functionalized to allow for the stable association of histidine-tagged antigens, creating a potent, particulate vaccine formulation that can co-deliver both antigen and adjuvant to antigen-presenting cells (APCs).[1][2]

Principle

The protocol herein describes the preparation of this compound/PHAD liposomes using the ethanol injection method followed by extrusion. This procedure results in the formation of unilamellar liposomes with a defined size distribution. PHAD, a lipophilic molecule, is readily incorporated into the lipid bilayer during the self-assembly of the liposomes. The cobalt-porphyrin headgroup of the this compound lipid facilitates the subsequent attachment of histidine-tagged recombinant antigens to the surface of the liposomes, creating a stable vaccine complex.[3][4]

Materials and Reagents

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Cobalt Porphyrin-Phospholipid (this compound)

  • PHAD™ (synthetic monophosphoryl Lipid A)

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Chloroform

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (100 nm and 200 nm pore sizes)

  • Dynamic Light Scattering (DLS) instrument

  • Sterile, depyrogenated vials

Experimental Protocols

Preparation of this compound/PHAD Liposomes

This protocol is adapted from methodologies described in the literature for the preparation of this compound liposomes incorporating lipid-based adjuvants.[3][4]

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DOPC, cholesterol, this compound, and PHAD in chloroform at the desired molar ratio. A common mass ratio for the lipid components is 20:5:1 for DOPC:Cholesterol:this compound, with PHAD added at a specific mass relative to the total lipid content (e.g., a 20:5:1:0.4 mass ratio of DOPC:Cholesterol:this compound:PHAD).[4]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of inert gas (argon or nitrogen) and then under vacuum for at least 1 hour to remove any residual solvent.

  • Ethanol Injection and Hydration:

    • Dissolve the dried lipid film in hot ethanol.

    • In a separate, sterile container, heat a four-fold volume of PBS to 60°C.

    • Rapidly inject the ethanolic lipid solution into the heated PBS with vigorous stirring. This will cause the spontaneous formation of multilamellar vesicles.

    • Continue to stir the liposome suspension at 60°C for 10 minutes.

  • Extrusion for Size Homogenization:

    • Assemble the liposome extruder with a 200 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the liposome suspension through the extruder for 10-20 cycles.

    • Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 10-20 cycles. This will produce unilamellar liposomes with a uniform size distribution.

  • Purification and Sterilization:

    • To remove the ethanol and any unincorporated PHAD, dialyze the liposome suspension against PBS overnight using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).[3]

    • Sterilize the final liposome formulation by passing it through a 0.22 µm filter.

    • Store the sterile this compound/PHAD liposomes at 4°C.

Characterization of this compound/PHAD Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute a small aliquot of the liposome suspension in PBS.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. PHAD Incorporation Efficiency (Optional):

  • Quantify the amount of PHAD incorporated into the liposomes using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector, after separating the liposomes from the unincorporated adjuvant.

3. Antigen Binding Capacity:

  • Incubate the this compound/PHAD liposomes with a known concentration of a histidine-tagged protein.
  • Separate the liposomes from the unbound protein by centrifugation or size-exclusion chromatography.
  • Quantify the amount of protein in the supernatant to determine the amount bound to the liposomes.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound/PHAD liposomes and their immunological evaluation.

Table 1: Physicochemical Characterization of this compound/PHAD Liposomes

FormulationLipid Composition (mass ratio)Mean Diameter (nm)Polydispersity Index (PDI)Reference
This compound/PHADDOPC:Chol:this compound:PHAD (20:5:1:0.4)110 ± 15< 0.2[4]
This compound onlyDOPC:Chol:this compound (20:5:1)105 ± 12< 0.2[3]

Table 2: Immunological Response to a His-tagged Antigen Formulated with this compound/PHAD Liposomes in Mice

Adjuvant GroupAntigen DosePeak IgG Titer (log10)Predominant IgG SubtypeReference
This compound/PHAD1 µg5.5 ± 0.4IgG2a[1][5]
This compound only1 µg4.2 ± 0.5IgG1[1]
Alum1 µg4.8 ± 0.3IgG1[1][5]
Antigen only1 µg< 2.0-[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_final Final Product a Lipid Dissolution (DOPC, Chol, this compound, PHAD in Chloroform) b Lipid Film Formation (Rotary Evaporation) a->b c Ethanol Injection into PBS b->c d Extrusion (200nm -> 100nm) c->d e DLS Analysis (Size & PDI) d->e f Antigen Binding Assay d->f g Sterile this compound/PHAD Liposomes f->g

Caption: Workflow for the preparation and characterization of this compound/PHAD liposomes.

PHAD Signaling Pathway

phad_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PHAD PHAD TLR4 TLR4 PHAD->TLR4 binds MD2 MD-2 MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF CD14 CD14 NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN

References

Application Notes and Protocols for CoPoP Liposome Synthesis in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and in vivo application of Cobalt-Porphyrin-Phospholipid (CoPoP) liposomes. This compound liposomes represent a versatile platform for the delivery of histidine-tagged proteins, peptides, and other molecules, offering enhanced stability and immunogenicity for in vivo studies, particularly in vaccine development and targeted drug delivery.

Introduction to this compound Liposomes

This compound liposomes are lipid-based nanoparticles that incorporate a cobalt-porphyrin-phospholipid conjugate within their bilayer. This unique composition allows for the stable attachment of polyhistidine-tagged (His-tagged) molecules through a coordinate bond between the histidine residues and the cobalt atom sheltered within the hydrophobic lipid bilayer.[1][2][3] This interaction is notably more stable in serum compared to traditional nickel-NTA (Ni-NTA) chelation, making this compound liposomes highly suitable for in vivo applications.[1] The particulate nature of this compound liposomes enhances the delivery of antigens to antigen-presenting cells (APCs), leading to a more robust immune response.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and characterization of this compound liposomes based on published studies.

Table 1: this compound Liposome Formulation Parameters

ComponentMolar Ratio (Example)Mass Ratio (Example 1)[5]Mass Ratio (Example 2)[5]Function
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)-44Primary structural lipid
Cholesterol-22Stabilizes the lipid bilayer
PHAD (Synthetic Monophosphoryl Lipid A)-1-Adjuvant (TLR4 agonist)
This compound (Cobalt-Porphyrin-Phospholipid)1-25 mol% of total lipid[6]11His-tag binding component

Table 2: Physicochemical Characterization of this compound Liposomes

ParameterTypical ValueMethod of MeasurementSignificance
Diameter (unloaded) ~100 nm[5]Dynamic Light Scattering (DLS)Influences biodistribution and cellular uptake
Diameter (with His-tagged protein) ~116 nm (increase of 20-25 nm)[1]Dynamic Light Scattering (DLS)Confirms protein binding
Polydispersity Index (PDI) < 0.1[1]Dynamic Light Scattering (DLS)Indicates a monodisperse and homogenous sample
Zeta Potential Varies based on formulationZeta Potential AnalyzerIndicates surface charge and stability against aggregation
Antigen Binding Efficiency >80% with a 4:1 mass ratio of this compound to protein[5]Native PAGE, Microcentrifugal filtration with BCA assay[5]Quantifies the amount of protein attached to the liposomes

Experimental Protocols

Protocol for this compound Liposome Synthesis (Thin-Film Hydration Method)

This protocol describes the preparation of this compound liposomes using the widely adopted thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Cobalt-Porphyrin-Phospholipid (this compound)

  • Optional: Phosphorylated HexaAcyl Disaccharide (PHAD) as an adjuvant

  • Chloroform

  • Ethanol

  • Phosphate-Buffered Saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of DPPC, cholesterol, this compound, and PHAD (if used) and dissolve them in chloroform in a round-bottom flask. A typical mass ratio is 4:2:1:1 (DPPC:Chol:this compound:PHAD).[5]

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C).

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.

  • Hydration:

    • Pre-heat the sterile PBS to the same temperature as used for film formation (45-60°C).

    • Add the warm PBS to the round-bottom flask containing the lipid film.

    • Agitate the flask gently until the lipid film is fully suspended, resulting in the formation of multilamellar vesicles (MLVs). This can be aided by brief sonication in a water bath sonicator.[5]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Sterilization and Storage:

    • For in vivo applications, sterile filter the final liposome suspension through a 0.22 µm syringe filter.

    • Store the this compound liposomes at 4°C.

Protocol for His-Tagged Protein Loading

This protocol details the simple mixing method for attaching His-tagged proteins to the surface of pre-formed this compound liposomes.

Materials:

  • Synthesized this compound liposomes

  • His-tagged protein of interest in a suitable buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Determine the concentration of the this compound liposomes and the His-tagged protein.

  • In a sterile microcentrifuge tube, mix the this compound liposomes with the His-tagged protein at a desired mass ratio (e.g., a 4:1 ratio of this compound to protein has been shown to achieve ~80% binding).[5]

  • Incubate the mixture at room temperature for at least 1 hour with gentle agitation to facilitate the binding of the His-tag to the cobalt within the liposome bilayer.[5]

  • For in vivo use, it may be necessary to remove unbound protein. This can be achieved by methods such as size exclusion chromatography (SEC) or tangential flow filtration.[1]

Protocol for In Vivo Administration in a Murine Model

This protocol provides a general guideline for the intravenous administration of this compound liposomes in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Prepared and protein-loaded this compound liposomes

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Appropriate syringes and needles (e.g., 27-30 G)

  • Warming pad

Procedure:

  • Preparation for Injection:

    • In a sterile environment (e.g., a biosafety cabinet), dilute the this compound liposome formulation to the desired final concentration in sterile saline. The final injection volume for a mouse is typically 50-100 µL.

    • Draw the diluted liposome solution into the injection syringe.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse on a warming pad to maintain body temperature.

    • Perform the intravenous injection via the tail vein or retro-orbital sinus.

    • Administer the injection slowly and steadily.

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions immediately following the injection and at regular intervals as required by the study protocol.

    • Proceed with the planned experimental endpoints, such as biodistribution analysis, efficacy studies, or immunological assays.

Visualization of Pathways and Workflows

Signaling Pathway: this compound Liposome-Mediated Antigen Presentation

The following diagram illustrates the proposed mechanism by which this compound liposomes enhance the immune response to a conjugated antigen.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Interaction CoPoP_Lipo This compound Liposome -Antigen Complex Endocytosis Endocytosis CoPoP_Lipo->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome MHC_I MHC Class I Pathway Endosome->MHC_I Cross-presentation MHC_II MHC Class II Pathway Endosome->MHC_II Processing Antigen_Presentation_I Antigen Presentation (MHC-I) MHC_I->Antigen_Presentation_I Antigen_Presentation_II Antigen Presentation (MHC-II) MHC_II->Antigen_Presentation_II CD8_T_Cell CD8+ T-Cell (Cytotoxic T-Lymphocyte) Antigen_Presentation_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Cell (Helper T-Cell) Antigen_Presentation_II->CD4_T_Cell Activation

Caption: this compound liposome antigen presentation pathway.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a this compound liposome-based therapeutic or vaccine.

Experimental_Workflow arrow arrow Start Start Liposome_Synthesis 1. This compound Liposome Synthesis & Characterization Start->Liposome_Synthesis Protein_Loading 2. His-Tagged Protein Loading & Purification Liposome_Synthesis->Protein_Loading Animal_Model 3. Animal Model (e.g., Tumor Implantation or Infection) Protein_Loading->Animal_Model Grouping 4. Randomization into Treatment Groups Animal_Model->Grouping Treatment 5. In Vivo Administration (e.g., IV, IM, SC) Grouping->Treatment Monitoring 6. Monitoring (e.g., Tumor Growth, Survival, Weight) Treatment->Monitoring Endpoint_Analysis 7. Endpoint Analysis (e.g., Biodistribution, Immune Response, Toxicity) Monitoring->Endpoint_Analysis Data_Analysis 8. Data Analysis & Conclusion Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo this compound liposome study.

References

Application Notes and Protocols for CoPoP in Infectious Disease Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CoPoP (Cobalt Porphyrin-Phospholipid) is a liposome-based vaccine adjuvant system designed to enhance the immunogenicity of subunit antigens, particularly those containing a histidine tag (His-tag). Its unique mechanism of action involves the spontaneous formation of antigen-liposome microparticles, which facilitates co-delivery of the antigen and adjuvant to antigen-presenting cells (APCs), leading to a robust and durable immune response. These application notes provide a comprehensive overview of the use of this compound in the development of infectious disease vaccines, including detailed protocols for formulation, immunization, and immunological assessment.

Mechanism of Action

The core of the this compound technology lies in the interaction between the cobalt-chelated porphyrin-phospholipid integrated into the liposome bilayer and the His-tag engineered onto the recombinant protein antigen. This interaction drives the "spontaneous nanoliposome-antigen particleization" (SNAP), converting soluble antigens into particulate form upon simple admixing.[1]

These antigen-coated liposomes are readily taken up by APCs. The particulate nature of the vaccine enhances phagocytosis and subsequent antigen processing and presentation on both MHC class I and class II molecules. This dual presentation is crucial for the activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, leading to a comprehensive immune response.[2] Co-delivery of the antigen and any encapsulated immunostimulatory molecules (such as monophosphoryl lipid A - MPLA) to the same APC is believed to be a key factor in the enhanced immunogenicity observed with this compound-adjuvanted vaccines.[1] Studies have shown that this compound can induce a Th1-biased immune response, characterized by higher IgG2-to-IgG1 antibody ratios, which can be beneficial for protection against various infectious pathogens.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on this compound-adjuvanted vaccines for infectious diseases.

Parameter Vaccine Antigen This compound Formulation Comparator Adjuvant(s) Key Findings Reference
Immunogenicity Pfs230C1 (Malaria)This compound/PHADAlum, ISA720- Nanogram doses of Pfs230C1 with this compound/PHAD induced strong and durable antibody responses for up to 250 days. - Induced higher IgG2-to-IgG1 ratios compared to Alum, indicating a Th1-biased response. - Generated functional antibodies that strongly reduced parasite transmission.[1][3]
Immunogenicity SARS-CoV-2 RBDThis compoundAlum, AddaVax- this compound induced significantly higher neutralizing antibody titers compared to Alum and AddaVax.[4]
Antigen Uptake Pfs25 (Malaria)This compoundISA720- Antigen uptake into immune cells was over an order of magnitude higher with this compound liposomes.[3]
Safety SARS-CoV-2 RBDThis compoundAlum, AddaVax- this compound showed minimal local reactogenicity, comparable to Alum. - No significant weight change in immunized mice. - Serum cobalt levels remained low and were not significantly different from control groups.[4]

Experimental Protocols

Preparation of this compound Liposomes

This protocol describes the preparation of this compound liposomes by the ethanol injection and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (Cobalt Porphyrin-Phospholipid)

  • Ethanol, 200 proof

  • Phosphate Buffered Saline (PBS), sterile

  • Water bath sonicator

  • Lipid extruder

  • Polycarbonate membranes (200 nm, 100 nm)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • In a sterile glass vial, dissolve DPPC, cholesterol, and this compound in ethanol at a mass ratio of 4:2:1.

  • Briefly sonicate the lipid solution in a water bath sonicator (~5 seconds) to ensure complete dissolution.

  • Pre-heat the ethanol-lipid solution and a separate sterile PBS solution to 60°C in a water bath.

  • Slowly inject the ethanol-lipid solution into the pre-heated PBS with gentle stirring. The final volume ratio of PBS to ethanol should be approximately 4:1.

  • Incubate the resulting liposome suspension at 60°C for 10 minutes.

  • Assemble the lipid extruder with stacked 200 nm and 100 nm polycarbonate membranes.

  • Extrude the liposome suspension through the membranes at least 10 times to obtain a homogenous population of unilamellar vesicles.

  • Transfer the extruded liposomes to a dialysis cassette and dialyze against sterile PBS at 4°C overnight to remove the ethanol.

  • Characterize the liposomes for size and polydispersity index using Dynamic Light Scattering (DLS).

  • Adjust the final concentration of the this compound liposome suspension with sterile PBS as required for subsequent experiments.

Admixing of His-tagged Antigen with this compound Liposomes

This protocol details the simple admixing procedure to form the particulate vaccine.

Materials:

  • His-tagged recombinant antigen in a suitable buffer (e.g., PBS)

  • Prepared this compound liposome suspension

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Dilute the His-tagged antigen to the desired concentration in sterile PBS.

  • In a sterile microcentrifuge tube, combine the diluted antigen with the this compound liposome suspension at a mass ratio of 1:4 (antigen to liposomes).

  • Gently mix the solution by pipetting up and down. Avoid vortexing.

  • Incubate the mixture at room temperature for 3 hours to allow for the formation of antigen-liposome particles.

  • The vaccine formulation is now ready for immunization.

Mouse Immunization Protocol

This protocol provides a general guideline for the immunization of mice with a this compound-adjuvanted vaccine.

Materials:

  • This compound-antigen vaccine formulation

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Dilute the this compound-antigen formulation to the desired final concentration in sterile PBS. A typical immunization volume for mice is 50-100 µL.

  • Administer the vaccine via intramuscular (IM) injection into the hind limb.

  • A typical prime-boost immunization schedule consists of an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.

  • Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at specified time points (e.g., pre-immunization and 2 weeks after each boost) to assess the immune response.

  • Monitor the animals for any adverse reactions at the injection site and for overall health.

Determination of Antigen-Specific Antibody Titers by ELISA

This protocol outlines the steps for quantifying antigen-specific antibody titers in serum samples from immunized animals.

Materials:

  • 96-well ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody specific for the host species and immunoglobulin isotype (e.g., anti-mouse IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Serially dilute the serum samples in blocking buffer and add them to the plate. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate solution and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

Visualizations

CoPoP_Mechanism_of_Action cluster_formulation Vaccine Formulation cluster_immunization Immunization & Immune Response CoPoP_Liposome This compound Liposome (Cobalt-Porphyrin-Phospholipid) Admixed_Vaccine Particulate Vaccine (SNAP) CoPoP_Liposome->Admixed_Vaccine Admixing His_Antigen His-tagged Antigen His_Antigen->Admixed_Vaccine Co-chelation APC Antigen Presenting Cell (APC) Admixed_Vaccine->APC Enhanced Uptake T_Helper_Cell CD4+ T Helper Cell APC->T_Helper_Cell MHC-II Presentation CTL CD8+ Cytotoxic T Cell APC->CTL MHC-I Presentation B_Cell B Cell T_Helper_Cell->B_Cell Activation Antibodies Antibody Production B_Cell->Antibodies

Caption: this compound Mechanism of Action.

Experimental_Workflow Liposome_Prep 1. This compound Liposome Preparation Antigen_Admixing 2. Antigen Admixing (His-tagged Antigen) Liposome_Prep->Antigen_Admixing Immunization 3. Immunization (e.g., Intramuscular) Antigen_Admixing->Immunization Sample_Collection 4. Sample Collection (e.g., Serum) Immunization->Sample_Collection Immuno_Assay 5. Immunological Assay (e.g., ELISA) Sample_Collection->Immuno_Assay

References

Application Notes and Protocols for CoPoP Liposome Sterile Filtration and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CoPoP (Cobalt Porphyrin-Phospholipid) liposomes are a novel class of vesicles with increasing applications in drug delivery and vaccine development, particularly for the presentation of histidine-tagged antigens. Their unique composition, incorporating a metal-chelated porphyrin into the lipid bilayer, necessitates well-defined procedures for sterile filtration and storage to ensure product quality, stability, and efficacy. These application notes provide detailed protocols and best practices for the sterile filtration and storage of this compound liposomes, based on available literature and general principles of liposome handling.

This compound Liposome Composition

This compound liposomes are typically composed of a primary phospholipid, cholesterol to modulate membrane fluidity, and the this compound lipid for functionalization. A common formulation consists of:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • Cobalt Porphyrin-Phospholipid (this compound)

A frequently cited mass ratio for these components is DPPC:Chol:this compound at 4:2:1 .[1] This composition results in liposomes that can be decorated with histidine-tagged proteins.

Sterile Filtration of this compound Liposomes

Sterile filtration is a critical step to remove microbial contamination from parenteral drug products. For liposomal formulations, this process must be carefully optimized to prevent alterations in vesicle size, lamellarity, and encapsulation efficiency.

Key Considerations for this compound Liposome Filtration:
  • Liposome Size: Sterile filtration is generally suitable for liposomes with a diameter of less than 200 nm to allow passage through a 0.22 µm filter.[2] this compound liposomes typically have an average diameter of around 116 nm, making them amenable to this sterilization method.[1]

  • Filter Selection: The choice of filter membrane material can impact liposome stability and recovery. While specific studies on this compound liposomes are limited, polyethersulfone (PES) and polyvinylidene difluoride (PVDF) are common choices for liposome filtration due to their low protein binding and good flow characteristics.

  • Process Parameters: Filtration pressure and flow rate must be controlled to avoid excessive shear stress, which can lead to liposome deformation or rupture.

Experimental Protocol: Sterile Filtration of this compound Liposomes

This protocol is a general guideline and may require optimization based on the specific this compound liposome formulation and intended application.

Materials:

  • This compound liposome suspension

  • Sterile, low-protein binding syringe filters (0.2 µm pore size, e.g., PES or PVDF)

  • Sterile syringes

  • Sterile collection vials

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Perform all steps under aseptic conditions in a laminar flow hood or biological safety cabinet.

  • Filter Priming (Optional but Recommended): To maximize recovery, the filter can be pre-wetted with a sterile buffer solution that is compatible with the liposome formulation.

  • Filtration:

    • Draw the this compound liposome suspension into a sterile syringe.

    • Securely attach the sterile 0.2 µm syringe filter to the syringe outlet.

    • Apply gentle, constant pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure , which can lead to filter clogging or liposome damage.

  • Post-Filtration Analysis: After filtration, it is crucial to characterize the liposomes to ensure their critical quality attributes have been maintained.

Data Presentation: Post-Filtration Characterization
ParameterPre-FiltrationPost-FiltrationAcceptance Criteria
Average Diameter (nm) 116 nm[1]TBD< 10% change
Polydispersity Index (PDI) < 0.1[1]TBD< 0.2
Liposome Recovery (%) 100%TBD> 90%
Sterility Non-sterileSterileNo microbial growth

TBD (To Be Determined): These values should be experimentally determined for each batch.

Visualization: Sterile Filtration Workflow

G cluster_prep Preparation cluster_filtration Sterile Filtration cluster_collection Collection & Analysis A This compound Liposome Suspension B 0.2 µm Syringe Filter A->B Load C Apply Gentle, Constant Pressure B->C D Sterile this compound Liposome Suspension C->D Collect E Post-Filtration Characterization D->E

Caption: Workflow for the sterile filtration of this compound liposomes.

Storage of this compound Liposomes

Proper storage is essential to maintain the physical and chemical stability of this compound liposomes, ensuring their performance over time. Key factors influencing stability include temperature, storage medium, and the use of cryoprotectants.

Key Considerations for this compound Liposome Storage:
  • Temperature: Temperature is a critical parameter. Storage at refrigerated temperatures (2-8°C) is a common practice for liposomal formulations.[1] Freezing can disrupt the liposome structure, leading to aggregation and leakage of encapsulated contents, unless appropriate cryoprotectants are used.

  • Hydrolytic and Oxidative Degradation: Lipids are susceptible to hydrolysis and oxidation. Storing liposomes at a neutral pH and protecting them from light can minimize these degradation pathways.

  • Long-Term Stability: For long-term storage, lyophilization (freeze-drying) is often employed to remove water and improve stability. This process requires careful optimization of cryoprotectants and the lyophilization cycle.

Experimental Protocols: this compound Liposome Storage

Short-Term Storage (Aqueous Suspension):

  • Following sterile filtration, store the this compound liposome suspension in sterile, sealed vials.

  • Store the vials upright in a refrigerator at 4°C .[1]

  • Protect the liposomes from light by using amber vials or by storing them in the dark.

  • Before use, gently swirl the vial to ensure a homogenous suspension. Avoid vigorous shaking or vortexing.

Long-Term Storage (Lyophilization):

Lyophilization can enhance the long-term stability of this compound liposomes. This protocol provides a general framework.

Materials:

  • Sterile this compound liposome suspension

  • Cryoprotectant solution (e.g., sterile sucrose or trehalose solution)

  • Sterile lyophilization vials and stoppers

  • Lyophilizer

Procedure:

  • Cryoprotectant Addition: Add a sterile cryoprotectant solution to the this compound liposome suspension. The final concentration of the cryoprotectant will need to be optimized but is often in the range of 5-10% (w/v).

  • Freezing: Place the vials on the lyophilizer shelf and freeze the formulation. A typical freezing protocol involves a controlled cooling rate to a final temperature of -40°C or below.

  • Primary Drying (Sublimation): Reduce the chamber pressure and raise the shelf temperature to allow for the sublimation of ice.

  • Secondary Drying (Desorption): Further increase the shelf temperature under vacuum to remove residual unfrozen water.

  • Vial Stoppering: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum.

  • Storage: Store the lyophilized product at 4°C or below, protected from light and moisture.

Reconstitution:

  • Bring the lyophilized vial to room temperature.

  • Add the appropriate volume of sterile water or buffer for injection.

  • Gently swirl the vial until the cake is fully dissolved. Do not shake vigorously.

  • Allow the reconstituted suspension to equilibrate for a short period before use.

Data Presentation: Stability Studies

A comprehensive stability study should be conducted to determine the optimal storage conditions and shelf-life of this compound liposomes.

Table 1: Stability of Aqueous this compound Liposome Suspension at 4°C

Time PointAverage Diameter (nm)PDIEncapsulated Content (%)Appearance
0 TBDTBDTBDClear, opalescent
1 Month TBDTBDTBDTBD
3 Months TBDTBDTBDTBD
6 Months TBDTBDTBDTBD

Table 2: Stability of Lyophilized this compound Liposomes at Different Temperatures

Storage Temp.Time PointReconstitution TimeAverage Diameter (nm)PDIEncapsulated Content (%)
4°C 6 Months TBDTBDTBDTBD
12 Months TBDTBDTBDTBD
25°C 6 Months TBDTBDTBDTBD
12 Months TBDTBDTBDTBD

TBD (To Be Determined): These values should be experimentally determined.

Visualization: Storage Decision Tree

G A Sterile this compound Liposome Suspension B Storage Duration? A->B C Short-Term (< 6 months) B->C D Long-Term (> 6 months) B->D E Store at 4°C in aqueous suspension C->E F Lyophilize with Cryoprotectant D->F G Store lyophilized cake at 4°C or below F->G

Caption: Decision tree for this compound liposome storage.

Conclusion

The sterile filtration and storage of this compound liposomes are critical for their successful application in research and drug development. While the provided protocols offer a solid foundation, it is imperative to perform formulation-specific optimization and characterization to ensure the final product meets the required quality standards. Further studies are warranted to establish detailed stability profiles for this compound liposomes under various conditions.

References

Troubleshooting & Optimization

Troubleshooting low antigen binding efficiency with CoPoP liposomes.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CoPoP (Cobalt-Porphyrin-Phospholipid) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low antigen binding efficiency and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound liposomes and how do they work for antigen binding?

This compound liposomes are lipid vesicles that incorporate a cobalt-porphyrin-phospholipid conjugate into their bilayer. This design localizes cobalt ions within the hydrophobic core of the lipid membrane.[1] His-tagged antigens, commonly produced recombinant proteins, can then be stably attached to the liposome surface through a coordination bond between the histidine residues of the tag and the chelated cobalt.[2] This binding is notably stable, in some cases essentially irreversible, even in the presence of serum, offering an advantage over other methods like Ni-NTA chelation.

Q2: What are the main advantages of using this compound liposomes for antigen delivery?

The primary advantages include:

  • High Stability: The binding of His-tagged antigens to this compound liposomes is very stable, which is crucial for in vivo applications.

  • Particulate Antigen Presentation: Presenting antigens on the surface of a nanoparticle like a liposome can significantly enhance the immune response compared to soluble antigens.

  • Adjuvant Compatibility: this compound liposomes can be formulated with various adjuvants to further boost the immune response.

Q3: What factors can influence the binding efficiency of my His-tagged antigen to this compound liposomes?

Several factors can impact binding efficiency, including:

  • This compound Molar Ratio: The concentration of this compound in the liposome formulation is critical.

  • Antigen-to-Liposome Ratio: The relative amounts of your antigen and liposomes will affect the binding saturation.

  • His-tag Accessibility: The His-tag on your protein must be sterically accessible to interact with the this compound in the liposome bilayer.[3]

  • Buffer Conditions: The pH and ionic strength of the binding buffer can influence the interaction.[3]

  • Liposome Quality: The size, charge, and stability of your this compound liposomes can affect the availability of binding sites.

Troubleshooting Guide: Low Antigen Binding Efficiency

This guide addresses common problems that can lead to low antigen binding efficiency with this compound liposomes.

Problem 1: Low or no detectable antigen binding.

Possible Cause Recommended Solution
Inaccessible His-tag: The His-tag on your protein may be buried within the protein's three-dimensional structure.[3]1. Denaturation Test: Perform a small-scale binding experiment under denaturing conditions (e.g., with 6M urea or guanidinium chloride). If binding occurs under these conditions, it's likely the tag is hidden.[3] You can then choose to purify under denaturing conditions and refold the protein, or re-engineer the protein. 2. Linker Addition: Introduce a flexible linker (e.g., a glycine-serine linker) between your protein and the His-tag to increase its accessibility.[3] 3. Tag Relocation: Move the His-tag to the other terminus (N- or C-terminus) of the protein.
Incorrect Buffer Conditions: The pH of your binding buffer may be too low, leading to protonation of the histidine residues and preventing coordination with the cobalt.[3]1. Optimize pH: The optimal pH for His-tag binding is typically in the neutral to slightly basic range (pH 7.2-8.0). Perform a pH titration experiment to find the optimal binding pH for your specific antigen. 2. Check for Chelating or Reducing Agents: Ensure your buffers do not contain high concentrations of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) which can interfere with the cobalt.
Suboptimal this compound Concentration: The molar percentage of this compound in your liposomes may be too low.Increase this compound Ratio: Prepare liposomes with a higher molar percentage of this compound. A common starting point is 5-10 mol%.
Insufficient Incubation Time: The binding of the His-tag to the this compound can be a relatively slow process.Increase Incubation Time: Incubate the antigen with the this compound liposomes for a longer period (e.g., 2-4 hours or even overnight at 4°C) with gentle mixing.

Problem 2: High variability in binding efficiency between experiments.

Possible Cause Recommended Solution
Inconsistent Liposome Preparation: Variations in your liposome preparation protocol can lead to differences in size, lamellarity, and this compound incorporation.1. Standardize Protocol: Strictly adhere to a standardized protocol for liposome preparation, including lipid ratios, hydration time, and extrusion parameters.[1][4][5] 2. Characterize Each Batch: Characterize each new batch of this compound liposomes for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
Antigen Aggregation: Your antigen may be aggregating before or during the binding reaction.1. Check Antigen Quality: Analyze your purified antigen for aggregation using techniques like size-exclusion chromatography (SEC) or DLS. 2. Optimize Buffer: Ensure your antigen is in a buffer that promotes its stability and solubility.
Inaccurate Quantification: The methods used to quantify the protein and/or liposomes may be inaccurate.1. Use Appropriate Assays: Use a reliable protein quantification method like the Micro BCA assay, which has been shown to be effective for liposomal formulations.[6] 2. Validate Quantification Methods: Validate your quantification methods for both the antigen and the liposomes to ensure accuracy and reproducibility.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a diameter of approximately 100 nm.

Materials:

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • This compound (Cobalt-Porphyrin-Phospholipid)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound in a specific molar ratio) in an organic solvent in a round-bottom flask.[4][5] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).[4] d. Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface. e. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[5]

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[4] e. The resulting translucent solution contains small unilamellar vesicles (SUVs).

  • Characterization: a. Determine the size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally considered acceptable.

Protocol 2: Antigen Binding to this compound Liposomes

Materials:

  • This compound liposomes

  • His-tagged antigen in a suitable buffer

  • Binding buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Binding Reaction: a. In a microcentrifuge tube, combine the this compound liposomes and the His-tagged antigen at a desired molar ratio (e.g., a 4:1 mass ratio of this compound to antigen is a good starting point). b. Adjust the final volume with the binding buffer. c. Incubate the mixture at room temperature for 1-2 hours with gentle, end-over-end rotation.

  • Separation of Unbound Antigen: a. Use centrifugal filter units (e.g., with a 100 kDa molecular weight cutoff) to separate the liposome-bound antigen from the unbound antigen. b. Place the reaction mixture into the filter unit. c. Centrifuge according to the manufacturer's instructions. The liposomes and bound antigen will be retained by the filter, while the unbound antigen will be in the filtrate.

  • Quantification of Binding: a. Quantify the amount of unbound antigen in the filtrate using a suitable protein assay, such as the Micro BCA assay.[6] b. Calculate the binding efficiency as follows: Binding Efficiency (%) = [ (Total Antigen - Unbound Antigen) / Total Antigen ] * 100

Protocol 3: Analysis of Antigen Binding by Native-PAGE

Native-PAGE can be used to qualitatively assess the binding of an antigen to liposomes. Liposome-bound proteins will have a much larger size and will not enter the gel, while unbound proteins will migrate into the gel.[7]

Materials:

  • Native-PAGE precast or hand-cast gels

  • Native running buffer

  • Native sample buffer (non-denaturing, non-reducing)

  • Protein stain (e.g., Coomassie Blue)

Procedure:

  • Sample Preparation: a. Prepare samples of the antigen alone, this compound liposomes alone, and the antigen-liposome binding reaction mixture. b. Mix each sample with the native sample buffer. Do not heat the samples.

  • Electrophoresis: a. Load the samples into the wells of the native-PAGE gel. b. Run the gel according to the manufacturer's instructions, typically at a constant voltage in a cold room or on ice to prevent protein denaturation.[7]

  • Staining and Analysis: a. After electrophoresis, stain the gel with Coomassie Blue and then destain. b. Analyze the gel. A decrease in the intensity of the band corresponding to the free antigen in the binding reaction lane compared to the antigen-alone lane indicates successful binding to the liposomes.

Data Presentation

Table 1: Troubleshooting Summary for Low Antigen Binding

Observation Potential Cause Suggested Action
No antigen binding detectedInaccessible His-tagPerform denaturation test, add linker, or relocate tag.
Incorrect buffer pHOptimize pH to 7.2-8.0.
Presence of interfering agentsRemove chelating or reducing agents from buffers.
Inconsistent binding resultsVariable liposome qualityStandardize liposome preparation and characterize each batch.
Antigen instabilityCheck for antigen aggregation and optimize storage/handling.
Inaccurate quantificationValidate protein and liposome quantification methods.

Table 2: Example of Quantitative Data for Binding Optimization

This compound:Antigen Mass Ratio Binding Efficiency (%)
1:145%
2:165%
4:182%
8:185%

Note: This is example data. Actual results will vary depending on the specific antigen and experimental conditions.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_binding Antigen Binding cluster_analysis Analysis a Lipid Film Formation b Hydration a->b c Extrusion b->c d Incubation of Antigen with this compound Liposomes c->d e Separation of Unbound Antigen (Centrifugal Filtration) d->e g Qualitative Assessment (Native-PAGE) d->g f Quantification of Binding (BCA Assay) e->f

Caption: Experimental workflow for this compound liposome preparation and antigen binding analysis.

binding_factors cluster_lipo Liposome Properties cluster_antigen Antigen Properties cluster_conditions Reaction Conditions main Antigen Binding Efficiency lipo1 This compound Concentration main->lipo1 lipo2 Liposome Size & PDI main->lipo2 lipo3 Liposome Stability main->lipo3 antigen1 His-tag Accessibility main->antigen1 antigen2 Antigen Concentration main->antigen2 antigen3 Antigen Stability main->antigen3 cond1 Buffer pH main->cond1 cond2 Ionic Strength main->cond2 cond3 Incubation Time & Temp main->cond3

Caption: Factors influencing antigen binding efficiency to this compound liposomes.

binding_mechanism cluster_liposome This compound Liposome Bilayer cluster_protein His-tagged Antigen liposome This compound This compound protein Antigen histag His-tag protein->histag histag->this compound Coordination Bond Formation

Caption: Mechanism of His-tagged antigen binding to a this compound liposome.

References

CoPoP Liposome Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation, storage, and handling of Cobalt-Porphyrin-Phospholipid (CoPoP) liposomes.

Troubleshooting Guide: Resolving this compound Liposome Aggregation

Liposome aggregation is a common challenge that can significantly impact the quality, stability, and efficacy of your formulation. This guide provides a systematic approach to identifying and resolving the root causes of this compound liposome aggregation.

Visual Observation and Initial Assessment

Visible particulates, cloudiness, or precipitation in your this compound liposome suspension are clear indicators of aggregation. The first step is to systematically evaluate potential causes related to your formulation, process, and storage conditions.

Potential Cause 1: Formulation-Related Issues

Aggregation can often be traced back to the composition of the liposomes themselves. The lipid composition, surface charge, and presence of stabilizing molecules are critical factors.

Troubleshooting Steps:

  • Evaluate Lipid Composition:

    • Incorrect Lipid Ratios: The ratio of DPPC, cholesterol, and this compound is crucial for bilayer stability. A common formulation uses a mass ratio of 4:2:1 (DPPC:Cholesterol:this compound). Deviations from this can lead to instability.

    • Lipid Quality: Ensure the purity and quality of your lipids. Oxidized or degraded lipids can promote aggregation.

  • Assess Surface Charge (Zeta Potential):

    • Insufficient Repulsion: Liposomes with a low surface charge (a zeta potential close to zero) are more prone to aggregation due to weak electrostatic repulsion. For negatively charged liposomes, a zeta potential below -30 mV is generally considered stable.

    • Action: If your liposomes have a low zeta potential, consider incorporating a charged lipid (e.g., a small percentage of a negatively charged phospholipid) into your formulation to increase electrostatic repulsion.

  • Consider Steric Stabilization:

    • Absence of PEGylation: For applications where it is permissible, the inclusion of a small percentage of PEGylated lipid (e.g., DSPE-PEG2000) can provide a protective hydrophilic layer that sterically hinders aggregation.

Workflow for Diagnosing Formulation-Related Aggregation

start Aggregation Observed check_formulation Review Formulation Parameters start->check_formulation lipid_ratio Verify Lipid Ratios (e.g., 4:2:1 DPPC:Chol:this compound) check_formulation->lipid_ratio lipid_quality Assess Lipid Quality (Purity, Oxidation) check_formulation->lipid_quality zeta_potential Measure Zeta Potential check_formulation->zeta_potential resolve Aggregation Resolved lipid_ratio->resolve lipid_quality->resolve low_zeta Zeta Potential close to 0 mV? zeta_potential->low_zeta add_charge Incorporate Charged Lipids low_zeta->add_charge Yes pegylation Consider PEGylation for Steric Stabilization low_zeta->pegylation No add_charge->resolve pegylation->resolve

Caption: Troubleshooting workflow for formulation-induced aggregation.

Potential Cause 2: Process-Related Issues

The methods used to prepare and process this compound liposomes can introduce stress that leads to aggregation.

Troubleshooting Steps:

  • Review the Hydration Process:

    • Incomplete Hydration: Ensure the lipid film is fully hydrated. Inadequate hydration can lead to the formation of large, unstable multilamellar vesicles.

    • Hydration Temperature: The hydration temperature should be above the phase transition temperature (Tc) of the lipids used (e.g., for DPPC, the Tc is 41°C).

  • Optimize the Size Reduction Step (Extrusion/Sonication):

    • Extrusion: Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged or torn. Multiple passes through progressively smaller pore sizes (e.g., 200 nm, then 100 nm) are recommended for a uniform size distribution.[1]

    • Sonication: While effective for size reduction, over-sonication can lead to lipid degradation and the formation of smaller, unstable micelles that can coalesce. Use a probe sonicator with controlled power output and temperature control.

  • Evaluate Post-Formulation Steps:

    • Drying Processes (Lyophilization/Spray Drying): These processes can induce aggregation if not optimized. The use of cryoprotectants (for freeze-drying) or protectants (for spray-drying) is often necessary to maintain liposome integrity.

Potential Cause 3: Storage and Handling Issues

Improper storage conditions are a frequent cause of liposome aggregation over time.

Troubleshooting Steps:

  • Check Storage Temperature:

    • Inappropriate Temperature: this compound liposomes are typically stored at 4°C.[1] Freezing can disrupt the liposome structure and cause aggregation upon thawing, unless a suitable cryoprotectant is used. High temperatures can increase lipid mobility and the likelihood of fusion.

  • Assess Buffer Conditions:

    • pH: Extreme pH values can alter the surface charge of the liposomes and lead to instability. The stability of liposomes is often optimal within a neutral pH range.

    • Ionic Strength: High concentrations of salts, especially divalent cations (e.g., Ca²⁺, Mg²⁺), can shield the surface charge of liposomes, reducing electrostatic repulsion and promoting aggregation.[2]

  • Handling Practices:

    • Vigorous Mixing: Avoid vigorous vortexing or shaking of the liposome suspension, as this can induce mechanical stress and lead to aggregation. Gentle inversion is sufficient for resuspension.

Logical Relationship of Factors Causing Aggregation

cluster_formulation Formulation cluster_process Process cluster_storage Storage & Handling Aggregation Aggregation Lipid Composition Lipid Composition Lipid Composition->Aggregation Surface Charge Surface Charge Surface Charge->Aggregation Steric Hindrance Steric Hindrance Steric Hindrance->Aggregation Hydration Hydration Hydration->Aggregation Size Reduction Size Reduction Size Reduction->Aggregation Drying Drying Drying->Aggregation Temperature Temperature Temperature->Aggregation pH pH pH->Aggregation Ionic Strength Ionic Strength Ionic Strength->Aggregation Mechanical Stress Mechanical Stress Mechanical Stress->Aggregation

Caption: Key factors contributing to this compound liposome aggregation.

Data Presentation: Impact of Environmental Factors on Liposome Stability

The following tables summarize the expected impact of key environmental factors on the stability of liposome formulations. While specific quantitative data for this compound liposomes is limited in the public domain, these tables are based on established principles of liposome stability.

Table 1: Effect of pH on Liposome Stability

pH RangeExpected StabilityParticle Size (Z-average)Polydispersity Index (PDI)Observations
Acidic (pH < 5) DecreasedPotential for increaseIncreaseHydrolysis of phospholipids can occur, leading to instability and aggregation.[3]
Neutral (pH 6-8) OptimalStableLow and stableGenerally the most stable range for many liposome formulations.
Alkaline (pH > 8) DecreasedPotential for increaseIncreaseEsterification of lipids can disrupt the bilayer, leading to aggregation.

Table 2: Effect of Temperature on Liposome Stability

Storage TemperatureExpected StabilityParticle Size (Z-average)Polydispersity Index (PDI)Observations
-20°C (without cryoprotectant) PoorSignificant increaseHighIce crystal formation can disrupt the liposome membrane, leading to fusion upon thawing.
4°C GoodStableLow and stableRecommended storage temperature for most this compound liposome formulations.[1]
Room Temperature (~25°C) Moderate to PoorGradual increaseGradual increaseIncreased lipid mobility can lead to a higher rate of aggregation and fusion over time.[4]
> 40°C PoorRapid increaseHighSignificantly increased kinetic energy and lipid mobility lead to rapid aggregation and potential leakage of encapsulated contents.[4]

Table 3: Effect of Ionic Strength (NaCl) on Liposome Stability

NaCl ConcentrationExpected StabilityParticle Size (Z-average)Polydispersity Index (PDI)Observations
Low (< 10 mM) GoodStableLow and stableSufficient electrostatic repulsion is maintained.
Physiological (~150 mM) ModeratePotential for slight increasePotential for slight increaseShielding of surface charges can reduce electrostatic repulsion, potentially leading to aggregation, especially for liposomes with low initial zeta potential.[5]
High (> 300 mM) PoorSignificant increaseHighStrong charge shielding effect significantly reduces the energy barrier for aggregation.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound liposome stability are provided below.

Protocol 1: this compound Liposome Preparation by Ethanol Injection and Extrusion

This protocol describes a common method for preparing this compound liposomes with a defined size.[1][7]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • Cobalt-Porphyrin-Phospholipid (this compound)

  • Ethanol (200 proof)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Lipid extruder with polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)

Procedure:

  • Preheat ethanol and PBS to 60°C.

  • Dissolve DPPC, cholesterol, and this compound in the preheated ethanol in a sterile glass vial. A typical mass ratio is 4:2:1 (DPPC:Chol:this compound).

  • Incubate the lipid-ethanol solution for 10 minutes at 60°C.

  • Add the preheated PBS to the lipid-ethanol mixture and incubate for another 10 minutes at 60°C.

  • Assemble the lipid extruder with a 200 nm polycarbonate membrane.

  • Pass the liposome suspension through the extruder 10-15 times.

  • Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 10-15 passes.

  • Dialyze the extruded liposomes against PBS at 4°C overnight to remove the ethanol.

  • Sterile filter the final liposome suspension through a 0.22 µm filter.

  • Store the this compound liposomes at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the liposomes, while zeta potential measurement assesses the surface charge.

Instrumentation:

  • A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the this compound liposome suspension in the same buffer it was prepared in (e.g., PBS) to an appropriate concentration for the instrument (typically a 100 to 200-fold dilution).[7]

  • Instrument Setup: Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Perform the DLS measurement to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Perform the measurement to obtain the zeta potential in millivolts (mV).

  • Data Analysis: Analyze the size distribution and zeta potential graphs to check for signs of aggregation (e.g., multiple peaks, a large PDI, or a zeta potential close to zero).

Protocol 3: Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and integrity of the liposomes in a near-native, hydrated state.

Procedure:

  • Grid Preparation: Glow-discharge a holey carbon TEM grid to make it hydrophilic.

  • Sample Application: Apply a small volume (2-3 µL) of the this compound liposome suspension to the prepared grid.

  • Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes of the carbon grid.

  • Vitrification: Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the water.

  • Imaging: Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperature and acquire images at a low electron dose to minimize radiation damage.

Frequently Asked Questions (FAQs)

Q1: My this compound liposome solution is cloudy immediately after preparation. What is the most likely cause?

A1: Cloudiness immediately after preparation often points to incomplete hydration of the lipid film or issues during the size reduction step. Ensure that the hydration is performed above the Tc of your lipids and that the extrusion or sonication process is optimized to produce small, unilamellar vesicles.

Q2: I observe aggregation in my this compound liposomes after storing them at 4°C for a week. What should I check?

A2: Delayed aggregation during storage can be due to several factors. First, verify the pH and ionic strength of your storage buffer. Changes in pH or the presence of divalent cations can lead to instability. Second, ensure that the liposome concentration is not too high, as this can increase the frequency of particle collisions. Finally, a slow fusion process might be occurring; incorporating cholesterol is known to enhance the stability of the lipid bilayer.[4]

Q3: Can the binding of my His-tagged protein to the this compound liposomes cause aggregation?

A3: While the binding of His-tagged proteins is the intended function of this compound liposomes, improper binding conditions could potentially lead to aggregation. If the protein concentration is excessively high, it might lead to cross-linking between liposomes. Ensure you are using an appropriate protein-to-liposome ratio. The binding of the His-tag occurs within the hydrophobic bilayer, which generally results in stable, well-defined particles.[8]

Q4: How can I differentiate between reversible and irreversible aggregation?

A4: Reversible aggregation, often caused by weak electrostatic interactions, can sometimes be reversed by dilution or gentle agitation. Irreversible aggregation, which involves the fusion of liposomes, cannot be reversed. DLS can help distinguish between the two; reversible aggregates may show a larger particle size that decreases upon dilution, while fused liposomes will remain as larger particles.

Q5: What is an acceptable Polydispersity Index (PDI) for my this compound liposome preparation?

A5: A PDI value below 0.2 is generally considered to represent a monodisperse and homogeneous liposome population. PDI values above 0.3 may indicate the presence of aggregates or a wide size distribution, which could be a sign of instability.

References

Improving the in vivo stability of CoPoP-adjuvanted vaccines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Cobalt Porphyrin-Phospholipid (CoPoP)-adjuvanted vaccines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound adjuvants?

A1: this compound adjuvants are liposome-based systems that incorporate cobalt-porphyrin-phospholipid into the lipid bilayer. This allows for the stable, non-covalent attachment of polyhistidine-tagged (His-tagged) protein or peptide antigens to the surface of the liposome. This formulation strategy converts soluble antigens into a particulate form, which enhances uptake by antigen-presenting cells (APCs) and co-delivers the antigen and adjuvant to the same immune cells, leading to a more robust and durable immune response.

Q2: What are the key factors influencing the in vivo stability of this compound-adjuvanted vaccines?

A2: The in vivo stability of this compound-adjuvanted vaccines is influenced by several physicochemical properties of the liposomes, including:

  • Vesicle Size: The size of the liposomes affects their clearance from the injection site and their distribution to the lymphatic system.

  • Lipid Composition: The choice of lipids and the inclusion of cholesterol can impact the rigidity and stability of the liposome bilayer.

  • Surface Charge: The surface charge of the liposomes can influence their interaction with host cells and proteins.

  • Antigen Loading: The density and stability of the His-tagged antigen attachment to the this compound can affect the vaccine's integrity in vivo.

Q3: How can I assess the in vivo stability of my this compound-adjuvanted vaccine?

A3: Several methods can be employed to evaluate the in vivo stability of this compound-adjuvanted vaccines. These include:

  • Biodistribution Studies: Using fluorescently or radioactively labeled liposomes and antigens to track their localization and persistence in the body over time.

  • Antigen Leakage Assays: Measuring the amount of antigen that has dissociated from the liposomes in biological fluids (e.g., serum) in vitro or at the injection site in vivo.

  • Pharmacokinetic Analysis: Determining the concentration of the liposomal vaccine in the blood over time to understand its circulation half-life.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo application of this compound-adjuvanted vaccines.

Problem Potential Causes Recommended Solutions
Vaccine Aggregation 1. Suboptimal lipid composition leading to instability.2. High antigen-to-liposome ratio causing cross-linking.3. Inappropriate buffer conditions (pH, ionic strength).4. Freeze-thaw stress during storage.1. Optimize the lipid formulation, including the addition of cholesterol or PEGylated lipids to improve stability.[1] 2. Determine the optimal antigen loading capacity of the this compound liposomes.3. Screen different buffer systems to find one that maintains the desired particle size and zeta potential.4. Use cryoprotectants if freeze-thawing is necessary, or store the vaccine at recommended temperatures.
Poor In Vivo Stability / Rapid Clearance 1. Liposome size is too small or too large, leading to rapid clearance by the reticuloendothelial system (RES).2. Destabilization of liposomes by serum components.3. Premature dissociation of the His-tagged antigen from the this compound liposomes.1. Optimize the liposome size to the desired range (typically 100-200 nm for lymphatic targeting).2. Incorporate cholesterol and use lipids with higher phase transition temperatures to increase bilayer rigidity and stability in serum.[1]3. Ensure a stable interaction between the His-tag and this compound. Consider optimizing the length and position of the His-tag on the antigen.
Low Immunogenicity 1. Insufficient antigen loading on the liposomes.2. Rapid degradation of the vaccine at the injection site.3. Inefficient uptake by antigen-presenting cells (APCs).1. Quantify the amount of antigen bound to the liposomes and optimize the conjugation process.2. Improve the in vivo stability of the liposomes using the strategies mentioned above.3. Optimize the liposome size and surface charge to enhance APC uptake. The inclusion of additional immunomodulators like monophosphoryl lipid A (MPLA) or QS-21 can also boost the immune response.
Sterile Filtration Issues 1. Clogging of the filter due to large or aggregated liposomes.2. Liposome deformation and loss of encapsulated content during filtration.3. Low recovery of the vaccine post-filtration.1. Ensure a narrow and consistent liposome size distribution before filtration. Prefiltration with a larger pore size filter may be necessary.[2][3][4]2. Optimize filtration parameters such as pressure and flow rate to minimize stress on the liposomes.[3][4]3. Select a filter membrane material and pore size that is compatible with your liposome formulation. Asymmetric membranes may improve performance.[3]

Quantitative Data on Liposome Stability

The following table summarizes key stability parameters for liposomal vaccine formulations. While specific data for this compound-adjuvanted vaccines is limited in publicly available literature, these values for similar liposomal systems can serve as a benchmark.

ParameterLiposomal FormulationValueReference
Circulation Half-life PEGylated liposomes (Doxil®)~55 hours (in humans)[5]
Antigen Leakage Ovalbumin in liposomes<10% after 24h in serumN/A
Size Stability Various liposomal formulationsStable for >6 months at 4°CN/A
Biodistribution Chitosan Nanoparticles (intranasal)Primarily in the upper airway, with smaller amounts in the trachea and lungs.[6][6]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Liposome Size and Polydispersity Index (PDI) Measurement

Objective: To determine the average hydrodynamic diameter and size distribution of this compound liposomes.

Materials:

  • This compound liposome suspension

  • Filtered, high-purity water or appropriate buffer (e.g., PBS)

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute the this compound liposome suspension in filtered buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio without causing multiple scattering effects.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the DLS measurement according to the instrument's software instructions.

  • Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally indicative of a monodisperse sample.

Protocol 2: Assessment of Antigen Binding to this compound Liposomes

Objective: To quantify the amount of His-tagged antigen bound to the this compound liposomes.

Materials:

  • This compound liposomes

  • His-tagged antigen

  • Binding buffer (e.g., PBS)

  • Centrifugal filter units (with a molecular weight cut-off that retains liposomes but allows unbound antigen to pass through)

  • Protein quantification assay (e.g., BCA or Bradford assay)

Procedure:

  • Incubate a known concentration of the His-tagged antigen with a known concentration of this compound liposomes in the binding buffer for a specified time (e.g., 1-2 hours) at room temperature with gentle mixing.

  • Separate the liposome-bound antigen from the unbound antigen by centrifugation using a centrifugal filter unit.

  • Quantify the concentration of the unbound antigen in the filtrate using a suitable protein quantification assay.

  • Calculate the amount of bound antigen by subtracting the amount of unbound antigen from the initial amount of antigen added.

  • The binding efficiency can be expressed as a percentage of the total antigen that is bound to the liposomes.

Signaling Pathways and Experimental Workflows

Innate Immune Signaling Pathway for Nanoparticle Adjuvants

The following diagram illustrates a potential innate immune signaling pathway activated by nanoparticle adjuvants, which may share similarities with the mechanism of this compound. Nanoparticles can be recognized by Toll-like receptors (TLRs) on antigen-presenting cells, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.

Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_response Immune Response This compound This compound-Antigen Liposome TLR4 TLR4 This compound->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription T_Cell T-Cell Activation & Differentiation Cytokines->T_Cell B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell

Caption: Innate immune signaling cascade initiated by nanoparticle adjuvants.

Experimental Workflow for Assessing In Vivo Stability

The following diagram outlines a typical experimental workflow for evaluating the in vivo stability and biodistribution of a this compound-adjuvanted vaccine.

Experimental_Workflow cluster_prep Vaccine Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulation Formulate this compound Vaccine (with labeled liposome/antigen) Characterization Physicochemical Characterization (DLS, Antigen Binding) Formulation->Characterization Administration Administer Vaccine to Animal Model (e.g., mouse) Characterization->Administration Imaging In Vivo Imaging (e.g., IVIS) at various time points Administration->Imaging Tissue_Collection Collect Blood and Tissues at various time points Administration->Tissue_Collection Biodistribution Quantify Signal in Tissues (Biodistribution) Imaging->Biodistribution PK_Analysis Measure Vaccine Concentration in Blood (Pharmacokinetics) Tissue_Collection->PK_Analysis Stability_Assay Assess Antigen Integrity and Liposome Stability in Tissues Tissue_Collection->Stability_Assay

References

Technical Support Center: Enhancing Immunogenicity of CoPoP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cobalt Porphyrin-Phospholipid (CoPoP) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the immunogenicity of their this compound-based vaccines and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are this compound formulations and what is their primary application in vaccine development?

This compound formulations are a type of lipid-based nanoparticle delivery system. They consist of a cobalt-porphyrin complex integrated into a phospholipid bilayer, which forms a liposomal structure. In vaccine development, this compound formulations serve as a versatile platform for delivering antigens and can also possess inherent adjuvant properties to enhance the immune response.

Q2: What are the key strategies to enhance the immunogenicity of my this compound formulation?

There are three primary strategies to boost the immunogenic profile of this compound formulations:

  • Inclusion of Adjuvants: Incorporating well-characterized adjuvants into the this compound vesicle can significantly stimulate the immune system.

  • Modification of Physicochemical Properties: The immunological outcome can be fine-tuned by altering the size, surface charge, and lipid composition of the this compound liposomes.

  • Combination Therapies: Co-administering this compound vaccines with other immunomodulatory agents can lead to synergistic effects.

Q3: Which adjuvants are compatible with this compound formulations?

A variety of adjuvants can be incorporated into liposomal formulations like this compound. The choice of adjuvant can help in directing the immune response towards a desired Th1 or Th2 bias. Some commonly used and compatible adjuvants include:

  • Monophosphoryl lipid A (MPLA): A detoxified derivative of lipopolysaccharide that primarily stimulates a Th1-biased immune response.

  • QS21: A saponin-based adjuvant that is known to induce both Th1 and Th2 responses.

  • CpG oligodeoxynucleotides (CpG ODN): Synthetic DNA sequences that mimic bacterial DNA and strongly induce a Th1 response.

Q4: How does the size of this compound particles affect immunogenicity?

The size of the liposomal particles is a critical parameter. Generally, smaller liposomes (around 100 nm) tend to promote a Th2-biased immune response, which is associated with antibody production. In contrast, larger liposomes (400 nm or larger) are more likely to induce a Th1-biased immune response, which is crucial for cell-mediated immunity.[1]

Q5: Can the surface charge of this compound formulations be modified to improve immune response?

Yes, the surface charge of liposomes is a key factor in their interaction with immune cells. Cationic (positively charged) liposomes have been shown to have a strong attraction to the negatively charged surface of immune cells, such as antigen-presenting cells (APCs). This can lead to enhanced uptake and a more robust cellular and humoral immune response.[2] The inclusion of cationic lipids in the formulation can achieve this.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and experimental evaluation of this compound vaccines.

Problem Potential Cause(s) Recommended Solution(s)
Low Antibody Titer - Insufficient antigen loading- Weakly immunogenic antigen- Suboptimal adjuvant effect- Inappropriate particle size- Optimize antigen encapsulation or surface conjugation method.- Incorporate a potent adjuvant like MPLA or QS21.- Adjust the formulation to achieve a particle size that favors a Th2 response (e.g., ~100 nm).[1]- Increase the number of booster immunizations.
Poor Cell-Mediated Immunity - Lack of a Th1-polarizing adjuvant- Particle size not optimal for uptake by APCs that drive cell-mediated immunity.- Include a Th1-polarizing adjuvant such as CpG ODN or MPLA.- Increase the particle size to the 400 nm range or larger to favor a Th1 response.[1]
Formulation Instability (Aggregation) - Inappropriate lipid composition- High surface charge leading to particle fusion- Improper storage conditions- Include PEGylated lipids in the formulation to create a steric barrier.- Optimize the surface charge by adjusting the ratio of charged lipids.- Store the formulation at the recommended temperature (typically 4°C) and avoid freezing unless lyophilized.
Variability Between Batches - Inconsistent formulation procedure- Inaccurate measurement of components- Standardize the formulation protocol, including mixing speed, temperature, and extrusion parameters.- Use high-precision equipment for weighing and dispensing lipids and other components.- Characterize each batch for particle size, zeta potential, and antigen loading to ensure consistency.
Low Encapsulation Efficiency - Poor solubility of the antigen in the aqueous phase- Unfavorable electrostatic interactions between the antigen and lipids- Modify the pH or ionic strength of the hydration buffer.- For hydrophobic antigens, consider incorporating them directly into the lipid bilayer.- Use a different encapsulation method, such as the freeze-thaw technique.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes with Encapsulated Antigen and Adjuvant

This protocol describes the preparation of this compound liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Cobalt Porphyrin-Phospholipid (this compound) conjugate

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • Cationic lipid (e.g., DOTAP)

  • Antigen of interest

  • Adjuvant (e.g., MPLA)

  • Chloroform

  • Hydration buffer (e.g., PBS pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, DSPC, cholesterol, and the cationic lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • If using a lipid-soluble adjuvant like MPLA, add it to the chloroform mixture.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of the antigen in the hydration buffer. If using a water-soluble adjuvant, dissolve it in this buffer as well.

    • Warm the hydration buffer to a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

    • Add the warm antigen/adjuvant solution to the lipid film and hydrate for 1 hour with gentle rotation.

  • Extrusion:

    • Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) using a heated extruder. Perform 10-20 passes to obtain unilamellar vesicles of a uniform size.

  • Purification and Characterization:

    • Remove unencapsulated antigen by size exclusion chromatography or dialysis.

    • Characterize the final this compound formulation for particle size and size distribution (using Dynamic Light Scattering), zeta potential, and antigen/adjuvant encapsulation efficiency (using appropriate assays like HPLC or ELISA).

Protocol 2: In Vitro Assessment of this compound Formulation on Dendritic Cell Activation

This protocol outlines the steps to evaluate the ability of this compound formulations to activate dendritic cells (DCs) in vitro.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • This compound formulation (with and without antigen/adjuvant)

  • Control liposomes (without this compound)

  • LPS (positive control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies against CD80, CD86, and MHC class II

  • ELISA kits for IL-12 and TNF-α

Methodology:

  • Cell Culture:

    • Culture BMDCs in the presence of GM-CSF for 6-7 days.

  • Stimulation:

    • Plate the immature DCs in a 24-well plate.

    • Add the this compound formulations, control liposomes, or LPS to the cells at various concentrations.

    • Incubate for 24 hours.

  • Analysis of Cell Surface Markers:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, and MHC class II.

    • Analyze the expression of these maturation markers by flow cytometry.

  • Cytokine Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines such as IL-12 and TNF-α using ELISA kits.

Signaling Pathways and Workflows

Signaling Pathway for Adjuvant Action

The following diagram illustrates a simplified signaling pathway initiated by an adjuvant like MPLA, which acts via Toll-like receptor 4 (TLR4), leading to the activation of innate immunity and subsequent adaptive immune responses.

TLR4_Signaling cluster_APC Inside APC This compound This compound-MPLA Formulation TLR4 TLR4 This compound->TLR4 Binds to APC Antigen Presenting Cell (APC) MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Upregulation TCell T-Cell Activation & Proliferation Cytokines->TCell Promotes Upregulation->TCell Enhances

Caption: TLR4 signaling cascade initiated by an adjuvant in an APC.

Experimental Workflow for Immunogenicity Assessment

This diagram outlines a typical workflow for assessing the immunogenicity of a this compound vaccine formulation in a preclinical model.

Immunogenicity_Workflow Formulation This compound Vaccine Formulation Immunization Animal Immunization (e.g., Mice) Formulation->Immunization Booster Booster Immunization(s) Immunization->Booster Sample Sample Collection (Serum, Spleen) Booster->Sample Humoral Humoral Response (ELISA for Antibody Titer) Sample->Humoral Cellular Cellular Response (ELISPOT/Intracellular Cytokine Staining) Sample->Cellular Challenge Challenge Study (Optional) Sample->Challenge Analysis Data Analysis & Interpretation Humoral->Analysis Cellular->Analysis Challenge->Analysis

Caption: Preclinical workflow for evaluating vaccine immunogenicity.

Logical Relationship for Formulation Optimization

This diagram illustrates the logical relationships between different formulation parameters and the desired immunological outcomes.

Formulation_Optimization Goal Enhanced Immunogenicity Adjuvant Adjuvant Selection (MPLA, CpG, QS21) Goal->Adjuvant Size Particle Size (~100nm vs >400nm) Goal->Size Charge Surface Charge (Cationic vs Neutral) Goal->Charge Antigen Antigen Association (Encapsulated vs Surface) Goal->Antigen Th1 Th1 Response (Cell-Mediated) Adjuvant->Th1 Th2 Th2 Response (Humoral) Adjuvant->Th2 Size->Th1 Size->Th2 Charge->Th1 Charge->Th2 Antigen->Th1 Antigen->Th2

References

Addressing variability in CoPoP liposome synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Cobalt Porphyrin-Phospholipid (CoPoP) liposome synthesis. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for preparing this compound liposomes?

A1: The most common method is the ethanol injection and extrusion technique.[1] In this process, the lipid mixture, including this compound, is dissolved in hot ethanol (around 60°C).[1] This lipid solution is then rapidly injected into a pre-heated aqueous buffer (e.g., PBS), causing the lipids to self-assemble into multilamellar vesicles (MLVs).[1] The resulting MLV suspension is then extruded under high pressure through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles with a more uniform size distribution.[1]

Q2: What is a typical lipid composition for this compound liposomes?

A2: A common formulation uses a mass ratio of DPPC:Cholesterol:PHAD:this compound of 4:2:1:1.[1] Another reported composition is DOPC:Cholesterol:this compound at a mass ratio of 20:5:1. The choice of primary phospholipid (DPPC or DOPC) can influence the rigidity and transition temperature of the liposome bilayer.

Q3: Why is the temperature kept at 60°C during synthesis?

A3: The synthesis temperature is maintained above the phase transition temperature (Tc) of the lipids, particularly the primary phospholipid like DPPC.[2] Above the Tc, the lipid bilayer is in a more fluid, liquid-crystalline state, which facilitates the formation of stable, uniform liposomes during hydration and extrusion.[2] Extruding below the Tc can lead to membrane fouling and prevent the formation of properly sized vesicles.

Q4: What is the purpose of the adjuvants like MPLA (or its synthetic analog PHAD) and QS-21 in some this compound formulations?

A4: Adjuvants are included in vaccine formulations to enhance the immune response. Monophosphoryl lipid A (MPLA) is an agonist for Toll-like receptor 4 (TLR4), which activates antigen-presenting cells (APCs) and promotes a robust T-cell response. QS-21 is a saponin adjuvant that stimulates both humoral (antibody) and cell-mediated immunity.

Q5: How are this compound liposomes typically characterized?

A5: The primary characterization technique is Dynamic Light Scattering (DLS) to determine the average particle size (Z-average), size distribution (polydispersity index, PDI), and zeta potential.[3] High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) can be used to quantify the final lipid composition and assess for any lipid loss during preparation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cloudy or Precipitated Solution After Ethanol Injection 1. Ethanol was not sufficiently heated. 2. Aqueous buffer was not pre-heated. 3. This compound or other lipids did not fully dissolve in the ethanol. 4. Injection of the lipid solution was too slow.1. Ensure both the ethanol and aqueous buffer are pre-heated to the recommended temperature (e.g., 60°C). 2. Briefly sonicate the lipid mixture in hot ethanol to ensure complete dissolution.[1] 3. Inject the ethanol-lipid solution rapidly and with vigorous stirring into the aqueous phase to promote rapid self-assembly.
High Polydispersity Index (PDI > 0.2) 1. Insufficient number of extrusion cycles. 2. Membrane filters are clogged or damaged. 3. Extrusion temperature is too low. 4. Aggregation of liposomes post-extrusion.1. Increase the number of extrusion cycles (a minimum of 10-15 passes is recommended).[1] 2. Use a sequential extrusion strategy, starting with a larger pore size (e.g., 200 nm) before moving to the final pore size (e.g., 80 nm or 100 nm).[1] 3. Ensure the extruder and lipid suspension are maintained above the Tc of the lipids throughout the extrusion process. 4. Check the zeta potential; if it is close to neutral, consider adding a charged lipid to the formulation to increase electrostatic repulsion and prevent aggregation.
Final Liposome Size is Larger than Expected 1. Pore size of the final extrusion membrane is too large. 2. Insufficient extrusion pressure. 3. Swelling of liposomes after removal of ethanol. 4. Measurement error in DLS due to high concentration.1. Verify the pore size of the polycarbonate membranes. 2. Ensure adequate pressure is applied during extrusion (e.g., around 200 PSI).[1] 3. Ensure complete removal of ethanol through dialysis or another buffer exchange method. 4. Properly dilute the liposome sample before DLS measurement to avoid particle-particle interactions that can affect size readings.
Low Yield or Significant Lipid Loss 1. Incomplete re-suspension of the initial lipid film (if using the film hydration method prior to extrusion). 2. Adherence of lipids to the extruder apparatus. 3. Loss of material during transfer steps.1. Ensure vigorous vortexing or sonication to fully re-suspend the dried lipid film.[4] 2. Pre-saturate the extruder with the buffer before adding the liposome suspension. 3. Minimize the number of transfer steps and use careful pipetting techniques.
Low Encapsulation Efficiency of Hydrophilic Drugs 1. Passive loading method is inefficient. 2. Drug leakage during extrusion. 3. Unfavorable pH or ionic strength of the buffer.1. For ionizable drugs, consider using an active or remote loading method, such as creating a pH or ammonium sulfate gradient. 2. Ensure the extrusion temperature is not excessively high, which could increase membrane fluidity and drug leakage. 3. Optimize the buffer conditions to ensure the drug is in a state that favors encapsulation (e.g., for a weakly basic drug, use a lower internal pH).

Data Presentation: Impact of Synthesis Parameters on Liposome Characteristics

The following tables summarize the expected qualitative and quantitative impact of varying key synthesis parameters on this compound liposome characteristics. The quantitative data is illustrative, based on studies of similar liposomal systems, and should be used as a guide for optimization.

Table 1: Effect of Lipid Composition on Liposome Size and PDI

Formulation (Molar Ratio)Key Variable ChangeExpected Impact on SizeExpected Impact on PDIRationale
DPPC:Cholesterol (Varying)Increasing CholesterolDecrease then IncreaseDecreaseCholesterol initially fills gaps in the bilayer, increasing packing and reducing size. At high concentrations, it can disrupt packing and increase size and heterogeneity.[5][6]
DOPC:this compound (Varying)Increasing this compoundSlight IncreaseSlight IncreaseThe large porphyrin headgroup of this compound may disrupt the tight packing of the lipid bilayer, potentially leading to larger and more heterogeneous vesicles.
Base Formulation + Charged Lipid (e.g., DSPE-PEG)Addition of Charged LipidDecreaseDecreaseThe inclusion of PEGylated lipids can create a steric barrier that limits vesicle fusion and growth, resulting in smaller, more uniform liposomes.[5]

Illustrative Quantitative Example for a Generic Liposome System:

DPPC:Cholesterol:DSPE-PEG2000 RatioAverage Particle Size (nm)PDI
85:10:5149.00.19
75:20:5110.20.11
65:30:594.60.05
(Data adapted from studies on capsaicin-loaded nanoliposomes for illustrative purposes)[5]

Table 2: Effect of Extrusion Parameters on Liposome Size

ParameterVariationExpected Impact on SizeRationale
Membrane Pore Size 200 nm -> 100 nmDecreaseThe final liposome size is primarily determined by the pore size of the membrane through which they are forced.
Number of Extrusion Passes 5 -> 15Decrease & StabilizeInitial passes break down large MLVs. Subsequent passes lead to a more uniform population of smaller vesicles until a size limit dictated by the membrane pore is reached.
Extrusion Pressure Low -> HighDecreaseHigher pressure provides more energy to break down larger vesicles and force them through the membrane pores, resulting in smaller liposomes.[7]
Extrusion Temperature Below Tc -> Above TcSignificant DecreaseLipids must be in a fluid state (above Tc) to be malleable enough to form smaller vesicles during extrusion.

Experimental Protocols

Detailed Methodology for this compound Liposome Synthesis (Ethanol Injection & Extrusion)

  • Lipid Preparation:

    • Co-dissolve the lipids (e.g., DOPC, cholesterol, and this compound at a 20:5:1 mass ratio) in pre-heated ethanol (60°C).

    • Briefly sonicate the mixture in a water bath sonicator to ensure all lipids are fully dissolved.

  • Hydration:

    • Pre-heat the aqueous buffer (e.g., sterile PBS) to 60°C in a sterile container.

    • Rapidly inject the ethanol-lipid solution into the heated aqueous buffer while stirring vigorously. The volume ratio of aqueous buffer to ethanol should be approximately 4:1.[1]

    • Continue to incubate the resulting cloudy suspension at 60°C for 10 minutes to allow for hydration and stabilization of the multilamellar vesicles.[1]

  • Extrusion:

    • Pre-heat a liposome extruder to 60°C.

    • Assemble the extruder with a stack of polycarbonate membranes, for example, starting with a 200 nm filter on top, followed by a 100 nm, and finally an 80 nm filter at the bottom.[1]

    • Transfer the hydrated lipid suspension to the extruder.

    • Extrude the liposomes by applying high-pressure nitrogen (e.g., 200 PSI). Perform at least 15 passes through the membrane stack to ensure a uniform size distribution.[1]

  • Purification and Concentration:

    • Transfer the extruded liposome solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile PBS at 4°C overnight, with at least one buffer change, to remove the ethanol.

    • The final liposome concentration can be adjusted by diluting with sterile PBS.

  • Sterilization and Storage:

    • Sterilize the final liposome preparation by passing it through a 0.22 µm sterile filter.

    • Store the this compound liposomes at 4°C.

Visualizations

CoPoP_Synthesis_Workflow This compound Liposome Synthesis and Troubleshooting Workflow start Start: Lipid Mixture dissolve Dissolve Lipids in Hot Ethanol (60°C) start->dissolve inject Rapid Injection into Hot Aqueous Buffer dissolve->inject hydrate Hydration (60°C, 10 min) inject->hydrate ts1 Problem: Precipitation inject->ts1 extrude Extrusion (15 passes, 60°C) hydrate->extrude purify Purification (Dialysis) extrude->purify characterize Characterization (DLS) purify->characterize end Final Product characterize->end ts2 Problem: High PDI characterize->ts2 ts3 Problem: Incorrect Size characterize->ts3 sol1 Solution: - Check Temperatures - Ensure Full Dissolution - Inject Rapidly ts1->sol1 sol2 Solution: - Increase Extrusion Passes - Check Membranes - Maintain Temperature ts2->sol2 sol3 Solution: - Verify Pore Size - Check Extrusion Pressure - Dilute for DLS ts3->sol3

Caption: Workflow for this compound liposome synthesis with key troubleshooting checkpoints.

TLR4_Signaling_Pathway TLR4 Signaling Pathway Activated by MPLA in this compound Liposomes cluster_membrane Antigen Presenting Cell (APC) Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus liposome This compound Liposome with MPLA tlr4 TLR4/MD-2 Complex liposome->tlr4 MPLA Binds mal MAL tlr4->mal myd88 MyD88 traf6 TRAF6 myd88->traf6 mal->myd88 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb p50/p65 (NF-κB) ikk->nfkb Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb->ikb Inhibited by nfkb_active Active NF-κB dna DNA nfkb_active->dna Translocates to Nucleus cytokines Pro-inflammatory Cytokine Genes dna->cytokines Induces Transcription

Caption: MPLA in this compound liposomes activates the TLR4 signaling pathway in APCs.

References

Best practices for quality control of CoPoP-based adjuvants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the quality control of Cobalt-Porphyrin-Phospholipid (CoPoP)-based adjuvants. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based adjuvant and how does it work? A1: this compound (Cobalt-Porphyrin-Phospholipid) is a liposome-based adjuvant technology. Its primary mechanism involves the spontaneous formation of nanoparticles with recombinant His-tagged antigens, a process sometimes called Spontaneous Nanoliposome-Antigen Particleization (SNAP).[1] The cobalt present in the porphyrin-phospholipid structure chelates the histidine tag on the antigen, effectively anchoring the protein to the surface of the liposome. This co-delivery of the antigen and the adjuvant to antigen-presenting cells (APCs) can lead to a more robust and durable immune response.[1]

Q2: What are the main advantages of using this compound adjuvants? A2: this compound adjuvants offer several benefits:

  • Enhanced Immunogenicity: By creating antigen-adjuvant nanoparticles, they improve uptake by APCs and can generate stronger immune responses compared to soluble antigens.[1]

  • Co-delivery: Ensures that both the antigen and immunostimulatory molecules within the liposome are delivered to the same immune cell, which can lead to better antibody development.[1]

  • Dose Sparing: The enhanced immune response may allow for the use of smaller quantities of antigen to achieve the desired effect.[1]

  • Versatility: this compound liposomes can be formulated with other immunostimulants, such as Toll-like receptor (TLR) agonists (e.g., monophosphoryl lipid A - MPLA) or STING (Stimulator of Interferon Genes) agonists, to further tailor and boost the immune response.[2][]

Q3: What type of antigens can be used with this compound liposomes? A3: this compound liposomes are specifically designed to bind recombinant proteins that feature a polyhistidine-tag (His-tag).[1] The interaction is highly specific between the cobalt group in the liposome and the histidine residues of the tag.

Q4: What is the role of STING agonists when co-formulated with liposomal adjuvants? A4: STING agonists are a class of adjuvants that activate the STING pathway in immune cells.[4][5] This activation triggers the production of Type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a potent adaptive immune response, including the activation of T cells.[6][7] When incorporated into a liposomal delivery system like this compound, the STING agonist is efficiently delivered to the cytosol of APCs, enhancing the overall adjuvant effect of the formulation.[8]

Quality Control Best Practices

Effective quality control is critical to ensure the consistency, potency, and safety of this compound-based adjuvants. The complex nature of these liposomal formulations requires meticulous characterization at multiple stages.[9]

Key Quality Control Parameters

The following table summarizes the essential QC tests for this compound adjuvant formulations.

Parameter Analytical Method Purpose Typical Acceptance Criteria
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Ensures consistency of liposome size, which impacts biodistribution and immunogenicity.[10]Mean Diameter: 100-200 nm; Polydispersity Index (PDI): < 0.2
Surface Charge Zeta Potential MeasurementDetermines the stability of the liposomal suspension and influences interactions with antigens and cells.[9]Varies by formulation (e.g., -20 to -50 mV for anionic liposomes)
Lipid Composition & Purity HPLC-CAD/ELSD, LC-MSQuantifies individual lipid components (e.g., this compound, phospholipids, cholesterol) and detects impurities or degradation products.[11]> 95% of expected concentration for each component; Impurities < 1.0%
Antigen Binding Efficiency Native-PAGE, Size Exclusion Chromatography (SEC), Surface Plasmon Resonance (SPR)Confirms the association of the His-tagged antigen with the this compound liposomes.[1]> 90% antigen association
Encapsulation Efficiency (for co-adjuvants) Chromatography, SpectrophotometryMeasures the amount of co-adjuvant (e.g., STING agonist) encapsulated within the liposome versus the free fraction.[9]> 80% encapsulation
Formulation Stability DLS, HPLC, and visual inspection over time at various temperaturesAssesses the physical and chemical stability of the final formulation during storage.[2]No significant change in particle size, PDI, or component concentration over the defined shelf life.
In Vitro Potency Cell-based assays (e.g., cytokine release from APCs, STING reporter cells)Confirms the biological activity of the adjuvant formulation.Consistent dose-dependent activation of immune cells or pathways.
Sterility & Endotoxin Levels USP <71> Sterility Tests, Limulus Amebocyte Lysate (LAL) assayEnsures the final product is free from microbial contamination.Sterile; Endotoxin levels below specified limits (e.g., < 0.25 EU/mL)

Troubleshooting Guide

Problem 1: Low or No Binding of His-Tagged Antigen to this compound Liposomes

  • Possible Causes:

    • Inaccessible His-Tag: The His-tag on the recombinant protein may be sterically hindered or buried within the protein's tertiary structure.

    • Incorrect Buffer Composition: The presence of chelating agents (e.g., EDTA) or high concentrations of imidazole in the protein buffer can interfere with the Cobalt-Histidine interaction.

    • Degraded this compound Liposomes: Improper storage or handling may have compromised the integrity of the cobalt-porphyrin complex.

    • Incorrect Protein-to-Liposome Ratio: The mass ratio of protein to this compound may be suboptimal for efficient binding.[1]

  • Solutions:

    • Protein Engineering: Consider re-engineering the protein to move the His-tag to a more accessible terminus (N or C) or to add a flexible linker sequence between the tag and the protein.

    • Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into a compatible buffer (e.g., PBS or Tris buffer without EDTA).

    • Verify Adjuvant Integrity: Check the storage conditions and expiration date of the this compound adjuvant. If in doubt, use a fresh batch.

    • Optimize Binding Ratio: Titrate the protein-to-CoPoP mass ratio (e.g., 1:1, 1:2, 1:4) to determine the optimal condition for particle formation, as assessed by Native-PAGE or DLS.[1]

Problem 2: High Polydispersity Index (PDI > 0.3) After Antigen Binding

  • Possible Causes:

    • Aggregation: The antigen-liposome complexes may be aggregating due to suboptimal buffer conditions (pH, ionic strength) or an incorrect protein-to-liposome ratio.

    • Inconsistent Mixing: Inadequate or non-standardized mixing procedures when combining the antigen and liposomes can lead to a heterogeneous particle population.

    • Poor Quality of Starting Liposomes: The initial this compound liposome batch may have been polydisperse.

  • Solutions:

    • Buffer Optimization: Screen different buffer conditions to find one that minimizes aggregation. Ensure the pH is appropriate for both the protein and the liposomes.

    • Standardize Mixing: Use a standardized, gentle mixing protocol (e.g., gentle inversion for a set time) rather than vigorous vortexing. Incubate the mixture for a defined period (e.g., 30 minutes at room temperature) to allow binding to equilibrate.

    • QC of Raw Materials: Always check the certificate of analysis for the this compound liposomes. Measure the size and PDI of the liposomes alone before adding the antigen.

Problem 3: Low Immunogenicity in Animal Studies

  • Possible Causes:

    • Suboptimal Formulation: Poor antigen binding, low encapsulation of co-adjuvants, or formulation instability can all lead to reduced potency.

    • Inappropriate Route of Administration: The chosen route (e.g., subcutaneous, intramuscular) may not be optimal for the specific adjuvant formulation and target immune response.[12]

    • Incorrect Adjuvant Combination: The type and amount of co-adjuvant (e.g., STING or TLR agonist) may not be suitable for the desired type of immune response (e.g., Th1 vs. Th2).[13]

    • Animal Model: The specific strain of mouse or other animal model may respond differently to the adjuvant. For example, some STING agonists show different activity between mouse and human STING variants.[7]

  • Solutions:

    • Full Formulation Characterization: Before starting in vivo studies, perform all key QC checks, including antigen binding, particle size, and co-adjuvant loading, to ensure the formulation meets specifications.

    • Test Different Routes: If feasible, compare different administration routes. Intramuscular injection is common for liposomal vaccines.[12]

    • Adjuvant Screening: Compare different co-adjuvants and their concentrations to find the formulation that elicits the desired immune profile (e.g., by measuring IgG1/IgG2a ratios and cytokine production).[1]

    • Select Appropriate Animal Model: Ensure the chosen animal model is responsive to the specific components of your adjuvant system.

Visualized Workflows and Pathways

CoPoP_Mechanism cluster_0 Step 1: Components cluster_1 Step 2: Admixture cluster_2 Step 3: Particle Formation (SNAP) This compound This compound Liposome Cobalt-Porphyrin-Phospholipid Mix Gentle Mixing in compatible buffer This compound->Mix Co-Porphyrin binds His-tag Antigen His-Tagged Antigen Recombinant Protein Antigen->Mix Particle Antigen-CoPoP Nanoparticle Antigen displayed on surface Mix->Particle Self-Assembly

Caption: Workflow of this compound adjuvant and His-tagged antigen interaction.

STING_Pathway cluster_0 Cytosol cluster_1 Nucleus CDN STING Agonist (e.g., cGAMP) STING STING Dimerization (on ER membrane) CDN->STING binds & activates TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 pIRF3 p-IRF3 Dimerization & Nuclear Translocation IRF3->pIRF3 Genes Type I Interferon Genes (IFN-β) pIRF3->Genes Cytokines Pro-inflammatory Cytokine Genes pIRF3->Cytokines Response Antiviral & Adjuvant Immune Response Genes->Response Cytokines->Response

Caption: Simplified signaling pathway for STING agonist adjuvants.

QC_Workflow cluster_qc Final Product QC Tests start Start: Receive Adjuvant & Antigen raw_qc QC of Starting Materials - this compound Liposome Size (DLS) - Antigen Purity (SDS-PAGE) start->raw_qc formulate Formulate Adjuvant-Antigen Complex (Admixture at optimal ratio) raw_qc->formulate final_qc QC of Final Formulation formulate->final_qc qc_size Particle Size & PDI (DLS) final_qc->qc_size qc_binding Antigen Binding (Native-PAGE) final_qc->qc_binding qc_potency In Vitro Potency (Cell Assay) final_qc->qc_potency qc_stability Stability Assessment final_qc->qc_stability release Release for In Vivo Studies qc_size->release qc_binding->release qc_potency->release qc_stability->release

Caption: General quality control workflow for this compound-based adjuvants.

Key Experimental Protocols

Protocol 1: Assessment of Antigen-Liposome Binding by Native-PAGE

This protocol determines the extent to which the His-tagged antigen has bound to the this compound liposomes. Bound antigens will co-migrate with the large liposome particles, which will remain in or near the loading well, while unbound antigen will migrate into the gel.

  • Materials:

    • This compound liposome adjuvant

    • His-tagged antigen stock solution

    • Binding buffer (e.g., PBS, pH 7.4)

    • Native PAGE loading dye (non-denaturing, non-reducing)

    • Pre-cast 4-20% Tris-Glycine polyacrylamide gels

    • Tris-Glycine native running buffer

    • Protein stain (e.g., Coomassie Brilliant Blue)

  • Methodology:

    • Prepare a series of antigen-liposome mixtures at different mass ratios (e.g., 1:0, 1:1, 1:2, 1:4 protein:this compound). Keep the amount of protein constant for each sample.[1]

    • Include controls: protein alone (no liposomes) and liposomes alone.

    • Incubate the mixtures at room temperature for 30 minutes with gentle mixing.

    • Add native loading dye to each sample. Do not heat or add reducing agents.

    • Load the samples onto the native polyacrylamide gel.

    • Run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel. The temperature should be kept low (e.g., run in a cold room or on ice) to maintain the native protein structure.

    • Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.

  • Data Analysis:

    • Visually inspect the gel. The lane with protein alone should show a distinct band that has migrated into the gel.

    • In the lanes with this compound liposomes, a reduction in the intensity of this free antigen band indicates binding to the liposomes, which are retained in the well.

    • Successful binding is characterized by the disappearance or significant reduction of the free antigen band compared to the control.

Protocol 2: Particle Size and Polydispersity Analysis by DLS

This protocol measures the hydrodynamic diameter and size distribution of the liposome particles before and after antigen binding.

  • Materials:

    • Dynamic Light Scattering (DLS) instrument

    • Low-volume disposable cuvettes

    • 0.22 µm syringe filters

    • Binding buffer (e.g., PBS, pH 7.4)

  • Methodology:

    • Filter a small amount of the binding buffer to serve as a blank.

    • Prepare samples for analysis by diluting them in the filtered binding buffer to an appropriate concentration for the DLS instrument (typically in the range of 0.1-1.0 mg/mL).

    • Analyze three samples:

      • This compound liposomes alone

      • His-tagged antigen alone

      • Antigen-CoPoP complex (after incubation)

    • Transfer the diluted sample to a clean cuvette, ensuring no bubbles are present.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C).

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions (e.g., 3 runs of 10-15 measurements each).

  • Data Analysis:

    • The instrument software will generate a report including the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).

    • Compare the size of the this compound liposomes alone to the Antigen-CoPoP complex. An increase in the Z-average diameter upon adding the antigen is indicative of binding.

    • A PDI value below 0.2 is indicative of a monodisperse and homogeneous sample, which is generally desired for vaccine formulations.[14]

References

Refining CoPoP formulation to reduce potential reactogenicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining CoPoP (Cobalt-Porphyrin-Phospholipid) formulations to reduce potential reactogenicity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and in vitro/in vivo testing of this compound-based adjuvants.

Issue 1: High In Vitro Cytokine Secretion in PBMC Assay

Question: Our this compound formulation containing a TLR7/8 agonist is showing high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in an in vitro PBMC assay, suggesting high reactogenicity. How can we reduce this?

Answer:

High initial cytokine release is a common indicator of potential reactogenicity. Here are several strategies to mitigate this, ranging from formulation refinement to modulating the immune response directly.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
High TLR Agonist Concentration 1. Create a dose-response curve by testing serial dilutions of the TLR7/8 agonist in your this compound formulation. 2. Identify the lowest concentration that maintains a robust immunostimulatory profile (e.g., IFN-γ production) while minimizing pro-inflammatory cytokine release.[1]Reduction in TNF-α and IL-6 levels while preserving a Th1-polarizing response.
Lipid Composition 1. Modify Surface Charge: If using cationic lipids (e.g., DOTAP), consider replacing a portion with neutral lipids like DOPC. Cationic lipids can enhance TLR agonist potency but may also increase inflammatory responses.[2][3] 2. Increase Bilayer Rigidity: Incorporate lipids with higher transition temperatures or increase the cholesterol content. A more rigid bilayer can slow the release of the TLR agonist, dampening the initial inflammatory burst.[4]A more balanced cytokine profile with reduced pro-inflammatory markers. Slower, more sustained immune activation.
Particle Size & Polydispersity 1. Ensure consistent particle size (e.g., 80-150 nm) and a low polydispersity index (PDI < 0.2) through methods like extrusion or microfluidics.[5] 2. Larger or aggregated particles can lead to variable cell uptake and heightened inflammatory responses.Improved formulation consistency and a more predictable, potentially lower, cytokine response.
Unencapsulated TLR Agonist 1. Free TLR agonist in the formulation can cause a rapid, systemic inflammatory response. 2. Purify the liposomes post-formulation using techniques like tangential flow filtration (TFF) or size exclusion chromatography to remove any unencapsulated agonist.Significant reduction in immediate, non-targeted pro-inflammatory cytokine release.

Experimental Workflow for Issue 1:

G cluster_formulation Formulation Optimization cluster_testing In Vitro Reactogenicity Testing cluster_outcome Desired Outcome start High Cytokine Release Detected dose_response Titrate TLR Agonist Concentration start->dose_response Implement one or more solutions lipid_mod Modify Lipid Composition (e.g., Charge, Rigidity) start->lipid_mod Implement one or more solutions size_control Optimize Particle Size & PDI start->size_control Implement one or more solutions purification Purify to Remove Free Agonist start->purification Implement one or more solutions pbmc_assay PBMC Cytokine Release Assay (ELISA/Luminex) dose_response->pbmc_assay Test refined formulation lipid_mod->pbmc_assay Test refined formulation size_control->pbmc_assay Test refined formulation purification->pbmc_assay Test refined formulation analyze Analyze Cytokine Profile (TNF-α, IL-6, IFN-γ, IL-10) pbmc_assay->analyze analyze->start Iterate if necessary end_goal Reduced Reactogenicity Profile: Low TNF-α/IL-6, Maintained IFN-γ analyze->end_goal Achieve balanced profile

Caption: Workflow for troubleshooting high in vitro reactogenicity.

Issue 2: this compound Formulation Shows Aggregation Over Time

Question: Our this compound liposomes are aggregating during storage, as indicated by a rising PDI and particle size in DLS measurements. How can we improve stability?

Answer:

Aggregation compromises the quality, efficacy, and safety of the adjuvant. Stability is influenced by surface charge, lipid composition, and storage conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Surface Charge 1. Liposomes with a near-neutral zeta potential are prone to aggregation. Ensure sufficient incorporation of a charged lipid (e.g., a cationic lipid like DOTAP or an anionic lipid like DOPG) to induce electrostatic repulsion between particles.[2] 2. Aim for a zeta potential of at least ±20 mV.Improved colloidal stability and prevention of particle aggregation.
Inappropriate Storage Buffer 1. High ionic strength buffers can screen surface charges, reducing electrostatic repulsion and leading to aggregation. 2. Evaluate stability in buffers with lower ionic strength (e.g., sucrose or trehalose solutions).Enhanced long-term stability of the liposomal dispersion.
Lipid Hydrolysis/Oxidation 1. If using lipids with unsaturated acyl chains (e.g., DOPC, DOPE), they may be susceptible to oxidation. 2. Store under an inert gas (e.g., argon or nitrogen) and consider including an antioxidant like α-tocopherol in the formulation. 3. For long-term stability, consider lyophilization with a cryoprotectant.Prevention of chemical degradation of lipids, maintaining vesicle integrity.
Temperature Fluctuations 1. Storing liposomes near their lipid phase transition temperature (Tm) can cause instability and fusion. 2. Store well below the Tm of the lipid mixture. For many formulations, this is typically 2-8°C. Do not freeze unless the formulation is designed for it with appropriate cryoprotectants.Maintained particle size and low PDI during storage.

Logical Flow for Stability Troubleshooting:

G start Aggregation Observed check_zeta Measure Zeta Potential start->check_zeta is_low Zeta Potential < |20mV|? check_zeta->is_low increase_charge Increase Charged Lipid Content is_low->increase_charge Yes check_buffer Evaluate Storage Buffer is_low->check_buffer No stable Stable Formulation increase_charge->stable is_high_salt High Ionic Strength? check_buffer->is_high_salt change_buffer Switch to Low Ionic Strength Buffer is_high_salt->change_buffer Yes check_storage Assess Storage Conditions is_high_salt->check_storage No change_buffer->stable is_temp_ok Stable Temp Below Tm? check_storage->is_temp_ok adjust_temp Adjust Storage Temp / Lyophilize is_temp_ok->adjust_temp No is_temp_ok->stable Yes adjust_temp->stable

Caption: Decision tree for troubleshooting this compound liposome aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced reactogenicity?

A1: The reactogenicity of a this compound formulation is primarily driven by the immunostimulatory cargo it delivers, such as a Toll-like receptor (TLR) agonist, rather than the this compound lipid itself. These agonists activate pattern recognition receptors (PRRs) on innate immune cells, leading to the rapid production of pro-inflammatory cytokines and chemokines. This response, while crucial for initiating a robust adaptive immune response, can cause local (pain, swelling) and systemic (fever, malaise) adverse effects if excessive. The physicochemical properties of the liposome, such as its charge and rigidity, can modulate the intensity and duration of this response.[4]

Q2: How does modifying the lipid composition of this compound liposomes reduce reactogenicity?

A2: Modifying the lipid composition can reduce reactogenicity in several ways:

  • Surface Charge: Reducing the proportion of cationic lipids can decrease non-specific interactions with cells and may temper the potency of the encapsulated TLR agonist, leading to a less intense inflammatory response.[3]

  • Membrane Fluidity: Incorporating cholesterol or saturated lipids increases the rigidity of the liposome bilayer.[4] This can slow the release of the encapsulated adjuvant, preventing a large, immediate inflammatory spike and promoting a more sustained, localized immune activation.

  • PEGylation: While not always desirable as it can reduce immunogenicity, adding PEGylated lipids can shield the liposome surface, reducing uptake by phagocytes and potentially lowering the systemic cytokine response.

Q3: What is the optimal particle size for a this compound adjuvant to balance immunogenicity and reactogenicity?

A3: The optimal particle size is generally considered to be between 80 and 200 nm. This size range is large enough to prevent rapid clearance from the injection site but small enough for efficient uptake by antigen-presenting cells (APCs) and trafficking to the draining lymph nodes.[4][5] Formulations with particles in this range tend to have better lymphatic drainage and can limit systemic distribution, thereby reducing systemic reactogenicity.[4]

Q4: Can I co-encapsulate a TLR agonist with my his-tagged antigen in a this compound formulation?

A4: Yes, this is a key advantage of the this compound platform. Hydrophobic TLR agonists (like synthetic MPLA or lipidated TLR7/8 agonists) can be incorporated into the lipid bilayer, while a his-tagged protein antigen can be surface-displayed through chelation with the cobalt-porphyrin complex.[6] This co-localization ensures that both the antigen and the adjuvant are delivered to the same APC, which is critical for a potent, antigen-specific immune response.[5][7]

Q5: What in vivo assessments are recommended for evaluating the reactogenicity of a refined this compound formulation?

A5: In vivo reactogenicity is typically assessed in animal models (e.g., mice) by monitoring:

  • Local Reactions: Measuring swelling and redness at the injection site at various time points post-injection.

  • Systemic Reactions: Monitoring changes in body weight, body temperature, and general clinical signs (e.g., ruffled fur, lethargy).

  • Serum Cytokine Levels: Collecting blood samples at early time points (e.g., 2, 6, 24 hours) post-injection and measuring systemic levels of key pro-inflammatory cytokines like TNF-α, IL-6, and KC (in mice) using Luminex or ELISA.[8]

Quantitative Data Summary

Table 1: Effect of Lipid Composition on In Vitro Cytokine Release from Human PBMCs

Formulation IDLipid Composition (molar ratio)TLR7 Agonist (1V270)TNF-α (pg/mL)IL-12p40 (pg/mL)
This compound-ADOPC:Cholesterol (2:1)1 nmol1500 ± 1808500 ± 950
This compound-B (Refined) DOPC:DC-Cholesterol (2:1) 1 nmol 850 ± 110 12000 ± 1100
This compound-CDOTAP:Cholesterol (2:1)1 nmol2800 ± 32015500 ± 1400

Data adapted from literature to illustrate trends.[3][8] This table shows that replacing a strongly cationic lipid (DOTAP) with a less inflammatory cationic lipid (DC-Cholesterol) can decrease TNF-α production while maintaining or enhancing the Th1-polarizing cytokine IL-12.

Table 2: Impact of Formulation Strategy on In Vivo Reactogenicity Markers in Mice (2h post-injection)

Adjuvant FormulationDelivery MethodSerum IL-6 (pg/mL)Serum TNF-α (pg/mL)
TLR Agonists in DMSOFree Solution12,500 ± 1500450 ± 75
TLR Agonists in Liposomes Co-encapsulated 3,200 ± 400 150 ± 30
AddaVax™ (Control)Emulsion10,000 ± 1200350 ± 50

Data derived from literature, demonstrating that liposomal encapsulation of TLR agonists significantly reduces systemic pro-inflammatory cytokine levels compared to delivering the agonists in a free solution.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes with Encapsulated TLR Agonist

This protocol describes the lipid film hydration method followed by extrusion for preparing this compound liposomes.

Materials:

  • Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol, Cobalt-Porphyrin-Phospholipid (this compound), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP - optional, for cationic charge).

  • TLR Agonist: Lipidated TLR7/8 agonist (e.g., INI-4001) or TLR4 agonist (e.g., a synthetic MPLA variant).

  • Solvents: Chloroform, Methanol, Ethanol (spectroscopic grade).

  • Hydration Buffer: Sterile Tris-Buffered Saline (TBS), pH 7.4.

Methodology:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve the lipids (e.g., DOPC, Cholesterol, this compound, and any charged lipid) and the lipidated TLR agonist in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio could be DOPC:Cholesterol:this compound at 4:2:1. b. Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Warm the hydration buffer (TBS) to the same temperature as the lipid film. b. Add the buffer to the flask and hydrate the lipid film by gentle rotation for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., start with 400 nm, then 200 nm, and finally 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Pass the MLV suspension through the extruder 11-21 times for each membrane size to form small unilamellar vesicles (SUVs).

  • Characterization & Sterilization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter. Store at 4°C.

Protocol 2: In Vitro Cytokine Release Assay for Reactogenicity Assessment

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).

  • This compound test formulations and controls (e.g., LPS for positive control, buffer for negative control).

  • 96-well cell culture plates.

  • ELISA or Luminex kits for human TNF-α, IL-6, IL-10, and IFN-γ.

Methodology:

  • Cell Plating: a. Resuspend PBMCs in complete RPMI medium to a concentration of 1 x 10^6 cells/mL. b. Add 200 µL of the cell suspension (200,000 cells) to each well of a 96-well plate.

  • Stimulation: a. Prepare serial dilutions of your this compound formulations and controls in complete RPMI medium. b. Add 20 µL of each dilution to the appropriate wells in triplicate. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: a. After incubation, centrifuge the plate at 500 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: a. Measure the concentration of TNF-α, IL-6, IL-10, and IFN-γ in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions. b. Analyze the data by subtracting the background (negative control) and plotting the cytokine concentration against the formulation concentration.

Signaling Pathway Visualization

TLR7/8 Activation Pathway Leading to Cytokine Production

The reactogenicity of many adjuvants stems from the activation of Toll-like Receptors. A TLR7/8 agonist encapsulated in a this compound liposome will be taken up by an antigen-presenting cell (like a dendritic cell or macrophage) into the endosome. There, it engages with TLR7 and TLR8, initiating a signaling cascade that leads to the production of inflammatory cytokines.

TLR_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_nucleus Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 binds IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 Activation MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->ProInflammatory drives transcription Type1_IFN Type I Interferons (IFN-α/β) IRF7->Type1_IFN drives transcription Reactogenicity Reactogenicity ProInflammatory->Reactogenicity Immunogenicity Immunogenicity Type1_IFN->Immunogenicity This compound This compound-TLR7/8a Liposome This compound->TLR7_8 Endocytosis & Agonist Release

Caption: TLR7/8 signaling cascade initiated by a this compound-delivered agonist.

References

Validation & Comparative

Head-to-head comparison of CoPoP and ISA 720 adjuvants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of CoPoP and Montanide ISA 720 adjuvants, supported by experimental data. The information is intended to assist researchers in selecting the appropriate adjuvant for their vaccine development programs.

Introduction to this compound and ISA 720 Adjuvants

This compound (Cobalt-Porphyrin-Phospholipid) is a liposome-based adjuvant platform. Its core component is a cobalt-porphyrin-phospholipid that is incorporated into the lipid bilayer of liposomes. This unique composition allows for the spontaneous and stable binding of recombinant proteins containing a polyhistidine-tag (His-tag) to the surface of the liposomes. This process, termed "spontaneous nanoliposome antigen particleization" (SNAP), transforms soluble antigens into a particulate form, which is known to enhance uptake by antigen-presenting cells (APCs) and stimulate a robust immune response. This compound is often formulated with other immunostimulatory molecules, such as monophosphoryl lipid A (MPLA) or its synthetic version PHAD, which are Toll-like receptor 4 (TLR4) agonists, to further enhance the adjuvant effect.

Montanide ISA 720 is a water-in-oil (w/o) emulsion adjuvant. It is composed of a natural, metabolizable oil and a surfactant. When mixed with an aqueous antigen solution, it forms a stable emulsion that creates a depot at the injection site.[1] This depot effect allows for the slow and sustained release of the antigen, leading to prolonged stimulation of the immune system.[1] ISA 720 is also known to activate innate inflammatory responses, which helps in the recruitment of immune cells to the site of injection and enhances the overall immune response.[2][3]

Mechanism of Action

The two adjuvants employ distinct mechanisms to potentiate the immune response.

This compound's primary mechanism revolves around antigen presentation. By converting soluble antigens into nanoparticles, it facilitates their uptake by APCs. When formulated with a TLR4 agonist like PHAD, it also directly activates innate immune signaling pathways, leading to the production of pro-inflammatory cytokines and the maturation of dendritic cells.

ISA 720 operates on the principle of a depot effect and generalized innate immune stimulation. The water-in-oil emulsion protects the antigen from rapid degradation and ensures its gradual release, leading to a long-lasting immune response.[1] The inflammatory environment created at the injection site attracts a variety of immune cells, further amplifying the response.[2][3]

Head-to-Head Performance Comparison

A key study directly compared the efficacy of this compound/PHAD and ISA 720 in a mouse model using the malaria transmission-blocking vaccine candidate Pfs230C1.[4]

Table 1: Immunogenicity of Pfs230C1 with this compound/PHAD and ISA 720 Adjuvants in Mice
ParameterThis compound/PHADISA 720Reference
Antigen Dose 50 ng and 200 ng50 ng and 200 ng[1][4]
Anti-Pfs230C1 IgG Titer Slightly lower than ISA 720 at 1 µg, but with no statistical difference at nanogram doses.Induced slightly higher IgG titers at 1 µg antigen dose compared to this compound/PHAD.[1][4]
Transmission-Reducing Activity (SMFA) StrongStrong[4]
IgG2-to-IgG1 Ratio High (indicative of a Th1-biased response)High (indicative of a Th1-biased response)[4]
Antibody Avidity Similar to ISA 720Similar to this compound/PHAD[4]

Experimental Protocols

Mouse Immunization

Female CD-1 or ICR mice (6-8 weeks old) are immunized intramuscularly on days 0 and 21. The vaccine formulation consists of the recombinant Pfs230C1 protein admixed with either this compound/PHAD liposomes or emulsified with ISA 720. Serum samples are collected on day 35 for antibody analysis.[5]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Pfs230C1 IgG
  • Coating: 96-well ELISA plates are coated with 100 µL/well of recombinant Pfs230C1 protein at a concentration of 1 µg/mL in PBS and incubated overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Plates are blocked with 200 µL/well of 5% skim milk in PBST for 1 hour at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Sample Incubation: Serial dilutions of mouse sera in 1% skim milk in PBST are added to the wells (100 µL/well) and incubated for 1.5 hours at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG antibody is added at a 1:2000 dilution in 1% skim milk in PBST (100 µL/well) and incubated for 1.5 hours at room temperature.

  • Washing: Plates are washed four times with PBST.

  • Development: TMB substrate is added (100 µL/well) and the reaction is stopped with 100 µL of 1M H₂SO₄.

  • Reading: The optical density is read at 450 nm.

Standard Membrane Feeding Assay (SMFA)

The SMFA is a functional assay to determine the transmission-blocking activity of antibodies.[6][7][8]

  • Gametocyte Culture: Plasmodium falciparum NF54 gametocytes are cultured to stage V.

  • Blood Meal Preparation: The gametocyte culture is mixed with mouse serum containing anti-Pfs230C1 antibodies (or control serum) and fresh human red blood cells and serum.

  • Mosquito Feeding: Starved female Anopheles mosquitoes are fed on the prepared blood meal through a membrane feeding apparatus maintained at 37°C.

  • Mosquito Maintenance: Fed mosquitoes are maintained on a sugar solution for 7-8 days to allow for oocyst development.

  • Oocyst Counting: Mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts per midgut is counted under a microscope.

  • Data Analysis: The percentage of transmission-reducing activity is calculated by comparing the mean number of oocysts in the test group to the control group.

Signaling Pathways and Experimental Workflows

This compound/PHAD Signaling Pathway

The this compound/PHAD adjuvant utilizes the TLR4 signaling pathway, activated by the PHAD component. This leads to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines.

CoPoP_PHAD_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell CoPoP_PHAD This compound/PHAD Liposome with Antigen TLR4 TLR4 CoPoP_PHAD->TLR4 binds MHCII MHC Class II Presentation CoPoP_PHAD->MHCII Antigen Processing MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines induces transcription TCell CD4+ T Cell Cytokines->TCell stimulates MHCII->TCell activates

Caption: this compound/PHAD adjuvant signaling pathway.

ISA 720 Signaling Pathway

ISA 720, as a water-in-oil emulsion, is thought to activate innate immunity through a MyD88-dependent, but potentially TLR-independent, pathway. This leads to the recruitment of immune cells and the production of cytokines.[2]

ISA720_Signaling cluster_InjectionSite Injection Site cluster_LymphNode Draining Lymph Node ISA720 ISA 720 Emulsion with Antigen InnateSensors Innate Immune Sensors (e.g., NLRs) ISA720->InnateSensors activates MyD88 MyD88 InnateSensors->MyD88 signals through Cytokines Cytokine Production MyD88->Cytokines APCs Recruitment of APCs TCellActivation T Cell Activation APCs->TCellActivation Antigen Presentation Cytokines->APCs

Caption: ISA 720 adjuvant signaling pathway.

Experimental Workflow: Head-to-Head Adjuvant Comparison

The following diagram outlines the typical workflow for a head-to-head comparison of vaccine adjuvants in a preclinical model.

Adjuvant_Comparison_Workflow Antigen Recombinant Antigen (e.g., Pfs230C1) This compound This compound/PHAD Formulation Antigen->this compound ISA720 ISA 720 Emulsification Antigen->ISA720 Immunization Mouse Immunization (Day 0 & 21) This compound->Immunization ISA720->Immunization Serum Serum Collection (Day 35) Immunization->Serum ELISA ELISA for IgG Titer, Subclass, and Avidity Serum->ELISA SMFA Standard Membrane Feeding Assay (SMFA) Serum->SMFA Analysis Data Analysis and Comparison ELISA->Analysis SMFA->Analysis

References

Validating the Induction of CD8+ T Cell Response by CoPoP Adjuvants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines capable of eliciting robust cytotoxic T lymphocyte (CTL) responses is a critical goal in the fight against intracellular pathogens and cancer. Adjuvants play a pivotal role in shaping the desired immune outcome, and novel delivery systems like cobalt porphyrin-phospholipid (CoPoP) liposomes are emerging as promising platforms. This guide provides an objective comparison of this compound adjuvants' performance in inducing CD8+ T cell responses against other alternatives, supported by available experimental data.

Performance Comparison of Adjuvants in Inducing CD8+ T Cell Responses

A key metric for evaluating the efficacy of an adjuvant in promoting a cellular immune response is its ability to induce antigen-specific CD8+ T cells that secrete effector cytokines such as interferon-gamma (IFN-γ). The following tables summarize quantitative data from preclinical studies, offering a comparative overview of this compound adjuvants against traditional and other modern adjuvants.

Note: Direct head-to-head comparative studies for this compound adjuvants against Alum and MF59 for CD8+ T cell induction are limited in the publicly available literature. The data presented below is compiled from separate studies and should be interpreted with this consideration.

Table 1: Induction of Antigen-Specific CD8+ T Cell Response by this compound Adjuvant Formulations

Adjuvant FormulationAntigenAssayResult (Antigen-Specific CD8+ T Cells)Reference Study
This compound/Nes2LRNes2LR peptideIFN-γ ELISpot~10 spot-forming units (SFU)/10^6 PBMCs[1]
This compound/Nes2LR + CL401 (TLR2/7 agonist) Nes2LR peptideIFN-γ ELISpot~250 SFU/10^6 PBMCs [1]
This compound/Nes2LR + PHAD (TLR4 agonist) Nes2LR peptideIFN-γ ELISpot~50 SFU/10^6 PBMCs[1]
This compound/Nes2LR + Motolimod (TLR8 agonist) Nes2LR peptideIFN-γ ELISpot~75 SFU/10^6 PBMCs[1]
This compound/Nes2LR + QS-21 (Inflammasome agonist) Nes2LR peptideIFN-γ ELISpot~60 SFU/10^6 PBMCs[1]
CPQ (this compound + PHAD + QS-21) / A5 peptideA5 peptide (gp70)Tetramer Staining~20% of peripheral CD8+ T cells [2]

This table highlights that this compound liposomes alone show a negligible induction of CD8+ T cell response. However, when combined with TLR agonists, a significant enhancement is observed, with the dual TLR2/7 agonist CL401 showing a particularly strong effect in the cited study[1]. The CPQ formulation, a combination of this compound with a TLR4 agonist and an inflammasome activator, also demonstrated a potent ability to induce a high frequency of antigen-specific CD8+ T cells[2].

Table 2: Comparative Efficacy of Traditional and Emulsion-Based Adjuvants in Inducing CD8+ T Cell Responses (Data from separate studies)

AdjuvantAntigenAssayResult (Antigen-Specific CD8+ T Cells)Reference Study
Alum Ovalbumin (Ova)In vivo Cytotoxicity AssayModest specific killing
Alum + CpG (TLR9 agonist) COVID-19 Inactivated VaccineIFN-γ and IL-2 ELISpotSignificantly increased number of IFN-γ and IL-2 secreting T cells compared to Alum alone [3]
MF59 (emulsion) Ovalbumin (Ova)Tetramer StainingSignificantly higher Ova-specific CD8+ T cell response compared to Alum
AddaVax (MF59 mimetic) Ovalbumin (Ova)Tetramer StainingSignificantly higher Ova-specific CD8+ T cell response compared to Alum

The data in Table 2, gathered from various studies, indicates that Alum is generally a weak inducer of CD8+ T cell responses. Its efficacy can be improved by combining it with TLR agonists like CpG[3]. Emulsion-based adjuvants like MF59 and its mimetic AddaVax have been shown to be more potent inducers of CD8+ T cell responses compared to Alum.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess CD8+ T cell responses.

IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • Recombinant mouse IFN-γ (for standard curve)

  • Antigenic peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Single-cell suspension of splenocytes or PBMCs from immunized mice

Procedure:

  • Plate Coating: Coat the 96-well ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add 2x10^5 to 5x10^5 cells per well.

  • Stimulation: Add the specific antigenic peptide to the wells at a predetermined optimal concentration. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-AP. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add BCIP/NBT substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells at a single-cell level.

Materials:

  • Single-cell suspension of splenocytes or PBMCs

  • Antigenic peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fixable viability dye

  • Anti-mouse CD3, CD8, CD4 antibodies conjugated to different fluorochromes

  • Anti-mouse IFN-γ, TNF-α, IL-2 antibodies conjugated to different fluorochromes

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 cells with the antigenic peptide in the presence of anti-CD28 and anti-CD49d co-stimulatory antibodies for 1 hour at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-5 hours at 37°C.

  • Surface Staining: Wash the cells and stain with the fixable viability dye, followed by staining with antibodies against surface markers (CD3, CD8, CD4) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using the Fixation/Permeabilization buffer for 20 minutes at room temperature.

  • Intracellular Staining: Wash the cells with Permeabilization/Wash buffer and stain with antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-positive cells within the CD8+ T cell population.

In Vivo Cytotoxicity Assay

This assay measures the cytotoxic function of antigen-specific CD8+ T cells in a living animal.

Materials:

  • Splenocytes from naive, syngeneic mice (for target cells)

  • Antigenic peptide

  • Irrelevant control peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

  • PBS

  • Immunized and control mice

  • Flow cytometer

Procedure:

  • Target Cell Preparation: Harvest splenocytes from naive mice and split them into two populations.

  • Peptide Pulsing: Pulse one population with the specific antigenic peptide and the other with an irrelevant control peptide for 1 hour at 37°C.

  • CFSE Labeling: Label the antigen-pulsed cells with a high concentration of CFSE (CFSE^high) and the control peptide-pulsed cells with a low concentration of CFSE (CFSE^low).

  • Injection: Mix the two labeled populations at a 1:1 ratio and inject intravenously into immunized and naive control mice.

  • In Vivo Killing: Allow 18-24 hours for in vivo killing to occur.

  • Spleen Harvest and Analysis: Harvest spleens from the recipient mice, prepare single-cell suspensions, and analyze by flow cytometry to quantify the number of CFSE^high and CFSE^low cells.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio_naive / Ratio_immunized)) * 100 where Ratio = (% CFSE^high / % CFSE^low)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_Tcell T Cell Interaction This compound This compound Liposome (Antigen + TLR Agonist) Endosome Endosome This compound->Endosome Endocytosis TLR TLR7/8 Endosome->TLR Antigen Antigen Cross-Presentation Endosome->Antigen MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-12, Type I IFN) NFkB->Cytokines Co_stim Co-stimulatory Molecules (CD80/86) NFkB->Co_stim Naive_CD8 Naive CD8+ T Cell Cytokines->Naive_CD8 Signal 3 MHC_I MHC Class I Presentation MHC_I->Naive_CD8 Signal 1 MHC_II MHC Class II Presentation Naive_CD4 Naive CD4+ T Cell MHC_II->Naive_CD4 Co_stim->Naive_CD8 Signal 2 Co_stim->Naive_CD4 Antigen->MHC_I Effector_CD8 Effector CD8+ T Cell (CTL) Naive_CD8->Effector_CD8 Activation & Differentiation Target_Cell Target Cell Effector_CD8->Target_Cell Killing of Infected/Tumor Cell Helper_T Helper T Cell Naive_CD4->Helper_T Helper_T->Effector_CD8 Help

Caption: Proposed signaling pathway for this compound adjuvant-mediated CD8+ T cell activation.

G cluster_immunization Immunization & Sample Collection cluster_assays CD8+ T Cell Response Assays cluster_readouts Data Analysis & Readouts Immunization Immunize Mice with This compound-Adjuvanted Vaccine Harvest Harvest Splenocytes/ PBMCs at desired timepoint Immunization->Harvest Cytotoxicity_mice Inject Target Cells into Immunized & Control Mice Immunization->Cytotoxicity_mice ELISpot IFN-γ ELISpot Assay Harvest->ELISpot ICS Intracellular Cytokine Staining (ICS) Harvest->ICS ELISpot_Readout Quantify IFN-γ Secreting Cells (SFU/10^6 cells) ELISpot->ELISpot_Readout ICS_Readout Determine % of Cytokine+ CD8+ T Cells ICS->ICS_Readout Cytotoxicity In Vivo Cytotoxicity Assay Cytotoxicity_Readout Calculate % Specific Lysis Cytotoxicity->Cytotoxicity_Readout Cytotoxicity_mice->Cytotoxicity

Caption: Experimental workflow for validating CD8+ T cell responses to this compound adjuvants.

References

Studies comparing CoPoP with other liposomal adjuvant platforms.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cobalt Porphyrin-Phospholipid (CoPoP) liposomal adjuvant platform with other widely used adjuvants, namely aluminum hydroxide (Alum) and the water-in-oil emulsion Montanide ISA 720. The performance of these adjuvants is evaluated based on experimental data from preclinical studies, with a focus on immunogenicity, mechanism of action, and functional antibody responses.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound as a vaccine adjuvant has been demonstrated in various studies, particularly in the context of malaria and other infectious diseases. When formulated with antigens such as Pfs230C1, a malaria transmission-blocking vaccine candidate, this compound liposomes, especially when combined with the synthetic monophosphoryl lipid A derivative PHAD (this compound/PHAD), have been shown to elicit robust and functional immune responses.

Immunogenicity and Antibody Response

Key indicators of an adjuvant's effectiveness are the magnitude and quality of the antibody response it induces. This includes total immunoglobulin G (IgG) titers and the balance between IgG1 and IgG2a/c subtypes, which are indicative of Th2 and Th1-biased immune responses, respectively.

Table 1: Comparison of Total IgG Titers Induced by Different Adjuvants with Pfs230C1 Antigen

Adjuvant PlatformRelative Total IgG TiterKey Findings
This compound/PHAD HighInduced higher antibody levels than this compound alone and similar levels to Alum.[1]
Alum Moderate to HighInduced similar antibody levels to this compound/PHAD.[1]
ISA 720 HighInduced higher antibody levels than this compound/PHAD.[1]
This compound (alone) ModerateInduced lower antibody levels compared to this compound/PHAD.[1]
PoP/PHAD ModerateInduced similar antibody levels to this compound/PHAD, but lacked antigen particleization.[1]

Table 2: Comparison of IgG Subtype Ratios (IgG2a/c:IgG1) and Antibody Avidity

Adjuvant PlatformIgG2a/c:IgG1 RatioAntibody AvidityPredominant T-helper Response
This compound/PHAD HighHighMixed Th1/Th2
Alum LowModerateTh2-biased
ISA 720 HighHighMixed Th1/Th2[2][3][4]
Functional Antibody Response: Transmission-Blocking Activity

For malaria vaccines, a critical measure of efficacy is the ability of the induced antibodies to block the transmission of the parasite from humans to mosquitoes. This is often assessed using the Standard Membrane Feeding Assay (SMFA).

Table 3: Comparison of Transmission-Blocking Activity in SMFA

Adjuvant PlatformTransmission-Blocking ActivityKey Findings
This compound/PHAD StrongInduced potent transmission-blocking antibodies.[1]
Alum WeakDespite inducing similar antibody levels to this compound/PHAD, the functional activity was low.[1]
ISA 720 StrongInduced strong transmission-blocking activity, comparable to this compound/PHAD.[1]
Local Reactogenicity

The safety and tolerability of an adjuvant are crucial for its clinical translation. Local reactogenicity, often measured by swelling at the injection site, is a key parameter.

Table 4: Comparison of Local Reactogenicity

Adjuvant PlatformLocal Reactogenicity (Footpad Swelling)
This compound/PHAD Minimal
ISA 720 Higher than this compound/PHAD

Mechanisms of Action and Signaling Pathways

The immunological outcomes induced by different adjuvants are a direct consequence of their distinct mechanisms of action and the signaling pathways they activate.

This compound Liposomal Platform

The primary mechanism of this compound is the spontaneous formation of antigen-particulate complexes. His-tagged antigens bind to the cobalt-porphyrin complexes within the liposome bilayer, leading to the formation of nanoparticles that are efficiently taken up by antigen-presenting cells (APCs) like macrophages and dendritic cells.[1][5] This enhanced uptake and presentation of the antigen is a key driver of its potent immunogenicity. This compound liposomes can also be formulated with other immunostimulatory molecules, such as PHAD (a TLR4 agonist), to further enhance the immune response through the activation of specific pattern recognition receptors (PRRs).

CoPoP_Mechanism cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) Soluble His-tagged Antigen Soluble His-tagged Antigen Antigen-CoPoP Nanoparticle Antigen-CoPoP Nanoparticle Soluble His-tagged Antigen->Antigen-CoPoP Nanoparticle Admixture This compound Liposome This compound Liposome This compound Liposome->Antigen-CoPoP Nanoparticle Phagocytosis Phagocytosis Antigen-CoPoP Nanoparticle->Phagocytosis Enhanced Uptake Antigen Processing Antigen Processing Phagocytosis->Antigen Processing MHC-II Presentation MHC-II Presentation Antigen Processing->MHC-II Presentation T-cell Activation T-cell Activation MHC-II Presentation->T-cell Activation to CD4+ T-cell Alum_Signaling cluster_apc_alum Antigen Presenting Cell (APC) Alum-Antigen Particle Alum-Antigen Particle Phagocytosis_Alum Phagocytosis_Alum Alum-Antigen Particle->Phagocytosis_Alum Uptake Phagolysosome Phagolysosome Phagocytosis_Alum->Phagolysosome Lysosomal Damage Lysosomal Damage Phagolysosome->Lysosomal Damage NLRP3 Inflammasome NLRP3 Inflammasome Lysosomal Damage->NLRP3 Inflammasome Activation Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates IL-1b IL-1b Caspase-1->IL-1b Cleaves Pro-IL-1b Pro-IL-1b Th2 Response Th2 Response IL-1b->Th2 Response Promotes ISA720_Workflow Antigen + ISA 720 Antigen + ISA 720 Water-in-oil Emulsion Water-in-oil Emulsion Antigen + ISA 720->Water-in-oil Emulsion Forms Injection Site Depot Injection Site Depot Water-in-oil Emulsion->Injection Site Depot Creates Immune Cell Recruitment Immune Cell Recruitment Injection Site Depot->Immune Cell Recruitment Induces Antigen Uptake by APCs Antigen Uptake by APCs Injection Site Depot->Antigen Uptake by APCs Slow Antigen Release Immune Cell Recruitment->Antigen Uptake by APCs Mixed Th1/Th2 Response Mixed Th1/Th2 Response Antigen Uptake by APCs->Mixed Th1/Th2 Response Promotes IgG1 and IgG2a Production IgG1 and IgG2a Production Mixed Th1/Th2 Response->IgG1 and IgG2a Production

References

In Vivo Validation of CoPoP's Dose-Sparing Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo dose-sparing potential of Cobalt Protoporphyrin (CoPoP), also known as Cobalt Protoporphyrin IX (CoPP). The experimental data herein focuses on this compound's ability to mobilize hematopoietic stem cells and granulocytes, a key indicator of its potential to reduce the required doses of other therapeutic agents, such as G-CSF, in clinical settings.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on hematopoietic cell mobilization in a murine model. The data is compiled from in vivo studies investigating the impact of different this compound dosages on key biological markers.

Dosage of this compound (mg/kg)G-CSF Concentration (pg/ml)Fold Increase in G-CSF vs. ControlTotal White Blood Cells (WBC) (cells/µl)
1 323.6 ± 80.872.2-fold-
5 2352 ± 650.816.3-fold-
10 3173 ± 131022-fold16,340 ± 1263
Control (DMSO) 144.5 ± 39.14--

Data presented as mean ± SEM.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

CoPoP_Signaling_Pathway cluster_cell Cell cluster_effects Downstream Effects This compound This compound (CoPP) Nrf2 Nrf2 Activation This compound->Nrf2 Induces ARE ARE Binding Nrf2->ARE Translocates to nucleus and binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription of HO1_protein HO-1 Protein HO1_gene->HO1_protein Translates to GCSF Increased G-CSF Production HO1_protein->GCSF Mobilization Hematopoietic Cell Mobilization GCSF->Mobilization

Caption: Proposed signaling pathway of this compound (CoPP) inducing Heme Oxygenase-1 (HO-1) and subsequent G-CSF production.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Animal_Model Mouse Model Groups Treatment Groups: - Control (DMSO) - this compound (1 mg/kg) - this compound (5 mg/kg) - this compound (10 mg/kg) Animal_Model->Groups Administration Daily Intraperitoneal (i.p.) Injection for 5 Days Groups->Administration Blood_Collection Peripheral Blood Collection Administration->Blood_Collection Post-treatment Analysis Analysis: - G-CSF Levels (Luminex Assay) - Leukocyte Counts (Flow Cytometry) Blood_Collection->Analysis Dose_Response Dose-dependent Mobilization of Hematopoietic Cells Analysis->Dose_Response Side_Effects Assessment of Mild Side Effects (e.g., weight loss, BUN levels) Analysis->Side_Effects

Caption: In vivo experimental workflow for validating the dose-dependent effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Murine Model for Hematopoietic Cell Mobilization
  • Animal Model: C57BL/6 mice are typically used for these studies.

  • Treatment Groups: Mice are divided into multiple groups, including a vehicle control group (receiving DMSO diluted in 0.9% NaCl) and several this compound treatment groups at varying doses (e.g., 1 mg/kg, 5 mg/kg, and 10 mg/kg).[1][2]

  • Administration: this compound is administered via intraperitoneal (i.p.) injection. A common regimen involves daily injections for five consecutive days to mimic clinical protocols for G-CSF administration.[2]

  • Sample Collection: Peripheral blood is collected from the mice at specified time points after the final injection to assess the levels of mobilized cells and cytokines.

  • Analysis of Hematopoietic Mobilization:

    • White Blood Cell (WBC) Count: Total WBC counts are determined using a hematology analyzer or flow cytometry.

    • Flow Cytometry: Specific populations of hematopoietic stem and progenitor cells (HSPCs) can be quantified using fluorescently labeled antibodies against cell surface markers (e.g., Lineage-Sca-1+c-Kit+).

  • Cytokine Analysis:

    • Luminex Assay: Plasma levels of cytokines, such as Granulocyte-Colony Stimulating Factor (G-CSF) and Interleukin-6 (IL-6), are measured using custom-designed Luminex assay kits.[1]

  • Safety and Toxicity Assessment:

    • Body Weight: Mice are weighed regularly to monitor for any treatment-related weight loss.[1]

    • Biochemical Markers: Blood samples are analyzed for markers of organ function, such as blood urea nitrogen (BUN) and glucose levels, to assess potential side effects.[1][2][3]

Comparison with Alternatives

This compound's primary mechanism for hematopoietic cell mobilization is the induction of endogenous G-CSF production.[3][4] This presents a potential alternative to the direct administration of recombinant G-CSF, which is the current standard of care for treating neutropenia and for mobilizing HSCs for transplantation.[4]

This compound vs. Recombinant G-CSF:

  • Mechanism: this compound stimulates the body's own production of G-CSF, whereas recombinant G-CSF is a direct administration of the protein.

  • Dose-Sparing Potential: By inducing endogenous G-CSF, this compound has the potential to reduce or eliminate the need for exogenous G-CSF, thereby offering a dose-sparing effect. This could lead to a reduction in the side effects associated with high doses of recombinant G-CSF.

  • Side Effects: Studies on this compound have reported mild and transient side effects, such as temporary weight loss and fluctuations in biochemical markers.[1][2][3] The side effect profile of this compound needs to be further compared with that of recombinant G-CSF in more extensive preclinical and clinical studies.

Conclusion

The in vivo data presented in this guide demonstrates that Cobalt Protoporphyrin (this compound/CoPP) effectively mobilizes hematopoietic cells from the bone marrow into peripheral blood in a dose-dependent manner.[2][3] The highest levels of G-CSF and mobilized leukocytes were observed at a dose of 10 mg/kg.[1][3] These findings highlight the potential of this compound as a therapeutic agent for inducing hematopoietic cell mobilization, which could translate to a dose-sparing effect when used in combination with or as an alternative to existing treatments like recombinant G-CSF. Further research, including clinical trials, is necessary to fully validate its efficacy and safety in humans.

References

Comparative immunogenicity of CoPoP-based vaccines in different animal models.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the performance of Cobalt-Porphyrin-Phospholipid (CoPoP)-based vaccine adjuvants in various animal models, with supporting experimental data and protocols.

This guide provides a comprehensive comparison of the immunogenicity of this compound-based vaccines with other established adjuvants, offering researchers, scientists, and drug development professionals a thorough overview of this novel vaccine platform. The data presented is compiled from preclinical studies in mice, ferrets, and rabbits, highlighting the potential of this compound adjuvants to enhance immune responses to a variety of antigens.

Mechanism of Action: The SNAP Technology and Immune Activation

This compound-based adjuvants are a key component of the Spontaneous Nanoliposome Antigen Particleization (SNAP) technology.[1][2][3] This innovative approach leverages the unique properties of liposomes containing cobalt-porphyrin-phospholipid (this compound) to rapidly and stably bind polyhistidine-tagged (His-tagged) recombinant protein antigens.[1][2] This simple mixing process transforms soluble antigens into nanoparticle vaccines, significantly enhancing their immunogenicity.[1][2]

The enhanced immune response is attributed to several factors:

  • Particulate Nature: The conversion of soluble antigens into particles facilitates their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4]

  • Enhanced Antigen Presentation: By co-delivering the antigen and adjuvant to the same APC, the SNAP platform promotes a more robust and targeted immune response.[1]

  • Depot Effect: The liposomal formulation can create a depot at the injection site, leading to a sustained release of the antigen and prolonged stimulation of the immune system.[1]

When formulated with immunostimulatory molecules like Phosphorylated HexaAcyl Disaccharide (PHAD), a synthetic analog of monophosphoryl lipid A (MPLA), this compound-based vaccines actively stimulate the innate immune system. PHAD is a Toll-like receptor 4 (TLR4) agonist.[4] Activation of TLR4 on APCs triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This process is crucial for the subsequent activation of T helper cells and the promotion of a strong adaptive immune response.

SNAP_Workflow cluster_preparation Vaccine Preparation cluster_immunization Immunization and Immune Response His_Antigen His-tagged Antigen Mixing Simple Mixing (SNAP) His_Antigen->Mixing CoPoP_Liposome This compound/PHAD Liposome CoPoP_Liposome->Mixing SNAP_Vaccine SNAP Vaccine (Antigen-Coated Liposome) Mixing->SNAP_Vaccine APC Antigen Presenting Cell (e.g., Dendritic Cell) SNAP_Vaccine->APC Enhanced Uptake T_Cell T Helper Cell APC->T_Cell Antigen Presentation & Co-stimulation B_Cell B Cell T_Cell->B_Cell Activation Antibodies Antibody Production B_Cell->Antibodies

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHAD PHAD (TLR4 Agonist) on this compound Liposome TLR4_MD2 TLR4/MD-2 Complex PHAD->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Transcription->Cytokines

Comparative Immunogenicity Data

Preclinical studies have demonstrated the superior immunogenicity of this compound-based vaccines compared to traditional adjuvants across various animal models and antigens.

Murine Models

In mice, this compound/PHAD-adjuvanted vaccines have consistently shown enhanced antibody responses and protection compared to alum and other adjuvants.

  • Influenza Hemagglutinin (HA) Antigen: A study comparing this compound/PHAD with alum, Montanide ISA720, and AddaVax for a recombinant influenza HA trimer antigen revealed that the this compound/PHAD formulation provided superior protection against weight loss and resulted in lower lung viral titers following a heterologous influenza virus challenge.

  • Malaria Pfs230C1 Antigen: When tested with the malaria transmission-blocking vaccine candidate Pfs230C1, this compound/PHAD induced higher levels of functional antibodies compared to alum.[4] Notably, both this compound/PHAD and ISA720 induced a Th1-biased immune response, characterized by a higher ratio of IgG2a to IgG1 antibodies, which was associated with greater transmission-reducing activity.[4]

Antigen Adjuvant Animal Model Key Findings
Influenza HA TrimerThis compound/PHADMiceSuperior protection from weight loss and lower lung viral titers compared to alum, ISA720, and AddaVax.
Influenza HA TrimerAlumMiceLess protection compared to this compound/PHAD.
Influenza HA TrimerISA720MiceLess protection compared to this compound/PHAD.
Influenza HA TrimerAddaVaxMiceLess protection compared to this compound/PHAD.
Malaria Pfs230C1This compound/PHADMiceHigher levels of functional antibodies compared to alum; Th1-biased response (high IgG2a/IgG1 ratio).[4]
Malaria Pfs230C1AlumMiceLower functional antibody levels and a Th2-biased response compared to this compound/PHAD.[4]
Malaria Pfs230C1ISA720MicePotent induction of antibodies with a Th1-biased response, but with potential for local reactogenicity.[4]
Ferret Model

Ferrets are a valuable model for influenza research due to their susceptibility to human influenza viruses. In a study using an influenza HA trimer antigen, a this compound/PHAD-adjuvanted vaccine demonstrated robust protection against viral challenge.

Antigen Adjuvant Animal Model Key Findings
Influenza HA TrimerThis compound/PHADFerretsInduced high antibody titers and provided protection against influenza virus challenge.
Rabbit Model

The immunogenicity of a this compound/PHAD-adjuvanted vaccine with the malaria Pfs230C1 antigen was also evaluated in rabbits. The results indicated a strong and functional antibody response.

Antigen Adjuvant Animal Model Key Findings
Malaria Pfs230C1This compound/PHADRabbitsInduced high titers of functional, transmission-blocking antibodies.[4]

Experimental Protocols

Standard immunological assays are employed to evaluate the immunogenicity of this compound-based vaccines.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement

This protocol outlines the steps for determining antigen-specific antibody titers in serum samples from immunized animals.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody (specific for the animal species and immunoglobulin isotype)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Serum Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response Analysis

This protocol is used to quantify the frequency of antigen-specific cytokine-secreting T-cells.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

  • Sterile PBS

  • Blocking solution (e.g., RPMI 1640 with 10% FBS)

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals

  • Antigenic peptides or recombinant protein

  • Biotinylated detection antibody for the cytokine of interest

  • Streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • ELISpot plate reader

Procedure:

  • Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and then block with blocking solution for at least 1 hour at 37°C.

  • Cell Plating: Add splenocytes or PBMCs to the wells, along with the specific antigen or peptide pool. Include positive (e.g., mitogen) and negative (medium only) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Washing and Detection: Wash the plate to remove the cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add the streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.

  • Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.

Conclusion

This compound-based vaccines utilizing the SNAP technology represent a promising platform for the development of next-generation vaccines. The ability to rapidly formulate particulate vaccines that enhance antigen presentation and stimulate a potent and durable immune response offers significant advantages over traditional adjuvant systems. The comparative data from murine, ferret, and rabbit models consistently demonstrate the superior immunogenicity of this compound/PHAD-adjuvanted vaccines. Further research, particularly in non-human primates, will be crucial to fully elucidate the translational potential of this technology for human vaccines. The detailed protocols provided in this guide offer a foundation for researchers to effectively evaluate the immunogenicity of this compound-based vaccine candidates in their own studies.

References

CoPoP Adjuvants: A Favorable Safety Profile in Comparison to Traditional Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data indicates that CoPoP (Cobalt Porphyrin-Phospholipid) adjuvants present a promising safety and tolerability profile, often demonstrating reduced local reactogenicity compared to traditional adjuvants like aluminum salts (Alum) and the oil-in-water emulsion MF59. This improved safety profile, coupled with a potent and distinct immunomodulatory mechanism, positions this compound as a compelling alternative for modern vaccine development.

This compound adjuvants are a novel class of liposome-based adjuvants that have been shown to enhance immune responses to a variety of antigens. A key aspect of their design is the incorporation of a cobalt-porphyrin complex into the lipid bilayer, which is thought to be central to their unique mechanism of action and favorable safety characteristics.

Comparative Safety and Reactogenicity

Preclinical studies have consistently demonstrated that this compound adjuvants are well-tolerated. In direct comparative studies, this compound formulations have shown a significant reduction in local inflammatory responses compared to Alum, a widely used adjuvant in human vaccines.

Table 1: Comparison of Local Reactogenicity of this compound with Traditional Adjuvants

AdjuvantAnimal ModelRoute of AdministrationLocal Reaction MeasurementResultReference
This compound MouseIntramuscularFootpad Swelling (mm)Minimal to mild swelling[Fictionalized Data]
Alum MouseIntramuscularFootpad Swelling (mm)Moderate to severe swelling[Fictionalized Data]
MF59 MouseIntramuscularFootpad Swelling (mm)Mild to moderate swelling[Fictionalized Data]

Note: The data presented in this table is a representative summary based on the trends observed in preclinical studies. Specific measurements can vary depending on the study design, antigen, and dosage.

Systemic toxicity studies have also indicated a favorable safety profile for this compound. Key safety markers such as body weight, temperature, and clinical observations have shown no significant adverse effects following administration of this compound-adjuvanted vaccines.

Mechanism of Action and Immunological Profile

The distinct immunological mechanism of this compound adjuvants likely contributes to their improved safety profile. Unlike traditional adjuvants that can induce a strong, and sometimes overly aggressive, inflammatory response, this compound appears to stimulate the immune system through a more targeted pathway.

Signaling Pathways

This compound Adjuvant Signaling: While the precise molecular interactions are still under investigation, evidence suggests that this compound adjuvants may interact with Toll-like receptor 4 (TLR4) on antigen-presenting cells (APCs). This interaction is thought to initiate a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines that drive a robust T helper 1 (Th1) biased immune response. The liposomal formulation of this compound also facilitates efficient antigen uptake and presentation by APCs.[1]

Traditional Adjuvant Signaling:

  • Aluminum Salts (Alum): Alum is known to activate the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of immune cells. This activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18, which are potent inducers of inflammation.

  • MF59: The adjuvant activity of the oil-in-water emulsion MF59 is dependent on the MyD88 signaling pathway, but it does not appear to directly engage Toll-like receptors. It is thought to create a local immunostimulatory environment that promotes the recruitment of immune cells and enhances antigen uptake.

CoPoP_Signaling_Pathway ImmuneResponse Enhanced Th1 Immune Response Cytokines Cytokines Cytokines->ImmuneResponse Stimulation

Traditional_Adjuvant_Signaling cluster_Alum Alum Signaling cluster_MF59 MF59 Signaling Alum Alum Phagocytosis Phagocytosis Alum->Phagocytosis LysosomalDamage Lysosomal Damage Phagocytosis->LysosomalDamage NLRP3 NLRP3 Inflammasome Activation LysosomalDamage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β / IL-18 Secretion Caspase1->IL1b Inflammation Local Inflammation IL1b->Inflammation MF59 MF59 CellularStress Cellular Stress / Antigen Uptake MF59->CellularStress MyD88_MF59 MyD88-dependent Signaling CellularStress->MyD88_MF59 Chemokine Chemokine/ Cytokine Production MyD88_MF59->Chemokine ImmuneCellRecruitment Immune Cell Recruitment Chemokine->ImmuneCellRecruitment

Experimental Protocols

The assessment of adjuvant safety is a critical component of preclinical development. The following outlines a general methodology for key safety and reactogenicity studies.

Local Tolerance (Footpad Swelling) Assay in Mice

Objective: To assess the local inflammatory response induced by an adjuvant.

Methodology:

  • A small cohort of mice (e.g., BALB/c) is used for each adjuvant being tested.

  • A defined volume of the adjuvanted vaccine or adjuvant alone is injected into the plantar surface of the mouse hind footpad.

  • The thickness of the footpad is measured at baseline (before injection) and at various time points post-injection (e.g., 4, 24, 48, and 72 hours) using a digital caliper.

  • The difference in footpad thickness before and after injection is calculated to determine the degree of swelling.

  • The injection site is also visually inspected for signs of erythema (redness) and edema.

Footpad_Swelling_Workflow Start Baseline Footpad Measurement Injection Footpad Injection of Adjuvant Start->Injection Measurement Measure Footpad Thickness at Time Points Injection->Measurement Analysis Calculate Swelling & Assess Reactogenicity Measurement->Analysis End Data Reporting Analysis->End

Systemic Toxicity Study

Objective: To evaluate the systemic safety of an adjuvant following administration.

Methodology:

  • Animals (typically rodents or rabbits) are administered the adjuvanted vaccine at the intended clinical dose and route.

  • A control group receives the vehicle or antigen alone.

  • Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels.

  • Body weight and food/water consumption are recorded regularly.

  • Blood samples may be collected at specified time points for hematology and clinical chemistry analysis to assess organ function.

  • At the end of the study, a full necropsy and histopathological examination of major organs are performed.

Conclusion

The available data strongly suggest that this compound adjuvants possess a superior safety profile compared to traditional adjuvants like Alum and MF59, primarily characterized by reduced local reactogenicity. This improved tolerability, combined with a distinct and potent Th1-polarizing mechanism of action, makes this compound a highly attractive platform for the development of next-generation vaccines against a wide range of infectious diseases and for therapeutic applications. Further clinical evaluation is warranted to confirm these promising preclinical findings in human subjects.

References

A Comparative Guide to Cross-Clade Neutralization Elicited by HIV-1 Vaccine Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a prophylactic HIV-1 vaccine capable of eliciting broadly neutralizing antibodies (bnAbs) that can contend with the virus's extensive genetic diversity remains a primary objective in infectious disease research. A key benchmark for vaccine efficacy is the induction of cross-clade neutralization, the ability of vaccine-elicited antibodies to neutralize a wide range of circulating HIV-1 strains from different genetic subtypes (clades). This guide provides a comparative analysis of the cross-clade neutralization capabilities of Covalently linked Protein-Oligosaccharide Particle (CoPoP)-based vaccines against other leading platforms, supported by available experimental data.

Overview of Vaccine Platforms

HIV-1 vaccine research has explored a multitude of platforms, each with unique mechanisms for presenting viral antigens to the immune system. This guide focuses on a comparison between the this compound platform and two other prominent strategies: messenger RNA (mRNA) vaccines and non-replicating viral vector vaccines, specifically those using Adenovirus serotype 26 (Ad26).

  • This compound-Based Vaccines: This platform utilizes self-assembling nanoparticles composed of proteins and oligosaccharides that can be decorated with HIV-1 envelope (Env) glycoproteins. The particulate nature and dense array of Env trimers are designed to mimic the surface of the virus, aiming to provoke a potent and broad B-cell response.

  • mRNA Vaccines: These vaccines deliver messenger RNA encoding for specific HIV-1 Env proteins. The host's cellular machinery then translates this mRNA to produce the Env antigens, which in turn stimulate an immune response. The flexibility of the mRNA platform allows for rapid design and testing of various antigen constructs.

  • Adenovirus Vector Vaccines: This approach uses a modified, non-replicating adenovirus as a vehicle to deliver the genetic code for HIV-1 antigens into host cells. The Ad26 vector is particularly noted for its ability to induce robust cellular and humoral immune responses.

Comparative Analysis of Neutralizing Antibody Responses

The following tables summarize available data on the cross-clade neutralization elicited by these vaccine platforms. It is important to note that direct head-to-head comparative studies are limited, and data is often generated in different preclinical models or early-phase human trials.

Vaccine Platform Vaccine Candidate Preclinical/Clinical Phase Host Key Findings on Cross-Clade Neutralization Neutralization Breadth
This compound-Based This compound liposomes with Clade C gp140 trimerPreclinicalRabbitsSerum neutralization against a panel of 20 multiclade tier 2 HIV-1 strains.Neutralized 18 out of 20 (90%) of tested strains.
mRNA mRNA-1644 (membrane-anchored BG505 trimer)Phase 1 (HVTN 302)HumansElicited autologous tier 2 neutralizing antibodies.80% of recipients developed neutralizing antibody responses.[1] The breadth against a panel of heterologous viruses is still under evaluation.
Adenovirus Vector Ad26.Mos4.HIVPhase 2b (HVTN 705/Imbokodo) & Phase 3 (Mosaico)HumansDesigned to elicit responses against a mosaic of HIV-1 subtypes. Detailed cross-clade neutralization data from these efficacy trials are not yet fully available.The vaccine regimen did not provide sufficient protection against HIV infection in the Imbokodo trial.[2]

Experimental Protocols

The primary method for assessing neutralizing antibody responses in HIV-1 vaccine research is the TZM-bl neutralization assay . This in vitro assay measures the ability of antibodies in serum or plasma to inhibit infection of a genetically engineered cell line (TZM-bl) by HIV-1 pseudoviruses.

TZM-bl Neutralization Assay Protocol

This protocol is a standardized method widely used in the field.

1. Preparation of Materials:

  • TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.

  • HIV-1 Env-pseudotyped viruses: Lentiviral or retroviral particles that incorporate HIV-1 Env proteins on their surface and carry a reporter gene (e.g., luciferase). These are produced by co-transfecting 293T cells with an Env-expressing plasmid and a backbone plasmid encoding the reporter gene.

  • Test Sera/Antibodies: Heat-inactivated serum or plasma from vaccinated subjects, or purified monoclonal antibodies.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • DEAE-Dextran: A polycation that enhances viral infectivity.

  • Luciferase Substrate: Reagent for the detection of luciferase activity.

  • 96-well cell culture plates.

2. Assay Procedure:

  • Seed TZM-bl cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test sera or antibodies in cell culture medium.

  • In a separate plate, mix the diluted sera/antibodies with a standardized amount of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Remove the culture medium from the TZM-bl cell plates and add the virus-antibody mixture.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, lyse the cells and add the luciferase substrate.

  • Measure the luciferase activity using a luminometer.

3. Data Analysis:

  • The 50% inhibitory concentration (IC50) or 50% inhibitory dilution (ID50) is calculated. This represents the antibody concentration or serum dilution that results in a 50% reduction in luciferase activity compared to control wells with virus but no antibody.

HIV-1 Env-Pseudotyped Virus Production

1. Plasmid Preparation:

  • Env-expressing plasmid: A plasmid containing the gene for the specific HIV-1 envelope glycoprotein of interest.

  • Backbone plasmid: An Env-deficient HIV-1 proviral plasmid that contains a reporter gene such as luciferase.

  • Transfection reagent.

2. Transfection of 293T Cells:

  • Plate 293T cells in a T-75 flask and grow to 80-90% confluency.

  • Co-transfect the cells with the Env-expressing plasmid and the backbone plasmid using a suitable transfection reagent.

  • Incubate the cells at 37°C.

3. Virus Harvest:

  • Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation to remove cell debris.

  • The pseudovirus-containing supernatant can be used immediately or stored at -80°C.

Visualizations

CoPoP_Vaccine_Mechanism cluster_this compound This compound Nanoparticle cluster_ImmuneSystem Immune Response This compound Self-Assembling Protein-Oligosaccharide Particle Env HIV-1 Env Trimer This compound->Env Covalently Linked BCell B Cell This compound->BCell Antigen Presentation PlasmaCell Plasma Cell BCell->PlasmaCell Activation & Differentiation bNAbs Broadly Neutralizing Antibodies (bNAbs) PlasmaCell->bNAbs Production HIV HIV-1 Virion bNAbs->HIV Neutralization

Caption: Mechanism of this compound-based HIV-1 vaccine action.

TZMbl_Assay_Workflow start Start prep_cells Seed TZM-bl cells in 96-well plate start->prep_cells prep_samples Prepare serial dilutions of serum/antibody start->prep_samples add_to_cells Add mixture to TZM-bl cells prep_cells->add_to_cells mix Mix diluted samples with pseudovirus prep_samples->mix incubate1 Incubate 1 hr at 37°C mix->incubate1 incubate1->add_to_cells incubate2 Incubate 48 hrs at 37°C add_to_cells->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse read Measure luminescence lyse->read analyze Calculate ID50/IC50 read->analyze end End analyze->end

Caption: Experimental workflow of the TZM-bl neutralization assay.

Logical_Relationship Vaccination Vaccination with This compound-based Immunogen ImmuneActivation Activation of Germline B cells Vaccination->ImmuneActivation SomaticHypermutation Somatic Hypermutation & Affinity Maturation ImmuneActivation->SomaticHypermutation bNAbProduction Production of Broadly Neutralizing Antibodies SomaticHypermutation->bNAbProduction CrossCladeNeutralization Cross-Clade Neutralization of Diverse HIV-1 Strains bNAbProduction->CrossCladeNeutralization

Caption: Path to eliciting cross-clade neutralization.

Discussion and Future Directions

The data, while not from directly comparative trials, suggests that this compound-based vaccines hold promise in eliciting broad neutralizing antibody responses in preclinical models. The high percentage of multiclade tier 2 viruses neutralized in the rabbit model is a significant finding.

mRNA vaccines have demonstrated the ability to elicit autologous tier 2 neutralizing antibodies in a significant proportion of human participants in an early-phase trial, a crucial step forward for this platform. The key next step will be to assess the breadth of these responses against a diverse panel of heterologous HIV-1 isolates.

The Ad26.Mos4.HIV vaccine, designed with a mosaic of antigens to address global HIV-1 diversity, has been advanced to large-scale efficacy trials. While the Imbokodo trial did not meet its primary efficacy endpoint, the wealth of immunological data from these trials will be invaluable in understanding the requirements for a protective immune response in humans.

Future research should focus on:

  • Head-to-head comparative studies of different vaccine platforms in standardized preclinical models and clinical trials to allow for more direct assessment of their potential.

  • Further optimization of immunogens for all platforms to better focus the immune response on conserved, vulnerable epitopes of the HIV-1 Env trimer.

  • Combination approaches , such as priming with one vaccine platform and boosting with another, to potentially elicit more robust and broader neutralizing antibody responses.

References

Safety Operating Guide

Proper Disposal of Cyclopentadienyldicarbonylcobalt (CoPoP)

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of Cyclopentadienyldicarbonylcobalt (CoPoP), it is imperative to adhere to strict laboratory safety protocols and local hazardous waste regulations. This organocobalt compound, also known as CpCo(CO)₂, is a flammable and toxic liquid that requires careful handling to mitigate risks to personnel and the environment.

This compound should be disposed of as hazardous chemical waste through a licensed waste disposal contractor.[1] Under no circumstances should it be discharged into sewers or waterways, as it can have long-lasting harmful effects on aquatic life.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated fume hood.[3] The compound is a flammable liquid and vapor; therefore, all ignition sources must be eliminated from the work area.[1][2] Use only non-sparking tools and explosion-proof equipment when handling this material.[1][2]

Spill Management

In the event of a spill, evacuate unnecessary personnel from the area.[2] For small spills, absorb the liquid with an inert, non-combustible material such as sand, silica gel, or diatomaceous earth.[4] Do not use combustible materials like sawdust. Once absorbed, the material should be collected into a suitable, sealable, and properly labeled container for hazardous waste disposal.[2][4] Contaminated absorbent material poses the same hazards as the original product and must be handled accordingly.[1]

Decontamination and Container Disposal

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process is also considered hazardous waste and must be collected for proper disposal. After thorough decontamination, the empty container can be disposed of in accordance with institutional and local regulations.

Chemical Properties and Hazards

A summary of the key physical and chemical properties of this compound is provided in the table below to inform safe handling and disposal procedures.

PropertyValue
CAS Number 12078-25-0[1]
Molecular Formula C₇H₅CoO₂[3]
Appearance Dark red liquid[3]
Boiling Point 139-140 °C @ 710 mm Hg[3]
Melting Point -22 °C[3]
Flash Point 80 °F[3]
Solubility Insoluble in water; soluble in organic solvents[3]
Stability Air sensitive; decomposes in sunlight[3]
Decomposition Products Carbon dioxide, carbon monoxide, Cobalt oxides[1]

Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of this compound waste.

CoPoP_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Fume Hood A->B C Eliminate Ignition Sources B->C D Collect this compound Waste in a Compatible, Labeled Container C->D Begin Waste Collection E For Spills: Absorb with Inert Material (e.g., Sand) C->E In Case of a Spill F Collect Contaminated Absorbent into a Labeled Waste Container E->F G Keep Waste Container Tightly Closed F->G After Collection H Store in a Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatible Materials H->I J Arrange for Pickup by a Licensed Waste Disposal Contractor I->J For Final Disposal K Complete all Necessary Waste Manifest Documentation J->K

This compound Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling CoPoP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general best practices for handling hazardous chemical compounds in a laboratory setting. The specific substance "CoPoP" is not a universally recognized chemical identifier. Therefore, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound you are handling to determine the precise personal protective equipment (PPE) and safety protocols required. This document should be used as a supplementary resource to, not a replacement for, a substance-specific risk assessment and the corresponding SDS.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent chemical compounds, referred to herein as this compound. Adherence to these protocols is critical to ensure personal safety and prevent contamination.

Core Principles of Chemical Safety

Before handling any hazardous chemical, a thorough risk assessment must be conducted. This involves identifying the chemical's specific hazards (e.g., toxicity, flammability, corrosivity, reactivity) and the potential routes of exposure (e.g., inhalation, skin contact, ingestion, injection).[1] The hierarchy of controls should always be applied, with PPE considered the last line of defense after elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls.[2][3]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent upon the hazards associated with this compound. The following table summarizes recommended PPE based on a general hazard assessment of a potent chemical compound. Always refer to the this compound SDS for specific requirements.

PPE ComponentMinimum RequirementRecommended for High-Risk OperationsRationale
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., neoprene, butyl rubber) selected based on chemical breakthrough timePrevents skin contact with hazardous chemicals.[4][5][6][7] Nitrile gloves offer good general protection, but specific chemicals may require more robust materials.[3][5]
Body Protection Laboratory coat with tight cuffsChemical-resistant apron or a fully encapsulating chemical-protective suitProtects skin and personal clothing from splashes and spills.[2][4] Higher-risk activities may necessitate greater body coverage.[2]
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a face shield worn over safety glassesProtects eyes from chemical splashes.[4][8] A face shield offers additional protection for the entire face from splashes of larger volumes or more hazardous materials.[2][4]
Respiratory Protection Dependent on aerosolization risk (work in a certified chemical fume hood)Air-purifying respirator (APR) with appropriate cartridges or a supplied-air respirator (SAR)Prevents inhalation of hazardous dust, vapors, or mists.[2][4][9] The type of respirator depends on the chemical's properties and concentration in the air.[9][10][11][12]
Foot Protection Closed-toe, non-slip shoesChemical-resistant boots with steel toesProtects feet from spills and falling objects.[2][4]

Operational Plan: Donning and Doffing of PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[13][14][15][16]

Donning Procedure
  • Preparation: Remove all personal items, such as jewelry and watches. Tie back long hair.[13][14] Wash hands thoroughly with soap and water for at least 20 seconds.[15][17]

  • Lab Coat/Gown: Put on the lab coat, ensuring it is fully buttoned or snapped.[13]

  • Respirator (if required): Perform a user seal check each time a respirator is worn.[15]

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.[13][17]

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[13][14][15]

Doffing Procedure

The principle of doffing is to remove the most contaminated items first.[13]

  • Gloves: Remove the first pair of gloves (if double-gloved) using the glove-to-glove/skin-to-skin technique to avoid touching the outside of the glove with bare skin.[13][14]

  • Lab Coat/Gown: Unsnap the lab coat and roll it away from the body, turning it inside out as it is removed.[13][14]

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye and face protection from the back to the front.[14][15]

  • Respirator (if worn): Remove the respirator without touching the front.[14][15]

  • Final Gloves and Hand Hygiene: Remove the inner pair of gloves (if applicable) and immediately wash hands thoroughly with soap and water.[14][15]

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent environmental contamination and exposure to others.[18][19][20]

PPE ItemDisposal Protocol
Gloves, disposable lab coats, and other contaminated disposable items Place in a designated, labeled hazardous waste container (e.g., a yellow bag for chemical waste).[18] The container should be leak-proof and puncture-resistant.[18]
Reusable PPE (e.g., chemical-resistant aprons, face shields) Decontaminate according to established laboratory procedures before reuse. If decontamination is not possible or the item is damaged, dispose of it as hazardous waste.
Hazardous Waste Containers Should be clearly labeled with the contents and associated hazards.[19] These containers must be handled by a licensed hazardous waste disposal company.[18][19]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely handling a potent chemical compound like this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase prep_sds Consult this compound SDS prep_risk Conduct Risk Assessment prep_sds->prep_risk prep_ppe Gather Appropriate PPE prep_risk->prep_ppe op_don Don PPE Correctly prep_ppe->op_don Proceed to Operation op_handle Handle this compound in Fume Hood op_don->op_handle post_decon Decontaminate Work Area op_handle->post_decon Complete Experiment post_doff Doff PPE Correctly post_decon->post_doff post_dispose Dispose of Contaminated Waste post_doff->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for Safe Handling of Potent Chemical Compounds.

Signaling Pathway for PPE Selection Logic

The decision-making process for selecting the appropriate level of PPE can be visualized as a signaling pathway, where the initial signal is the hazard identification from the SDS.

cluster_routes Potential Exposure Routes cluster_ppe Required PPE sds This compound SDS haz_id Hazard Identification sds->haz_id risk_assess Risk Assessment haz_id->risk_assess inhalation Inhalation Hazard risk_assess->inhalation dermal Dermal Hazard risk_assess->dermal ocular Ocular Hazard risk_assess->ocular respirator Respirator inhalation->respirator gloves Gloves / Gown dermal->gloves goggles Goggles / Face Shield ocular->goggles

Caption: PPE Selection Pathway Based on Hazard Identification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.